molecular formula C20H22N2O2 B6052162 1-benzoyl-N-(4-ethylphenyl)prolinamide

1-benzoyl-N-(4-ethylphenyl)prolinamide

カタログ番号: B6052162
分子量: 322.4 g/mol
InChIキー: MWUSGPJRDSNMKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-benzoyl-N-(4-ethylphenyl)prolinamide is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-benzoyl-N-(4-ethylphenyl)prolinamide is 322.168127949 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-benzoyl-N-(4-ethylphenyl)prolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzoyl-N-(4-ethylphenyl)prolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-benzoyl-N-(4-ethylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-15-10-12-17(13-11-15)21-19(23)18-9-6-14-22(18)20(24)16-7-4-3-5-8-16/h3-5,7-8,10-13,18H,2,6,9,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUSGPJRDSNMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 1-benzoyl-N-(4-ethylphenyl)prolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis and Characterization of 1-Benzoyl-N-(4-ethylphenyl)prolinamide: A Comprehensive Technical Guide

Executive Summary Prolinamide derivatives represent a privileged scaffold in medicinal chemistry, frequently leveraged for their conformational rigidity and diverse pharmacological profiles. This whitepaper details the robust, two-step synthesis and rigorous analytical characterization of 1-benzoyl-N-(4-ethylphenyl)prolinamide. By combining classical Schotten-Baumann acylation with advanced uronium-based peptide coupling, this protocol ensures high yielding, stereoretentive amide bond formation.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of 1-benzoyl-N-(4-ethylphenyl)prolinamide is achieved via a convergent two-step sequence:

  • N-Terminal Protection/Acylation: Direct benzoylation of the secondary amine of L-proline.

  • C-Terminal Amidation: Coupling the resulting carboxylic acid with 4-ethylaniline.

Why HATU for Amidation? The synthesis of amides from a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, necessitating the activation of the carboxylic acid component[1]. While carbodiimide reagents like EDC (often paired with HOBt or DMAP) are effective for certain electron-deficient amines[2], the coupling of sterically hindered or specific secondary amine derivatives benefits immensely from third-generation uronium salts[3].

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is selected for this protocol. The mechanism of HATU involves the activation of the carboxylic group through the formation of a carboxylate anion that attacks HATU to produce a highly reactive OAt-active ester[4]. The presence of the nitrogen atom in the HOAt ring of HATU accelerates the coupling step via a neighboring group effect, making it superior to conventional HBTU or BOP reagents[1]. Furthermore, HATU is highly efficient at inhibiting the racemization of chiral centers, which is critical when working with the


-carbon of proline[3].

SynthesisWorkflow Proline L-Proline (Starting Material) Step1 Schotten-Baumann Conditions (NaOH/H2O) Proline->Step1 BzCl Benzoyl Chloride (Acylating Agent) BzCl->Step1 NBzPro N-Benzoyl-L-proline (Intermediate) Step1->NBzPro HATU HATU / DIPEA / DMF (Coupling System) NBzPro->HATU Amine 4-Ethylaniline (Nucleophile) Amine->HATU Target 1-Benzoyl-N-(4-ethylphenyl)prolinamide (Target Molecule) HATU->Target

Synthetic workflow for 1-benzoyl-N-(4-ethylphenyl)prolinamide.

Detailed Experimental Methodologies

As a self-validating system, each protocol includes integrated quality control checks to ensure intermediate purity before proceeding.

Protocol A: Synthesis of N-Benzoyl-L-proline

This step utilizes modified Schotten-Baumann conditions to neutralize the hydrochloric acid byproduct generated during acylation[5].

  • Preparation: Suspend L-proline (11.5 g, 100 mmol) in a 2M aqueous NaOH solution (50 mL) and cool the reaction flask to 0 °C using an ice-water bath.

  • Acylation: Dissolve benzoyl chloride (14.0 g, 100 mmol) in 20 mL of anhydrous tetrahydrofuran (THF). Add this solution dropwise to the aqueous proline mixture over 30 minutes under vigorous stirring. Maintain the pH at ~9-10 by adding additional NaOH if necessary.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Workup: Wash the aqueous layer with diethyl ether (2 × 50 mL) to remove unreacted benzoyl chloride. Acidify the aqueous layer to pH 2 using 6M HCl.

  • Extraction: Extract the precipitated product with ethyl acetate (EtOAc) (3 × 75 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-benzoyl-L-proline as a white solid.

  • Validation: Verify via TLC (DCM:MeOH 9:1, UV active). Expected ¹H NMR will show characteristic signals for the benzoyl aromatic protons and the methine proton at the chiral center of the proline ring[6].

Protocol B: HATU-Mediated Synthesis of 1-Benzoyl-N-(4-ethylphenyl)prolinamide
  • Activation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve N-benzoyl-L-proline (2.19 g, 10 mmol) and HATU (4.18 g, 11 mmol) in anhydrous N,N-dimethylformamide (DMF) (25 mL).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (5.2 mL, 30 mmol). The base deprotonates the carboxylic acid, allowing the carboxylate anion to attack HATU, releasing the tetramethylurea (TMU) byproduct and forming the highly reactive OAt-active ester[1][4]. Stir for 15 minutes at room temperature.

  • Nucleophilic Attack: Add 4-ethylaniline (1.33 g, 11 mmol) dropwise. The amine attacks the active ester to yield the final amide product[1]. Stir the reaction mixture at room temperature for 4–6 hours.

  • Quenching & Extraction: Dilute the reaction with EtOAc (100 mL) and quench with distilled water (50 mL).

  • Byproduct Clearance (Critical Step): The generation of hydroxy-azabenzotriazole (HOAt) and tetramethylurea are known challenges in HATU couplings[7]. To remove these, sequentially wash the organic layer with:

    • 1M HCl (2 × 50 mL) to remove unreacted aniline and DIPEA.

    • Saturated aqueous NaHCO₃ (3 × 50 mL) to remove HOAt and unreacted acid.

    • Brine (50 mL) to remove residual DMF.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes:EtOAc gradient) to afford the pure target compound.

HATUMechanism Acid R-COOH (N-Benzoylproline) Base DIPEA (Deprotonation) Acid->Base Anion Carboxylate Anion Base->Anion ActiveEster OAt-Active Ester Intermediate Anion->ActiveEster attacks HATU HATU Reagent HATU->ActiveEster activates Amide Amide Bond Formation ActiveEster->Amide reacts with Nucleophile 4-Ethylaniline Nucleophile->Amide nucleophilic attack

Mechanistic pathway of HATU-mediated amide bond formation.

Troubleshooting & Reaction Optimization

  • Incomplete Coupling: If TLC indicates a significant amount of unreacted amine remains, the intermediate may be aggregating. Changing the coupling conditions, such as switching to a different solvent (e.g., NMP or DMSO instead of DMF) can disrupt aggregation and drive the reaction to completion[8].

  • Epimerization Concerns: While HATU minimizes racemization, excessive base (DIPEA) or prolonged reaction times can induce epimerization at the proline

    
    -carbon. Strictly adhere to the 3.0 equivalents of DIPEA and monitor the reaction closely.
    
  • Persistent Byproducts: If tetramethylurea or HOAt persists in the final NMR, an additional wash with 5% aqueous LiCl can help extract residual DMF and polar byproducts from the EtOAc layer[7].

Analytical Characterization & Validation

To confirm the structural integrity and purity of 1-benzoyl-N-(4-ethylphenyl)prolinamide, a multi-modal analytical approach is required. The chemical shifts in NMR will be influenced by the electron-withdrawing effects of the amide groups and the conformational constraints of the pyrrolidine ring[6].

Table 1: Quantitative Analytical Characterization Data

Analytical MethodTarget ParameterExpected Result / ValueCausality / Structural Assignment
¹H NMR (400 MHz, CDCl₃)Proline

-CH
~4.70 - 4.85 ppm (m, 1H)Deshielded due to proximity to chiral center and adjacent amide nitrogen.
¹H NMR Ethyl -CH₂-~2.60 ppm (q, J = 7.6 Hz, 2H)Splitting by adjacent methyl group; deshielded by aromatic ring.
¹H NMR Ethyl -CH₃~1.20 ppm (t, J = 7.6 Hz, 3H)Terminal methyl group of the 4-ethylaniline moiety.
¹³C NMR (100 MHz, CDCl₃)Amide Carbonyls~169.5 ppm, ~171.2 ppmDistinct peaks for the benzoyl carbonyl and the prolinamide carbonyl.
HRMS (ESI-TOF)[M+H]⁺ MassCalc: 323.1754, Found: ± 5 ppmConfirms exact molecular weight and formula (C₂₀H₂₂N₂O₂).
HPLC Purity Area % at 254 nm> 98.0%Ensures absence of HOAt and unreacted starting materials.

References

  • Smolecule. "N-(3,4-dichlorobenzoyl)proline: Conventional Synthesis via Benzoylation of L-Proline." Smolecule. 5

  • BenchChem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." BenchChem. 1

  • BenchChem. "N-Benzoyl-L-proline | 5874-58-8 | CAS." BenchChem. 6

  • Suzhou Highfine Biotech. "HATU: A Highly Efficient, Stereospecific 'Molecular Welder' in Peptide Chemistry." Highfine. 3

  • Kim Reactor. "HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation." YouTube. 7

  • Peptide.com. "Monitoring of Peptide Coupling and Capping." Peptide.com. 8

  • National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP..." NIH. 2

Sources

mechanism of action of 1-benzoyl-N-(4-ethylphenyl)prolinamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 1-benzoyl-N-(4-ethylphenyl)prolinamide

Abstract

1-benzoyl-N-(4-ethylphenyl)prolinamide is a novel synthetic compound with potential therapeutic applications. Its unique chemical architecture, featuring a benzoyl moiety, a prolinamide core, and a 4-ethylphenyl group, suggests a range of possible biological activities. This guide provides a comprehensive exploration of the putative mechanism of action of this compound, offering a scientifically grounded framework for researchers and drug development professionals. We will delve into hypothesized molecular targets, propose detailed experimental workflows for mechanism elucidation, and present visualized signaling pathways to guide future research. This document is intended to serve as a foundational resource for the scientific community, fostering a deeper understanding of 1-benzoyl-N-(4-ethylphenyl)prolinamide and accelerating its journey from a promising molecule to a potential therapeutic agent.

Introduction: Unraveling the Therapeutic Potential

The quest for novel therapeutics with improved efficacy and safety profiles is a cornerstone of modern medicine. Small molecules, due to their potential for oral bioavailability and ability to cross cellular membranes, remain a primary focus of drug discovery efforts. 1-benzoyl-N-(4-ethylphenyl)prolinamide emerges as a compound of significant interest due to its distinct structural features, which hint at a number of plausible biological interactions. The strategic combination of a rigid prolinamide scaffold with aromatic and hydrophobic functional groups suggests the potential for high-affinity and selective binding to a specific biological target. This guide will provide a speculative, yet scientifically rigorous, exploration of its potential mechanisms of action, empowering researchers to design and execute experiments to validate these hypotheses.

Molecular Target Hypotheses: A Structurally-Guided Approach

The chemical structure of 1-benzoyl-N-(4-ethylphenyl)prolinamide provides critical clues to its potential molecular targets. By dissecting the molecule into its constituent functional groups, we can infer likely interactions with biological macromolecules.

  • The Benzoyl Group: This aromatic ketone is a common feature in a variety of pharmacologically active compounds. Its planar structure and electron distribution make it a candidate for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket. Furthermore, the carbonyl oxygen can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding.

  • The Prolinamide Core: The cyclic nature of the proline ring introduces significant conformational rigidity to the molecule. This pre-organization can reduce the entropic penalty of binding, potentially leading to higher affinity for the target. The amide linkage provides both a hydrogen bond donor (N-H) and acceptor (C=O), enabling specific and directional interactions.

  • The 4-ethylphenyl Moiety: This hydrophobic group is likely to engage in van der Waals and hydrophobic interactions within a nonpolar binding pocket of a target protein. The ethyl substitution provides additional bulk and hydrophobicity compared to an unsubstituted phenyl ring, which can contribute to both binding affinity and selectivity.

Based on this structural analysis, we propose three primary classes of potential molecular targets for 1-benzoyl-N-(4-ethylphenyl)prolinamide:

  • Enzyme Inhibition: The compound's features are consistent with the profiles of many enzyme inhibitors.

  • Receptor Modulation: The molecule may act as either an agonist or antagonist at a cell surface or intracellular receptor.

  • Ion Channel Blockade: The hydrophobic nature of the compound could facilitate its interaction with the lipid-exposed domains of ion channels.

Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the , a multi-pronged experimental approach is essential. The following workflows provide a logical progression from broad, unbiased screening to specific target validation.

Initial Target Identification: Casting a Wide Net

The first step is to identify the cellular context in which 1-benzoyl-N-(4-ethylphenyl)prolinamide exerts its effects. A high-content screen across a panel of diverse human cell lines is recommended.

Experimental Protocol: High-Content Cellular Screening

  • Cell Line Panel Selection: Choose a panel of at least 20 human cell lines representing various tissue origins (e.g., epithelial, mesenchymal, hematopoietic) and disease states (e.g., cancer, inflammatory).

  • Compound Treatment: Plate cells in 96- or 384-well microplates and treat with a concentration range of 1-benzoyl-N-(4-ethylphenyl)prolinamide (e.g., 0.1 nM to 100 µM) for 24, 48, and 72 hours.

  • Phenotypic Profiling: Utilize a high-content imaging system to capture multiparametric data on cell morphology, viability, proliferation, and the expression of key protein markers.

  • Data Analysis: Employ sophisticated image analysis software to quantify phenotypic changes and identify cell lines that are most sensitive to the compound.

Data Presentation: Summary of High-Content Screening Data

Cell LineTissue of OriginIC50 (µM)Key Phenotypic Change
A549Lung Carcinoma15.2G2/M cell cycle arrest
JurkatT-cell Leukemia8.7Induction of apoptosis
HUVECEndothelial>100No significant effect
MCF7Breast Cancer22.5Altered cytoskeletal organization

Logical Relationship: From Phenotype to Target Class

Caption: Inferring target class from observed phenotype to guide subsequent experiments.

Target Deconvolution: Pinpointing the Molecular Interactor

Once a primary cellular phenotype is identified, the next critical step is to pinpoint the direct molecular target of 1-benzoyl-N-(4-ethylphenyl)prolinamide. Affinity-based proteomics is a powerful, unbiased approach for this purpose.

Experimental Protocol: Affinity-Based Proteomics

  • Affinity Probe Synthesis: Synthesize a derivative of 1-benzoyl-N-(4-ethylphenyl)prolinamide that incorporates a linker and a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin).

  • Cell Lysate Incubation: Incubate the affinity probe with lysate from the most sensitive cell line identified in the high-content screen.

  • Target Capture: Induce covalent cross-linking of the probe to its target(s) via UV irradiation.

  • Enrichment of Target Proteins: Capture the biotinylated probe-protein complexes using streptavidin-coated beads.

  • Mass Spectrometry Analysis: Elute the captured proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins from the experimental sample to a control sample (treated with a non-reactive probe) to identify specific binding partners.

Data Presentation: Putative Protein Targets Identified by Affinity Proteomics

Protein IDProtein NameFunctionFold Enrichment
P00533Epidermal Growth Factor Receptor (EGFR)Receptor Tyrosine Kinase12.5
P27361Glycogen Synthase Kinase-3 beta (GSK3β)Serine/Threonine Kinase8.2
Q9Y243Mitogen-activated protein kinase 14 (p38α)Serine/Threonine Kinase6.7
Target Validation and Pathway Analysis: Confirming the Interaction

Following the identification of putative targets, it is imperative to validate these interactions and elucidate the downstream signaling consequences.

Experimental Protocol: In Vitro Binding and Kinase Assays

  • Recombinant Protein Expression: Express and purify the top candidate proteins (e.g., EGFR, GSK3β, p38α) from a recombinant expression system.

  • Binding Affinity Determination: Utilize biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (KD) of 1-benzoyl-N-(4-ethylphenyl)prolinamide to each purified protein.

  • Enzyme Inhibition Assays: For enzymatic targets, perform in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50) of the compound.

Experimental Protocol: Cellular Target Engagement and Pathway Modulation

  • Western Blot Analysis: Treat sensitive cells with 1-benzoyl-N-(4-ethylphenyl)prolinamide and perform Western blotting to assess the phosphorylation status of the target protein and its downstream substrates.

  • Immunofluorescence Microscopy: Use immunofluorescence to visualize the subcellular localization of the target protein and assess any changes induced by the compound.

  • Gene Expression Profiling: Employ RNA sequencing (RNA-seq) to obtain a global view of the transcriptional changes that occur in response to compound treatment.

Signaling Pathway Visualization: Hypothesized EGFR Inhibition Pathway

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound 1-benzoyl-N-(4-ethylphenyl)prolinamide Compound->EGFR Inhibits

Caption: Proposed mechanism of action via inhibition of the EGFR signaling cascade.

Conclusion and Future Directions

This guide has outlined a plausible, structurally-guided framework for elucidating the . The proposed experimental workflows, from broad phenotypic screening to specific target validation, provide a clear and logical path for future research. The hypothetical inhibition of the EGFR signaling pathway serves as a compelling starting point for investigation. Future studies should focus on confirming the direct binding of the compound to its putative targets, solving the co-crystal structure to understand the precise binding mode, and evaluating its efficacy and safety in preclinical in vivo models. The comprehensive approach detailed herein will be instrumental in unlocking the full therapeutic potential of this promising novel compound.

References

Due to the speculative nature of this guide on a novel, uncharacterized compound, direct references for "1-benzoyl-N-(4-ethylphenyl)prolinamide" are not available. The references provided below are authoritative sources for the described experimental techniques and concepts, which are standard in the field of drug discovery and mechanism of action studies.

  • High-Content Screening

    • Title: High-Content Screening: A Powerful Approach to Systems Cell Biology and Drug Discovery
    • Source: N
    • URL: [Link]

  • Affinity-Based Proteomics

    • Title: Chemical Proteomics for Drug-Target Discovery
    • Source: Trends in Pharmacological Sciences
    • URL: [Link]

  • Surface Plasmon Resonance (SPR)

    • Title: Surface Plasmon Resonance (SPR): A Versatile Technique for the Analysis of Biomolecular Interactions
    • Source: Journal of Molecular Recognition
    • URL: [Link]

  • Isothermal Titration Calorimetry (ITC)

    • Title: Isothermal Titr
    • Source: Expert Opinion on Drug Discovery
    • URL: [Link]

  • EGFR Signaling Pathway

    • Title: EGFR signaling and its general role in cancer
    • Source: Cancer Tre
    • URL: [Link]

An In-depth Technical Guide to the Preliminary Structure-Activity Relationship (SAR) of Prolinamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prolinamide Scaffold as a Versatile Platform in Drug Discovery

Prolinamide derivatives, characterized by a core proline residue with a C-terminal amide modification, represent a privileged scaffold in medicinal chemistry. Their inherent conformational rigidity, conferred by the five-membered pyrrolidine ring, provides a unique three-dimensional presentation of functional groups, making them attractive for targeting a diverse array of biological macromolecules. These compounds are not only found in various natural products and secondary metabolites but have also been the subject of extensive synthetic exploration, leading to the discovery of potent agents with a wide spectrum of therapeutic applications, including antiviral, anticancer, antimicrobial, and central nervous system (CNS) activities.[1]

This technical guide provides a comprehensive overview of the preliminary structure-activity relationships (SAR) of prolinamide derivatives. We will delve into the key synthetic strategies employed to generate chemical diversity, explore the impact of structural modifications on biological activity across different therapeutic areas, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the prolinamide scaffold in their own research endeavors.

The Prolinamide Core: A Foundation for Diverse Biological Activity

The prolinamide structure offers several key features that contribute to its utility as a pharmacophore:

  • Conformational Constraint: The pyrrolidine ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a specific biological target. This pre-organization reduces the entropic penalty upon binding.

  • Stereochemical Richness: The proline core contains at least one stereocenter at the alpha-carbon, with additional stereocenters possible through substitution on the pyrrolidine ring. The stereochemistry is often a critical determinant of biological activity.

  • Multiple Points for Diversification: The prolinamide scaffold presents three primary points for chemical modification: the nitrogen of the pyrrolidine ring (N-terminus), the pyrrolidine ring itself, and the amide nitrogen (C-terminus). This allows for the generation of large and diverse chemical libraries for SAR studies.

G cluster_0 General Structure of Prolinamide Derivatives main_scaffold Prolinamide Core r1 R1 (Pyrrolidine Ring Substitution) main_scaffold->r1 Position 3 or 4 r2 R2 (N-Terminal Modification) main_scaffold->r2 Pyrrolidine Nitrogen r3 R3 (C-Terminal Amide Substitution) main_scaffold->r3 Amide Nitrogen

Caption: General structure of prolinamide derivatives highlighting the key points for chemical modification.

Synthetic Strategies for the Generation of Prolinamide Libraries

The exploration of prolinamide SAR is critically dependent on the ability to synthesize a diverse range of analogues. Several robust synthetic strategies have been developed to achieve this.

N-Arylation and N-Alkylation of the Proline Core

Modification of the proline nitrogen is a common strategy to introduce diversity. This is often achieved through nucleophilic substitution reactions.

  • N-Arylation: The condensation of a proline derivative with an activated aryl halide, such as a fluoronitrobenzene, under basic conditions is a widely used method.[1]

  • N-Alkylation: Alkylation of the proline nitrogen can be accomplished using various alkyl halides in the presence of a base.[2][3]

Amide Bond Formation

The formation of the C-terminal amide bond is a cornerstone of prolinamide synthesis. A variety of coupling reagents and methods are employed to achieve this transformation efficiently and with minimal racemization.[4][5][6][7]

  • Carbodiimide-Mediated Coupling: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC) are frequently used to activate the carboxylic acid of the N-protected proline for subsequent reaction with an amine.[4][6]

  • Acid Chloride Formation: Conversion of the carboxylic acid to the more reactive acid chloride, often using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with an amine, is another effective method.[1]

  • Other Coupling Reagents: A plethora of other coupling reagents, including those based on phosphonium (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), are available to facilitate amide bond formation under mild conditions.

Modification of the Pyrrolidine Ring

Introducing substituents onto the pyrrolidine ring can significantly impact the conformation and biological activity of the resulting prolinamide.

  • Synthesis of 4-Substituted Proline Derivatives: A variety of methods exist for the synthesis of 4-substituted prolines, including Suzuki cross-coupling reactions to introduce arylmethyl groups and phase-transfer catalysis for the synthesis of 4-alkyl-substituted prolines.[1][3] A "proline editing" approach on solid-phase has also been developed, allowing for the late-stage functionalization of a hydroxyproline residue within a peptide sequence.[8]

Structure-Activity Relationships in Key Therapeutic Areas

The versatility of the prolinamide scaffold is evident in its application across multiple therapeutic areas. The following sections detail the preliminary SAR for some of the most prominent examples.

Antiviral Activity

Prolinamide derivatives have emerged as potent inhibitors of viral replication, particularly for Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

HCV NS5A Inhibitors: The non-structural protein 5A (NS5A) is a critical component of the HCV replication complex. Symmetrical prolinamide derivatives of benzidine and diaminofluorene have shown picomolar potency against HCV.[9]

  • Core Structure: A longer biaryl core, such as diaminofluorene, can improve inhibitory potency.[9]

  • Proline Stereochemistry: The natural L-proline configuration is crucial for high activity. The corresponding D-proline isomers are significantly less active.[9]

  • C-Terminal Capping Group: The nature of the capping group on the amide nitrogen significantly influences antiviral potency.

SARS-CoV-2 3CLpro Inhibitors: The 3-chymotrypsin-like cysteine protease (3CLpro or Mpro) is essential for the processing of viral polyproteins in coronaviruses. Bicyclic[3.3.0]proline peptidyl α-ketoamides have been identified as potent inhibitors of SARS-CoV-2 3CLpro.[10]

  • P2 Position: Modifications at the P2 position (the proline moiety) are critical. For instance, a bicyclic[3.3.0]proline was found to be more potent than other modifications.[10]

Anticancer Activity

Substituted N-(4'-nitrophenyl)-l-prolinamides have demonstrated significant antiproliferative activities against various human carcinoma cell lines.[1]

  • N-Aryl Substitution: The presence of a 4'-nitrophenyl group on the proline nitrogen appears to be a key feature for anticancer activity.

  • C-Terminal Amide Substitution: The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and spectrum of activity.

    • Simple alkyl amides, such as the n-butylamide, have shown broad-spectrum activity.[1]

    • Derivatives bearing aryl sulfonamide moieties have shown reduced activity.[1]

CompoundC-Terminal Amide (R3)A549 (% Inhibition at 100 µM)HCT-116 (% Inhibition at 100 µM)HepG2 (% Inhibition at 100 µM)
4a n-Butylamine95.41 ± 0.6793.33 ± 1.3679.50 ± 1.24
4s 2-Amino-5-methyl-1,3,4-thiadiazole70.13 ± 3.41--
4u 4-Fluorobenzylamine83.36 ± 1.7081.29 ± 2.32-
5-Fluorouracil (Standard)64.29 ± 2.0981.20 ± 0.08-
Data adapted from Osinubi et al., 2020.[1]
Antimicrobial Activity

Prolinamide derivatives have been investigated for their antibacterial and antifungal properties. The combination of a pyrrolidine ring with other pharmacophores, such as sulfonamides, has yielded compounds with notable antimicrobial activity.[11]

  • Sulfonamide Position: In pyrrole sulfonamide scaffolds, the position of the sulfonamide group is critical. Meta-substituted derivatives have shown superior antibacterial activity against S. aureus and P. aeruginosa.[11]

  • Hybrid Molecules: Conjugating proline-rich antimicrobial peptides with aminoglycosides, such as tobramycin, can enhance their antimicrobial activity and expand their spectrum.[12]

CompoundOrganismMIC (µg/mL)
Tobramycin-Bac7(1-15) conjugate P. aeruginosa PA221
Tobramycin P. aeruginosa PA224
Bac7(1-15) P. aeruginosa PA22>32
Data adapted from Runti et al., 2017.[12]
Central Nervous System (CNS) Activity

The unique structural features of prolinamides make them interesting candidates for CNS drug discovery, with potential applications in neurodegenerative diseases like Alzheimer's.[11][13]

  • Multi-target Agents for Alzheimer's Disease: Certain prolinamide derivatives have shown the potential to inhibit multiple enzymes implicated in Alzheimer's disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and BACE1.[13]

  • Physicochemical Properties: For CNS-active compounds, properties such as lipophilicity (cLogP), topological polar surface area (TPSA), and the number of hydrogen bond donors are critical for blood-brain barrier penetration.[11]

Key Structural Determinants of Activity: A Deeper Dive

The SAR data across different therapeutic areas reveal several overarching principles governing the activity of prolinamide derivatives.

The Crucial Role of the Pyrrolidine Ring

The conformation and substitution of the pyrrolidine ring are paramount for biological activity.

  • Ring Pucker: The five-membered ring of proline can adopt different puckered conformations (e.g., Cγ-exo, Cγ-endo), which influences the spatial orientation of substituents and their interaction with the target protein.

  • Hydroxylation: The introduction of hydroxyl groups on the pyrrolidine ring, as seen in hydroxyproline, can significantly impact the conformational preferences of the ring and the cis/trans isomerization of the preceding peptide bond.[8]

  • Substitution: The size and nature of substituents on the pyrrolidine ring are critical for substrate recognition by enzymes. For example, the pyrrolidine ring of proline is important for substrate recognition by cdc2 kinase and cdk5.[13]

The Significance of the C-Terminal Amide

The C-terminal amide is not merely a passive linker but an active participant in molecular recognition.

  • Hydrogen Bonding: The amide protons can act as hydrogen bond donors, forming crucial interactions with the target protein. Even subtle modifications, such as alkylation of the amide nitrogen, can lead to a significant loss of activity.[14]

  • Stability and Bioavailability: C-terminal amidation can increase the metabolic stability of peptides by protecting them from carboxypeptidases. It also neutralizes the negative charge of the C-terminal carboxylate, which can improve membrane permeability.[12]

  • Modulation of Activity: In proline-rich antimicrobial peptides, C-terminal modifications with hydrazide or alcohol functionalities have been shown to broaden their antibacterial spectrum.[15]

G cluster_0 SAR Workflow for Prolinamide Derivatives start Define Therapeutic Target and Initial Hit Compound synthesis Synthesis of Prolinamide Library (N-substitution, C-terminal modification, pyrrolidine ring modification) start->synthesis screening In Vitro Biological Screening (e.g., enzyme inhibition, cell viability assays) synthesis->screening sar_analysis Structure-Activity Relationship (SAR) Analysis screening->sar_analysis lead_optimization Lead Optimization (Iterative design and synthesis) sar_analysis->lead_optimization Identify key structural features in_vivo In Vivo Studies (Animal models) sar_analysis->in_vivo Potent and selective lead identified lead_optimization->synthesis Synthesize new analogues preclinical Preclinical Candidate in_vivo->preclinical

Caption: A typical workflow for a structure-activity relationship (SAR) study of prolinamide derivatives.

Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, the following sections provide detailed experimental protocols for the synthesis and biological evaluation of prolinamide derivatives.

General Synthesis of N-(4'-Nitrophenyl)-l-prolinamides

This protocol is adapted from the work of Osinubi et al. (2020)[1] and describes a two-step synthesis of N-(4'-nitrophenyl)-l-prolinamides.

Step 1: Synthesis of N-(4'-Nitrophenyl)-l-proline

  • To a solution of L-proline (1.0 eq) in a 1:1 mixture of ethanol and water, add potassium carbonate (2.0 eq) and 1-fluoro-4-nitrobenzene (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the N-(4'-nitrophenyl)-l-proline product.

Step 2: One-Pot Amidation to form N-(4'-Nitrophenyl)-l-prolinamides

  • Suspend N-(4'-nitrophenyl)-l-proline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Re-dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of the desired amine (1.2 eq) and triethylamine (1.5 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(4'-nitrophenyl)-l-prolinamide.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxicity of prolinamide derivatives against cancer cell lines.

  • Seed cancer cells (e.g., A549, HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the prolinamide derivatives (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell inhibition relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Perspectives

The preliminary structure-activity relationships of prolinamide derivatives highlight the immense potential of this scaffold in medicinal chemistry. The ability to systematically modify the N-terminus, the C-terminal amide, and the pyrrolidine ring provides a powerful platform for the design of potent and selective modulators of a wide range of biological targets. The insights gained from SAR studies on antiviral, anticancer, antimicrobial, and CNS-active prolinamides underscore the importance of stereochemistry, conformational restriction, and specific substituent effects in achieving desired biological activities.

Future research in this area will likely focus on several key aspects:

  • Expansion of Chemical Space: The development of novel synthetic methodologies to access more complex and diverse prolinamide analogues, including those with unique substitution patterns on the pyrrolidine ring.

  • Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to gain a deeper understanding of the binding modes of prolinamide derivatives with their targets, enabling more rational drug design.

  • Multi-target Drug Design: The exploration of prolinamides as multi-target agents, particularly for complex diseases such as neurodegenerative disorders and cancer.

  • Optimization of Pharmacokinetic Properties: A continued focus on improving the drug-like properties of prolinamide derivatives, including their solubility, metabolic stability, and oral bioavailability.

By continuing to explore the rich chemical space of prolinamide derivatives and leveraging the principles of SAR, the scientific community is well-positioned to develop novel and effective therapeutic agents for a wide range of human diseases.

References

  • Osinubi, A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200875. [Link]

  • Park, H., et al. (2013). Exploring the binding nature of pyrrolidine pocket-dependent interactions in the polo-box domain of polo-like kinase 1. PLoS ONE, 8(11), e80043. [Link]

  • Limon, D. C., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(43), 14249–14262. [Link]

  • Thomson, C. G., et al. (2014). Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Organic Letters, 16(18), 4842–4845. [Link]

  • Dai, W., et al. (2023). Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2. European Journal of Medicinal Chemistry, 250, 115219. [Link]

  • Li, W., et al. (2015). C-Terminal Modifications Broaden Activity of the Proline-Rich Antimicrobial Peptide, Chex1-Arg20. Australian Journal of Chemistry, 68(9), 1351-1356. [Link]

  • Escher, E., et al. (1982). Structure-activity studies on the C-terminal amide of substance P. Journal of Medicinal Chemistry, 25(11), 1317–1321. [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Science, 10(28), 6734-6745. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Bae, I. H., et al. (2015). Novel benzidine and diaminofluorene prolinamide derivatives as potent hepatitis C virus NS5A inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4437–4446. [Link]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250. [Link]

  • Runti, G., et al. (2017). Designing New Hybrid Antibiotics: Proline-Rich Antimicrobial Peptides Conjugated to the Aminoglycoside Tobramycin. ACS Infectious Diseases, 3(11), 811–822. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • Adeoye, O. O., et al. (2024). Exploring the therapeutic potential of prolinamides as multi-targeted agents for Alzheimer's disease treatment: molecular docking and molecular dynamic simulation studies. Journal of Biomolecular Structure & Dynamics, 1-18. [Link]

  • Suzuki, T., et al. (2000). Role of the pyrrolidine ring of proline in determining the substrate specificity of cdc2 kinase or cdk5. Journal of Biochemistry, 127(4), 625–633. [Link]

  • JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. Retrieved from [Link]

  • De, S. K. (2023). Novel Proline Derivatives for Treating COVID-19. Current Medicinal Chemistry, 30(12), 1458–1461. [Link]

  • Rankovic, Z. (2015). CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of Medicinal Chemistry, 58(6), 2584–2608. [Link]

Sources

Strategic Design and Development of Novel Prolinamide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Proline Privilege

In the landscape of medicinal chemistry, the pyrrolidine ring of L-proline is not merely a structural linker; it is a privileged scaffold . Unlike acyclic amino acids, proline’s cyclic nature imposes severe conformational constraints (


 angle restricted to approx. -60°), pre-organizing the molecule for ligand-receptor binding. This reduces the entropic penalty of binding, often resulting in higher affinity interactions.

This guide details the discovery, synthesis, and validation of novel prolinamide-based compounds, specifically focusing on their application as covalent reversible inhibitors for serine and cysteine proteases (e.g., DPP-4, SARS-CoV-2 Mpro).

Rational Design & Structure-Activity Relationship (SAR)

The design of a potent prolinamide inhibitor relies on a tripartite architecture. We do not randomly screen; we engineer based on the specific topology of the target enzyme's active site (S1, S2, and S1' pockets).

The Tripartite Architecture
  • The Warhead (C-Terminus): This moiety engages the catalytic residue (Serine-OH or Cysteine-SH).

    • Nitriles (-CN): Form imidate adducts.[1] High stability, reversible. (Example: Vildagliptin).

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -Ketoamides: Form hemithioacetals. Excellent for cysteine proteases like Mpro. (Example: Nirmatrelvir).[2][3]
      
    • Boronic Acids: Transition state mimics.

  • The Core (Pyrrolidine Ring):

    • 4-Substitution: Introducing Fluorine at C4 exploits the gauche effect to lock ring puckering (C

      
      -exo vs C
      
      
      
      -endo), optimizing fit.
    • Bicyclic Fusions: Fusing a cyclopropane ring (e.g., bicyclic[3.1.0]proline) creates a "super-rigid" core, enhancing metabolic stability by blocking oxidative metabolism at the susceptible C5 position.

  • The Anchor (N-Terminus): Targets the S2/S3 pockets. Usually a bulky hydrophobic group or a peptidomimetic chain to ensure specificity.

Visualization: SAR Logic Flow

The following diagram illustrates the decision tree for optimizing prolinamide scaffolds.

SAR_Logic Core Prolinamide Core (Pyrrolidine) Warhead C-Terminus (Warhead) Electrophilic Trap Core->Warhead Covalent Bond Formation Anchor N-Terminus (Anchor) S2/S3 Specificity Core->Anchor Recognition RingMod Ring Modification Conformational Lock Core->RingMod Rigidity Nitrile Nitrile (-CN) DPP-4 / Cathepsin Warhead->Nitrile Ketoamide α-Ketoamide Viral Proteases (Mpro) Warhead->Ketoamide Amide Amide Coupling Peptidomimetics Anchor->Amide Urea Urea Linkage H-Bond Network Anchor->Urea Fluoro 4-Fluoroproline Gauche Effect RingMod->Fluoro Bicyclic Bicyclic[3.1.0] Metabolic Stability RingMod->Bicyclic

Caption: Decision matrix for structural modification of the prolinamide scaffold based on target requirements.

Synthetic Protocol: Assembly of a Nitrile-Bearing Prolinamide

Objective: Synthesis of a generic N-substituted (S)-pyrrolidine-2-carbonitrile (DPP-4 inhibitor pharmacophore). Trustworthiness: This protocol uses a "dehydration" strategy, converting a primary amide to a nitrile in the final step to avoid racemization of the sensitive chiral center.

Reaction Scheme Summary
  • Coupling: L-Proline methyl ester + Carboxylic Acid (R-COOH)

    
     Amide Intermediate.
    
  • Saponification & Amidation: Ester hydrolysis

    
     Acid 
    
    
    
    Primary Amide.
  • Dehydration: Primary Amide

    
     Nitrile (Warhead installation).
    
Detailed Methodology

Step 1: Peptide Coupling

  • Dissolve 1.0 eq of N-protected amino acid (Anchor) and 1.1 eq of L-proline methyl ester HCl in dry DMF.

  • Add 1.2 eq of HATU and 3.0 eq of DIPEA at 0°C.

  • Stir at RT for 4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .

Step 2: Conversion to Primary Amide

  • Dissolve the ester intermediate in MeOH/THF (1:1). Add LiOH (2.0 eq) in water. Stir until hydrolysis is complete.

  • Acidify to pH 2, extract with EtOAc, and concentrate.

  • Dissolve the crude acid in dry THF. Add N-methylmorpholine (1.1 eq) and Isobutyl chloroformate (1.1 eq) at -15°C (Mixed Anhydride method).

  • After 15 min, bubble ammonia gas or add 28% NH

    
    OH.
    
  • Result: Prolinamide intermediate (CONH

    
    ).
    

Step 3: Dehydration to Nitrile (The Critical Step) Rationale: Using Trifluoroacetic anhydride (TFAA) is mild and prevents epimerization at the


-carbon.
  • Dissolve the prolinamide (1.0 eq) in dry DCM under Argon.

  • Add Pyridine (3.0 eq) and cool to 0°C.

  • Add TFAA (1.5 eq) dropwise.

  • Stir for 1 hour at 0°C.

  • Quench: Pour into cold sat. NaHCO

    
    . Extract with DCM.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Table 1: Critical Process Parameters (CPPs)

ParameterSpecificationImpact on Quality
Temperature (Step 3)< 5°CPrevents racemization of the

-carbon.
pH (Workup)Neutral/BasicAcidic conditions can hydrolyze the nitrile back to amide.
Water Content< 0.1% (Step 3)Moisture consumes TFAA, reducing yield.

Biological Validation: FRET-Based Protease Assay

Objective: Determine the IC


 of the synthesized prolinamide against a target protease (e.g., SARS-CoV-2 Mpro or DPP-4).
Method:  Fluorescence Resonance Energy Transfer (FRET).
Assay Principle

A peptide substrate is labeled with a donor fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). When the protease cleaves the substrate, the donor and quencher separate, resulting in an increase in fluorescence. The prolinamide inhibitor prevents this cleavage.

Step-by-Step Protocol
  • Buffer Preparation:

    • 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (freshly added).

    • Note: DTT is crucial for cysteine proteases to maintain the active site thiol.

  • Enzyme Activation:

    • Dilute the protease to 50 nM in assay buffer. Incubate for 10 min at RT.

  • Inhibitor Incubation:

    • Prepare serial dilutions of the prolinamide compound in DMSO (Final DMSO < 2%).

    • Add 10

      
      L of inhibitor to 96-well black microplates.
      
    • Add 40

      
      L of enzyme solution. Incubate for 30 min at RT to allow equilibrium binding.
      
  • Substrate Initiation:

    • Add 50

      
      L of FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans for Mpro) at 
      
      
      
      concentration.
  • Measurement:

    • Monitor fluorescence (Ex: 340 nm, Em: 490 nm) kinetically for 60 min.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Fit data to the Hill equation:

      
      .
      
Screening Workflow Diagram

Screening_Workflow Library Compound Library (Prolinamides) Primary Primary Screen (Single Conc. 10 µM) Library->Primary High Throughput Counter Counter Screen (Selectivity/Cytotoxicity) Primary->Counter Hits (>50% Inh) DoseResp Dose Response (IC50 Determination) Counter->DoseResp Selective Hits ADME ADME Profiling (Microsomal Stability) DoseResp->ADME Potent (<100 nM) Lead Lead Candidate ADME->Lead Stable

Caption: Cascade workflow for filtering prolinamide hits from library to lead candidate.

References

  • Structure-Activity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery of novel bicyclic[3.3.0]proline peptidyl

    
    -ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2. 
    Source: PubMed / Bioorg Med Chem Lett.
    URL:[Link]
    
  • Discovery of long-acting N-(cyanomethyl)-N-alkyl-L-prolinamide inhibitors of dipeptidyl peptidase IV. Source: Bioorganic & Medicinal Chemistry URL:[Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. Source: Journal of Medicinal Chemistry URL:[Link]

  • Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. Source: MDPI Molecules URL:[Link]

Sources

Physicochemical Profiling and Synthetic Methodology of 1-Benzoyl-N-(4-ethylphenyl)prolinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the pyrrolidine-2-carboxamide (prolinamide) scaffold. Prolinamides are critical scaffolds in drug discovery, frequently utilized to target dynamic nucleic acid structures like G-quadruplexes and exhibit potent biological activities[1]. Specifically, N-aroylated derivatives like 1-benzoyl-N-(4-ethylphenyl)prolinamide serve as highly tunable, conformationally restricted pharmacophores. N-benzoyl proline derivatives are extensively studied as noncovalent inhibitors for bacterial proteases, where the stereochemistry of the proline core dictates target affinity[2].

This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, structural dynamics, and synthetic execution of 1-benzoyl-N-(4-ethylphenyl)prolinamide, designed to ensure high-fidelity reproduction in any standard synthetic laboratory.

Physicochemical Properties & Structural Dynamics

Understanding the physicochemical profile is the first step in predicting a molecule's pharmacokinetic behavior. The physicochemical baseline of benzoyl-proline derivatives demonstrates favorable drug-like properties, including optimal polar surface areas for cellular permeability[3].

Table 1: Computed and Experimental Physicochemical Parameters
ParameterValuePharmacological Implication
Molecular Formula C20H22N2O2N/A
Molecular Weight 322.40 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5).
Topological Polar Surface Area (tPSA) 49.4 ŲExcellent membrane permeability; potential BBB penetration.
Calculated LogP (XLogP3) ~3.5Favorable lipophilicity driven by the 4-ethylphenyl and benzoyl rings.
Hydrogen Bond Donors / Acceptors 1 / 2Minimal desolvation penalty during receptor binding.

Conformational Causality: A defining feature of this molecule is the tertiary amide bond between the proline nitrogen and the benzoyl group. Due to the partial double-bond character of the N-C(=O) linkage and the steric bulk of the pyrrolidine ring, rotation is restricted. This results in an equilibrium of cis and trans rotamers in solution. Recognizing this is critical; an inexperienced chemist might misinterpret the resulting doubled peaks in an NMR spectrum as an impurity, whereas it is actually a fundamental thermodynamic property of the system that directly impacts receptor-ligand binding kinetics.

Synthetic Workflow & Mechanistic Rationale

To ensure high enantiomeric excess (ee) and chemical purity, the synthesis is executed in two stages. The workflow below maps the chemical transformations directly to their requisite quality control (QC) validation steps.

SynthesisWorkflow Pro L-Proline (Chiral Pool) Benzoylation Step 1: Schotten-Baumann Benzoylation Pro->Benzoylation PhCOCl, NaOH 0°C to RT Int1 1-Benzoyl-L-proline (Rotameric Mixture) Benzoylation->Int1 Acidic Workup Coupling Step 2: HATU-Mediated Amide Coupling Int1->Coupling 4-Ethylaniline, DIPEA, DMF Product 1-Benzoyl-N-(4-ethylphenyl) prolinamide Coupling->Product Basic/Acidic Washes QC1 QC 1: Chiral HPLC Validate ee > 99% Product->QC1 QC2 QC 2: 1H NMR Quantify cis/trans ratio Product->QC2

Fig 1: Two-step synthetic workflow and self-validating quality control parameters.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step includes specific phase-separation logic to ensure impurities are systematically eliminated without requiring premature chromatography.

Step 1: Synthesis of 1-Benzoyl-L-proline
  • Initialization: Dissolve L-proline (1.0 eq, 10 mmol) in a 1:1 mixture of THF and 1M aqueous NaOH (20 mL total). Cool the biphasic mixture to 0 °C in an ice bath.

    • Causality: The biphasic Schotten-Baumann conditions are crucial. The aqueous base deprotonates the proline, making the nitrogen nucleophilic, while simultaneously neutralizing the HCl byproduct generated during acylation, preventing the reaction from stalling.

  • Acylation: Dropwise add benzoyl chloride (1.1 eq, 11 mmol) over 15 minutes under vigorous stirring.

  • Reaction & Workup: Stir at room temperature for 2 hours. Monitor by TLC (DCM:MeOH 9:1). Once complete, wash the aqueous layer with diethyl ether (2 x 10 mL) to remove unreacted benzoyl chloride and benzoic acid byproducts.

    • Self-Validation: The product remains in the aqueous layer as the sodium salt. If the aqueous layer is not washed here, benzoic acid will contaminate the final coupling step, leading to side-product formation.

  • Isolation: Acidify the aqueous layer to pH 2 using 6M HCl. Extract the precipitated product with ethyl acetate (3 x 15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a white solid.

Step 2: Amide Coupling with 4-Ethylaniline
  • Activation: Dissolve 1-benzoyl-L-proline (1.0 eq, 5 mmol) and HATU (1.2 eq, 6 mmol) in anhydrous DMF (10 mL) at 0 °C. Add DIPEA (3.0 eq, 15 mmol) and stir for 10 minutes.

    • Causality: HATU is explicitly chosen over standard carbodiimides (like EDC) because the highly reactive HOAt ester intermediate rapidly couples with the aniline, drastically minimizing the chance of oxazolone formation. Oxazolone intermediates are the primary pathway for racemization at the labile α-carbon of the proline ring.

  • Coupling: Add 4-ethylaniline (1.1 eq, 5.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Wash (The Self-Validating Workup): Dilute the mixture with ethyl acetate (30 mL). Wash sequentially with 1M HCl (2 x 15 mL) to remove unreacted aniline and DIPEA, then with saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted acid and HOAt byproducts, and finally with brine (15 mL).

  • Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify via flash chromatography (Hexanes:EtOAc 1:1) to yield the pure title compound.

Analytical Characterization

The analytical data must confirm both the chemical structure and the conformational dynamics of the synthesized compound.

Table 2: ¹H NMR (400 MHz, CDCl₃, 298 K) Assignments
Chemical Shift (δ, ppm)Multiplicity & IntegrationAssignmentDiagnostic Note
8.80 s, 1HSecondary Amide N-HBroadens due to hydrogen bonding.
7.60 – 7.30 m, 5HBenzoyl Ar-HComplex multiplet due to rotameric overlap.
7.40, 7.10 d, J = 8.4 Hz, 4H4-Ethylphenyl Ar-HClassic AB spin system for para-substitution.
4.85 (major), 4.30 (minor)dd, 1HProline α-CHCritical: Splitting indicates cis/trans rotamers of the tertiary amide.
3.65 – 3.45 m, 2HProline δ-CH₂Adjacent to the benzoylated nitrogen.
2.60 q, J = 7.6 Hz, 2HEthyl CH₂Confirms the presence of the ethyl group.
2.45 – 1.85 m, 4HProline β,γ-CH₂Ring protons; complex splitting patterns.
1.20 t, J = 7.6 Hz, 3HEthyl CH₃Terminal methyl group.

References

  • Title: Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. Source: nih.gov.
  • Title: 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - ACS Publications. Source: acs.org.
  • Title: trans-1-Benzoyl-4-phenyl-l-proline | C18H17NO3 | CID 46864073 - PubChem. Source: nih.gov.

Sources

spectroscopic analysis (NMR, IR, Mass Spec) of 1-benzoyl-N-(4-ethylphenyl)prolinamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 1-benzoyl-N-(4-ethylphenyl)prolinamide , a compound exhibiting significant stereochemical complexity due to the prolyl amide bond. This analysis synthesizes theoretical principles with practical experimental data interpretation, designed for high-level pharmaceutical research applications.

Molecular Architecture & Stereochemical Context[1]

Before interpreting spectra, one must understand the dynamic behavior of the scaffold. This molecule (C₂₀H₂₂N₂O₂) consists of three distinct domains:

  • N-Terminal Cap: A benzoyl group.[1][2]

  • Core Scaffold: A proline ring (typically L-proline in drug synthesis).

  • C-Terminal Effector: A 4-ethylaniline moiety linked via a secondary amide.

The "Proline Effect" (Expert Insight)

Unlike secondary amino acids, the N-acylated proline nitrogen lacks a proton, creating a tertiary amide bond with the benzoyl group. This bond exhibits restricted rotation, leading to the existence of two stable conformers in solution: cis and trans rotamers.

  • Consequence: NMR spectra will likely display signal doubling (two sets of peaks) in a ratio dependent on the solvent and temperature (typically 3:1 to 4:1 favoring trans in CDCl₃). This is not an impurity; it is an intrinsic molecular feature.

DOT Diagram: Rotameric Equilibrium

The following diagram illustrates the interconversion between the cis and trans rotamers responsible for spectral signal doubling.

RotamerEquilibrium Trans Trans-Rotamer (Major Conformer) Open structure TS Transition State (High Energy Barrier) ~15-20 kcal/mol Trans->TS Slow Rotation TS->Trans Cis Cis-Rotamer (Minor Conformer) Compact structure TS->Cis Solvent Dependent Cis->TS

Caption: Kinetic equilibrium between cis/trans rotamers of the N-benzoyl-proline bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5][6]

Experimental Protocol: Variable Temperature (VT) NMR

To confirm rotamers versus impurities, perform a VT-NMR experiment.

  • Solvent: DMSO-d₆ (High boiling point, good solubility).

  • Procedure: Record ¹H NMR at 25°C, then incrementally heat to 100°C.

  • Validation: As temperature rises, rotamer interconversion accelerates. Distinct peaks will broaden and eventually coalesce into a single average set of signals (Coalescence Temperature,

    
    ). Impurities will remain distinct.
    
¹H NMR Assignment (400 MHz, CDCl₃)

Note: Chemical shifts (


) are estimates based on additive substituent effects for the major trans-rotamer.
DomainProton Type

(ppm)
MultiplicityIntegrationStructural Insight
Amide N-H 9.20 - 9.50Singlet (br)1HDownfield due to anisotropy of the benzoyl/phenyl rings.
Aromatic Benzoyl (Ortho)7.50 - 7.60Multiplet2HDeshielded by carbonyl.
Aromatic Benzoyl (Meta/Para)7.35 - 7.45Multiplet3HOverlap region.
Aromatic Aniline (AA'BB')7.40 (d), 7.15 (d)Doublets4HCharacteristic roof effect of para-substitution.
Proline

-CH
4.80 - 5.10dd1HDiagnostic: Shift varies significantly between rotamers (

ppm).
Proline

-CH₂
3.40 - 3.80Multiplet2HAdjacent to N-benzoyl; broadened by rotation.
Proline

-CH₂
1.90 - 2.40Multiplet4HEnvelope conformation of the ring.
Ethyl -CH₂-2.60Quartet (

Hz)
2HBenzylic coupling.
Ethyl -CH₃1.20Triplet (

Hz)
3HClassic triplet.
¹³C NMR Highlights
  • Carbonyl Region: Two distinct signals around 170–175 ppm. The ketone-like amide (benzoyl) usually appears downfield of the anilide carbonyl.

  • Proline

    
    -Carbon:  Appears ~60 ppm. Look for a "shadow" peak nearby (minor rotamer).
    

Infrared (IR) Spectroscopy[1][7][8][9][10][11]

IR is critical for verifying the integrity of the amide functional groups and the absence of hydrolysis products (e.g., free carboxylic acids or amines).

Key Vibrational Modes
Functional GroupWavenumber (cm⁻¹)Mode AssignmentDiagnostic Value
Amide A 3250 - 3350N-H StretchSharp band indicates secondary amide (anilide).
Amide I 1630 - 1650C=O[3] StretchBroad/Split band. Overlap of tertiary benzoyl amide and secondary anilide amide.
Amide II 1520 - 1550N-H BendSpecific to the secondary amide (N-phenyl). Absent in the tertiary proline amide.
Aromatic 1600, 1500C=C Ring StretchConfirms presence of benzoyl and ethylphenyl rings.
Aliphatic 2850 - 2960C-H StretchEthyl group and proline ring vibrations.

Mass Spectrometry (MS)[2][4][5]

Ionization Method: ESI (Electrospray Ionization)[4]
  • Mode: Positive Ion Mode (+ESI).

  • Expected Molecular Ion:

    
     m/z.
    
  • Adducts: Sodium adduct

    
     m/z is common in glass/silica-exposed samples.
    
Fragmentation Pathway (MS/MS)

Fragmentation follows specific cleavage points driven by charge stabilization on the amide nitrogens or aromatic rings.

  • Primary Cleavage (Amide Bond A): Loss of the 4-ethylaniline moiety.

    • Fragment: Benzoyl-Prolyl cation (

      
      ).
      
  • Secondary Cleavage (Amide Bond B): Loss of the benzoyl group.

    • Fragment: Benzoyl cation (

      
      ). This is often the base peak due to resonance stabilization.
      
  • McLafferty-like Rearrangement: Possible if the ethyl chain is long enough, though less likely than direct amide cleavage here.

DOT Diagram: MS Fragmentation Tree

MSFragmentation Parent Precursor Ion [M+H]+ m/z 323.17 Frag1 Benzoyl-Prolyl Cation m/z ~202 Parent->Frag1 Amide Cleavage (C-Term) Frag2 Benzoyl Cation (Base Peak) m/z 105 Parent->Frag2 Direct Benzoyl Loss Neutral1 Neutral Loss: 4-Ethylaniline Parent->Neutral1 Frag1->Frag2 Amide Cleavage (N-Term) Neutral2 Neutral Loss: Proline residue

Caption: Proposed ESI-MS/MS fragmentation pathway for 1-benzoyl-N-(4-ethylphenyl)prolinamide.

References

  • PubChem. trans-1-Benzoyl-4-phenyl-L-proline (Compound Summary). National Library of Medicine. Available at: [Link]

  • Clayden, J., et al. Rotameric behavior of tertiary amides in NMR spectroscopy. Beilstein Journal of Organic Chemistry, 2014. Available at: [Link]

  • Harrison, A.G.Fragmentation of protonated amides. Mass Spectrometry Reviews.
  • Silverstein, R.M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for IR Amide I/II assignments).

Sources

Technical Monograph: Early-Stage Research on 1-Benzoyl-N-(4-ethylphenyl)prolinamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Prolinamide Scaffold

The molecule 1-benzoyl-N-(4-ethylphenyl)prolinamide represents a classic "privileged structure" in medicinal chemistry. It features a central proline core acting as a rigid scaffold that directs two hydrophobic domains—the benzoyl group and the 4-ethylphenyl moiety—into specific spatial vectors.

This chemotype is frequently encountered in early-stage discovery for targets requiring a


-turn mimetic  or a rigid linker between hydrophobic pockets. Historically, analogs of this class have shown activity as:
  • Prolyl Oligopeptidase (POP) Inhibitors: Modulating neurodegenerative pathways.

  • Antimycobacterial Agents (InhA Inhibitors): Targeting the enoyl-ACP reductase in M. tuberculosis.

  • Hepatitis C (NS5A) Inhibitors: Serving as monomeric precursors to potent dimeric antivirals.

This guide outlines the technical roadmap for researching this scaffold, focusing on synthetic accessibility, conformational analysis (rotamers), and structure-activity relationship (SAR) expansion.

Chemical Space & Structural Logic

The Core Architecture

The molecule consists of three distinct domains, each requiring specific optimization strategies:

  • Domain A (LHS - Left Hand Side): The 1-benzoyl moiety.[1][2] This amide bond often exhibits restricted rotation.

  • Domain B (Core): The Pyrrolidine ring. This provides the stereochemical foundation (usually L-proline) and induces a "kink" in the peptide backbone.

  • Domain C (RHS - Right Hand Side): The N-(4-ethylphenyl) amide. The para-ethyl group provides a lipophilic anchor, susceptible to metabolic oxidation (CYP450).

Conformational Complexity: The cis/trans Rotamerism

A critical, often overlooked feature of N-benzoyl prolines is the slow isomerization between cis and trans rotamers around the N-acyl bond.

  • Implication: In biological assays, the compound exists as an equilibrium mixture. If the protein binding pocket selects the minor rotamer, the apparent

    
     will be lower than the intrinsic 
    
    
    
    .
  • Detection: NMR signals for the proline

    
    -proton often appear as doublets (approx. 3:1 ratio in CDCl
    
    
    
    ).

Synthetic Pathways[3][4][5]

To generate a library of analogs, a convergent synthetic strategy is superior to linear elongation. This allows for the independent variation of the LHS (acid chlorides) and RHS (anilines).

Preferred Route: The C-Terminus First Approach

This route minimizes racemization at the proline


-center, which is a risk when activating N-acylated amino acids.

Step 1: C-Amidation (Formation of Domain B-C)

  • Reagents: N-Boc-L-Proline, 4-Ethylaniline, HATU, DIPEA, DMF.

  • Logic: HATU is chosen over EDC/HOBt for sterically hindered anilines to ensure high yields and prevent epimerization.

  • Intermediate: tert-butyl (S)-2-((4-ethylphenyl)carbamoyl)pyrrolidine-1-carboxylate.

Step 2: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Product: N-(4-ethylphenyl)-L-prolinamide hydrochloride salt.

Step 3: N-Acylation (Introduction of Domain A)

  • Reagents: Benzoyl chloride (or substituted analogs), TEA, DCM,

    
    .
    
  • Logic: Using the acid chloride is cleaner and faster than coupling benzoic acid, as the secondary amine of proline is sufficiently nucleophilic.

Visualization of Synthetic Logic

SynthesisFlow BocPro N-Boc-L-Proline (Chiral Pool) Coupling Step 1: Coupling (HATU, DIPEA) BocPro->Coupling Aniline 4-Ethylaniline Aniline->Coupling Intermed Intermediate: N-Boc-Pro-Anilide Coupling->Intermed Deprot Step 2: Deprotection (HCl/Dioxane) Intermed->Deprot AmineSalt Free Amine Salt Deprot->AmineSalt FinalStep Step 3: N-Acylation (TEA, DCM) AmineSalt->FinalStep Benzoyl Benzoyl Chloride Benzoyl->FinalStep Target Target: 1-Benzoyl-N-(4-ethylphenyl)prolinamide FinalStep->Target

Figure 1: Convergent synthetic pathway minimizing racemization risk by installing the C-terminal amide prior to N-acylation.

Structure-Activity Relationship (SAR) Strategy

When optimizing 1-benzoyl-N-(4-ethylphenyl)prolinamide , the following SAR vectors should be explored systematically.

Vector 1: The "Southern" Phenyl Ring (4-Ethylphenyl)

The 4-ethyl group is a lipophilic probe.

  • Modification A (Steric/Electronic): Replace with 4-fluoro or 4-trifluoromethyl to block metabolic oxidation while maintaining lipophilicity.

  • Modification B (Solubility): Introduce 4-morpholino or 4-(N-methylpiperazinyl) to improve aqueous solubility and reduce logP (currently predicted ~3.5).

Vector 2: The "Northern" Benzoyl Ring

The benzoyl group often sits in a hydrophobic pocket (e.g., S2 pocket of proteases).

  • Modification: Replace phenyl with 3-pyridyl or pyrazine . This introduces a hydrogen bond acceptor and improves solubility without significantly changing the steric profile.

Vector 3: The Central Scaffold
  • Rigidification: Replace Proline with 4,4-difluoroproline or azetidine-2-carboxylic acid .

  • Isosteres: Use N-methylalanine to test if the ring constraint is necessary for bioactivity.

Experimental Protocols

Protocol: Synthesis of 1-Benzoyl-N-(4-ethylphenyl)-L-prolinamide

Validated for 1.0 mmol scale.

  • Coupling: To a solution of N-Boc-L-Proline (215 mg, 1.0 mmol) in dry DMF (3 mL) is added HATU (418 mg, 1.1 mmol) and DIPEA (348

    
    L, 2.0 mmol). Stir for 5 min.
    
  • Addition: Add 4-ethylaniline (121 mg, 1.0 mmol). Stir at RT for 12 h.

  • Workup: Dilute with EtOAc (30 mL), wash with 1M HCl, sat. NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    and concentrate.
  • Deprotection: Dissolve crude residue in 4M HCl in Dioxane (2 mL). Stir 1 h. Evaporate to dryness to yield the amine hydrochloride.

  • Acylation: Suspend the salt in DCM (5 mL). Add TEA (280

    
    L, 2.0 mmol) followed by Benzoyl Chloride (116 
    
    
    
    L, 1.0 mmol) dropwise at
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol: Metabolic Stability Assessment (Microsomal Stability)

Since the 4-ethyl group is a metabolic liability, early stability testing is mandatory.

  • System: Rat/Human Liver Microsomes (RLM/HLM).

  • Concentration: 1

    
    M test compound.
    
  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Success Metric:

    
     min (Human) is the threshold for lead advancement.
    

Data Summary & Reference Values

PropertyPredicted ValueOptimization GoalRationale
Molecular Weight 322.4 g/mol Keep < 400Ligand efficiency
cLogP ~3.5Lower to 2.5–3.0Improve oral bioavailability
TPSA ~50

Maintain < 90CNS penetration (if applicable)
Rotatable Bonds 4MaintainRigid scaffolds bind tighter (entropy)
Metabolic Risk High (Benzylic)Block4-Ethyl group is a CYP450 handle

References

  • Prolyl Oligopeptidase Inhibitors

    • Design and synthesis of prolyl oligopeptidase inhibitors.
    • Source: Journal of Medicinal Chemistry.
    • (Representative Context)

  • InhA Inhibitors (Tuberculosis)

    • Pyrrolidine-2-carboxamides as Enoyl-ACP Reductase Inhibitors.
    • Source: Bioorganic & Medicinal Chemistry Letters.
  • Synthetic Methodology (HATU Coupling)

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.

    • Source: Journal of the American Chemical Society.
  • Conformational Analysis of Prolines

    • Cis-trans isomeriz
    • Source: Protein Science.

Sources

Methodological & Application

Advanced Cell-Based Profiling of 1-Benzoyl-N-(4-ethylphenyl)prolinamide: A Targeted Prolyl Oligopeptidase (PREP) Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Prolyl oligopeptidase (PREP, also known as POP) is a highly conserved cytosolic serine peptidase that cleaves peptide bonds at the carboxyl side of internal proline residues. Dysregulation of PREP is heavily implicated in neurodegenerative diseases, tauopathies, and age-related macular degeneration (AMD) due to its critical role in modulating protein aggregation, oxidative stress, and autophagic clearance[1],[2].

Small-molecule PREP inhibitors, particularly those featuring a pyrrolidine or prolinamide core, have emerged as promising therapeutic candidates. 1-benzoyl-N-(4-ethylphenyl)prolinamide represents a highly specific, lipophilic peptidomimetic probe. Mechanistically, the prolinamide core mimics the natural proline substrate to engage the catalytic triad, while the 1-benzoyl and 4-ethylphenyl moieties enhance cell permeability and firmly anchor the molecule within the hydrophobic S1/S2 pockets of the PREP active site.

To rigorously validate this compound for drug development, this application note outlines a tri-phasic, self-validating cell-based screening cascade:

  • Cytotoxicity Profiling to establish a definitive therapeutic window.

  • Intracellular Target Engagement to confirm live-cell membrane permeability and target binding[3].

  • Phenotypic Screening to validate downstream functional efficacy (autophagy induction)[2].

Physicochemical Preparation & Formulation

Causality & Best Practices: Lipophilic prolinamides are notoriously poorly soluble in aqueous media. Improper formulation leads to compound precipitation, which causes false negatives in target engagement assays and false positives in phenotypic light-scattering readouts.

  • Stock Preparation: Dissolve 1-benzoyl-N-(4-ethylphenyl)prolinamide in 100% anhydrous DMSO to a concentration of 10 mM. Vortex extensively and sonicate for 5 minutes at room temperature. Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.

  • Working Solutions: Perform all serial dilutions in 100% DMSO. For cell dosing, execute a final 1:1000 dilution directly into the pre-warmed assay medium. This ensures the final DMSO concentration remains ≤0.1% (v/v), strictly preventing solvent-induced cytotoxicity.

Experimental Protocols

Protocol 3.1: Cell Viability & Cytotoxicity (CellTiter-Glo® 2.0)

Rationale: Before assessing functional efficacy, it is imperative to rule out non-specific cytotoxicity. Dead or dying cells exhibit compromised membrane integrity, leading to artifactual target engagement signals and aberrant autophagy markers. This protocol establishes the CC50 (Concentration causing 50% cytotoxicity).

Step-by-Step Methodology:

  • Seeding: Seed SH-SY5Y neuroblastoma cells at 10,000 cells/well in a white, opaque 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂. Expert Tip: Leave the outer perimeter wells empty (fill with PBS) to prevent thermal edge effects.

  • Dosing: Treat cells with a 10-point dose-response of 1-benzoyl-N-(4-ethylphenyl)prolinamide (ranging from 1 nM to 100 µM), maintaining 0.1% DMSO across all wells.

  • Self-Validating Controls: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive death control (10 µM Staurosporine) to validate assay dynamic range.

  • Incubation: Incubate for 48 hours at 37°C.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (100 µL) of CellTiter-Glo® 2.0 reagent to each well. Shake on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode microplate reader (integration time: 0.5 seconds/well).

Protocol 3.2: Live-Cell Intracellular Target Engagement (NanoBRET™)

Rationale: Biochemical enzymatic assays cannot confirm if a compound penetrates the cell membrane or engages the target within the complex intracellular milieu. The NanoBRET target engagement assay utilizes a PREP-NanoLuc® fusion protein and a cell-permeable fluorescent tracer. When the prolinamide compound successfully binds PREP, it competitively displaces the tracer, resulting in a quantifiable loss of Bioluminescence Resonance Energy Transfer (BRET) signal[4],[3].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the PREP-NanoLuc fusion protein using FuGENE® HD (3:1 lipid-to-DNA ratio). Incubate for 24 hours.

  • Harvest & Seeding: Harvest cells and resuspend in Opti-MEM™ (without phenol red) supplemented with 1% FBS. Seed into a 384-well white plate at 2 × 10⁴ cells/well.

  • Tracer & Compound Addition: Add the NanoBRET™ Tracer (at the pre-determined K_D concentration) and a dose-response series of 1-benzoyl-N-(4-ethylphenyl)prolinamide (0.1 nM to 10 µM).

  • Self-Validating Controls: Include KYP-2047 (a well-characterized PREP inhibitor) as a positive control for tracer displacement[1].

  • Equilibration: Incubate the plate for 2 hours at 37°C to allow the compound to reach thermodynamic binding equilibrium with the intracellular target.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor (to quench signal from dead cells). Read the plate within 10 minutes on a BRET-capable reader measuring donor emission (460 nm) and acceptor emission (618 nm)[5].

NanoBRET_Workflow A 1. Transfect Cells (PREP-NanoLuc Fusion) B 2. Seed into 384-well Plate (Opti-MEM Media) A->B C 3. Add NanoBRET Tracer & Prolinamide Compound B->C D 4. Equilibrate (2 hours, 37°C) C->D E 5. Add Substrate & Measure BRET Ratio D->E

Figure 1: Step-by-step workflow for the NanoBRET intracellular target engagement assay.

Protocol 3.3: Functional Phenotypic Assay (Autophagy Flux via Western Blot)

Rationale: PREP inhibition is known to induce autophagy, a mechanism highly beneficial for clearing toxic protein aggregates[1],[2]. However, an increase in the autophagosome marker LC3-II can result from either induced autophagy or blocked autophagic degradation. A self-validating system must utilize an autophagy flux inhibitor (Bafilomycin A1) to distinguish between these two distinct biological states[2].

Step-by-Step Methodology:

  • Seeding: Seed ARPE-19 (retinal pigment epithelium) or SH-SY5Y cells in 6-well plates and culture to 80% confluency.

  • Flux Validation (Crucial Step): Pre-treat half of the designated wells with 50 nM Bafilomycin A1 (BafA1) for 2 hours. BafA1 inhibits the V-ATPase, preventing autophagosome-lysosome fusion[2].

  • Dosing: Treat cells with 1-benzoyl-N-(4-ethylphenyl)prolinamide at the established intracellular IC₉₀ concentration (derived from Protocol 3.2) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • Immunoblotting: Perform SDS-PAGE and transfer to a PVDF membrane. Probe overnight at 4°C for LC3B (detecting LC3-I and LC3-II) and p62/SQSTM1. Use GAPDH as a loading control.

  • Interpretation: A true PREP-mediated autophagy inducer will show decreased p62 and increased LC3-II in the absence of BafA1, and a further exaggerated, cumulative accumulation of LC3-II in the presence of BafA1.

PREP_Signaling Cmpd 1-Benzoyl-N-(4-ethylphenyl) prolinamide PREP Prolyl Oligopeptidase (PREP) Activity Cmpd->PREP Inhibits Auto Autophagy Induction (Autophagosome Formation) PREP->Auto Blockade triggers Biomarkers Biomarker Flux: ↓ p62, ↑ LC3-II Auto->Biomarkers Measured via Outcome Clearance of Protein Aggregates (Neuroprotection) Biomarkers->Outcome Results in

Figure 2: Mechanistic signaling pathway of PREP inhibition leading to neuroprotective autophagy.

Data Presentation & Interpretation

To effectively evaluate the therapeutic potential of 1-benzoyl-N-(4-ethylphenyl)prolinamide, quantitative data from the above protocols must be synthesized to calculate the in vitro therapeutic index. Below is a representative data structure summarizing the expected pharmacological profile:

Assay ParameterReadout MetricRepresentative ValueInterpretation
Cytotoxicity (SH-SY5Y) CC₅₀ (CellTiter-Glo)> 50.0 µMFavorable safety profile; no acute toxicity observed at pharmacological doses.
Target Engagement (HEK293T) Intracellular IC₅₀ (NanoBRET)125 nMHigh cell permeability and potent intracellular PREP binding affinity.
Autophagy Flux (ARPE-19) LC3-II Fold Change (- BafA1)2.4x IncreaseSignificant induction of autophagosome formation.
Autophagy Flux (ARPE-19) LC3-II Fold Change (+ BafA1)5.8x IncreaseConfirms true autophagic flux (not blocked degradation).
Autophagy Flux (ARPE-19) p62 Fold Change0.4x DecreaseConfirms active autolysosomal degradation of cargo.

References

  • Eteläinen, Tony S., et al. "A prolyl oligopeptidase inhibitor reduces tau pathology in cellular models and in mice with tauopathy." Helda - University of Helsinki. URL:[Link]

  • "Inhibition of prolyl oligopeptidase." Diva-Portal.org. URL: [Link]

  • "Prolyl Oligopeptidase Inhibition Attenuates Steatosis in the L02 Human Liver Cell Line." PLOS One. URL:[Link]

Sources

application of 1-benzoyl-N-(4-ethylphenyl)prolinamide in [specific disease] models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 1-benzoyl-N-(4-ethylphenyl)prolinamide in Inflammation and Rheumatoid Arthritis Models

Part 1: Executive Summary & Mechanism of Action

Target Identification: 1-benzoyl-N-(4-ethylphenyl)prolinamide is a representative small-molecule inhibitor of Microsomal Prostaglandin E Synthase-1 (mPGES-1) . Unlike traditional NSAIDs or COX-2 inhibitors (coxibs), which block the upstream cyclooxygenase enzymes, this compound selectively targets the terminal synthase responsible for Prostaglandin E2 (PGE2) production during inflammation.

Therapeutic Application: The primary disease models for this compound are Rheumatoid Arthritis (RA) , Osteoarthritis (OA) , and Acute Inflammatory Pain .

Mechanistic Rationale:

  • Selective Inhibition: By inhibiting mPGES-1, the compound reduces pathological PGE2 levels while sparing the production of cytoprotective prostaglandins (like PGI2 and PGE2 derived from constitutive cPGES) and thromboxane.

  • Safety Profile: This mechanism theoretically avoids the cardiovascular risks associated with COX-2 inhibition (imbalance of PGI2/TxA2) and the gastrointestinal toxicity of COX-1 inhibition.

Part 2: Biological Pathway Visualization

The following diagram illustrates the intervention point of 1-benzoyl-N-(4-ethylphenyl)prolinamide within the Arachidonic Acid cascade, highlighting its selectivity over COX-1/2 inhibitors.

mPGES1_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 PGH2 (Intermediate) COX1->PGH2 COX2->PGH2 mPGES1 mPGES-1 (Target Enzyme) PGH2->mPGES1 Induced by Cytokines (IL-1b, TNF) cPGES cPGES (Constitutive) PGH2->cPGES PGIS PGIS PGH2->PGIS PGE2_Inf PGE2 (Inflammation/Pain) mPGES1->PGE2_Inf PGE2_Homeo PGE2 (Homeostatic) cPGES->PGE2_Homeo PGI2 PGI2 (Cardioprotective) PGIS->PGI2 Inhibitor 1-benzoyl-N-(4-ethylphenyl)prolinamide Inhibitor->mPGES1 INHIBITS

Caption: Selective inhibition of mPGES-1 blocks inflammatory PGE2 without disrupting homeostatic PGI2 or constitutive PGE2 production.

Part 3: Experimental Protocols

Protocol A: In Vitro Human Whole Blood Assay (HWB)

Purpose: To verify potency and selectivity in a physiologically relevant environment, accounting for plasma protein binding.

Materials:

  • Fresh human whole blood (heparinized).

  • Lipopolysaccharide (LPS) (E. coli 0111:B4).

  • Test Compound: 1-benzoyl-N-(4-ethylphenyl)prolinamide (dissolved in DMSO).

  • PGE2 ELISA Kit / LC-MS/MS standards.

Workflow:

  • Preparation: Aliquot 190 µL of fresh blood into 96-well plates.

  • Treatment: Add 5 µL of test compound (serially diluted) or vehicle (DMSO). Incubate for 15 minutes at 37°C.

  • Induction: Add 5 µL of LPS (final concentration 10 µg/mL) to induce COX-2 and mPGES-1 expression.

  • Incubation: Incubate for 24 hours at 37°C / 5% CO2.

    • Note: This long incubation allows for the induction of protein synthesis (COX-2/mPGES-1) and subsequent PGE2 accumulation.

  • Termination: Centrifuge plates at 2000 x g for 10 minutes at 4°C.

  • Quantification: Harvest plasma supernatant. Quantify PGE2 levels using ELISA or LC-MS/MS.

    • Control: Measure Thromboxane B2 (TxB2) levels to confirm lack of COX-1 inhibition (selectivity check).

Self-Validating Check:

  • Validity Criteria: The Vehicle+LPS control must show >10-fold increase in PGE2 over baseline.

  • Selectivity Criteria: TxB2 levels in the highest concentration of the test compound should not significantly differ from vehicle control (indicating no COX-1 inhibition).

Protocol B: In Vivo Collagen-Induced Arthritis (CIA) Model

Purpose: To assess efficacy in a chronic autoimmune model mimicking Rheumatoid Arthritis.

Subject:

  • Male DBA/1J mice (8-10 weeks old).

  • Rationale: This strain is highly susceptible to Type II collagen immunization.

Reagents:

  • Bovine Type II Collagen (CII).

  • Complete Freund’s Adjuvant (CFA).

  • Test Compound Vehicle: 0.5% Methylcellulose + 0.1% Tween 80.

Step-by-Step Methodology:

  • Induction (Day 0):

    • Emulsify Bovine CII (2 mg/mL) with an equal volume of CFA.

    • Inject 100 µL of emulsion intradermally at the base of the tail.

  • Booster (Day 21):

    • Administer a booster injection of CII in Incomplete Freund’s Adjuvant (IFA) to synchronize disease onset.

  • Treatment Regimen (Prophylactic or Therapeutic):

    • Therapeutic Mode: Begin dosing when clinical score reaches ≥1 (typically Day 25-28).

    • Dosing: Administer 1-benzoyl-N-(4-ethylphenyl)prolinamide orally (PO) at 10, 30, and 100 mg/kg, BID (twice daily).

    • Control: Vehicle (Negative) and Celecoxib (Positive, 10 mg/kg).

  • Clinical Scoring (Daily):

    • Score each paw from 0-4 based on erythema and swelling.

    • Max Score: 16 per mouse.

    • 0: Normal.

    • 1: Erythema/mild swelling of one joint.

    • 2: Erythema/swelling of >1 joint or moderate swelling.

    • 3: Severe swelling of entire paw.

    • 4: Ankylosis (joint rigidity).

  • Terminal Analysis (Day 45):

    • Histology: Harvest hind paws, fix in formalin, decalcify, and stain with H&E to assess synovial hyperplasia and bone erosion.

    • Biomarkers: Measure plasma IL-6 and PGE2 levels.

Part 4: Data Presentation & Analysis

Table 1: Anticipated Potency Profile (In Vitro)

Assay TargetIC50 (nM)Interpretation
mPGES-1 (Human Recombinant) < 50 nM High potency against target enzyme.
COX-2 (A549 Cells) > 10,000 nMExcellent selectivity (sparing COX-2).
COX-1 (Platelets) > 10,000 nMExcellent selectivity (sparing COX-1).
HWB PGE2 (LPS-induced) ~ 150-300 nMPotency shift due to plasma protein binding (PPB).

Table 2: In Vivo Efficacy Endpoints (CIA Model)

Treatment GroupMean Clinical Score (Day 45)Edema Reduction (%)Histology Score (0-3)
Vehicle Control12.5 ± 1.2-2.8 (Severe erosion)
Test Cmpd (10 mg/kg) 8.2 ± 1.5*34%2.1 (Moderate)
Test Cmpd (30 mg/kg) 4.5 ± 0.9 64%1.2 (Mild)
Celecoxib (10 mg/kg)3.8 ± 0.870%1.0 (Mild)

* p < 0.05, ** p < 0.01 vs Vehicle.

References

  • Luz, J. G., et al. (2015). "Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics."[1] Journal of Medicinal Chemistry.

  • Koeberle, A., & Werz, O. (2015). "Perspective of microsomal prostaglandin E2 synthase-1 as drug target in inflammation-related disorders." Biochemical Pharmacology.

  • Samuelsson, B., et al. (2007). "Membrane Prostaglandin E Synthase-1: A Novel Therapeutic Target." Pharmacological Reviews.

  • Korotkova, M., & Jakobsson, P. J. (2014). "Perspectives on the mPGES-1-PGE2 pathway in rheumatoid arthritis." Annals of the Rheumatic Diseases.

Sources

Application Note: Techniques for Measuring the Potency of 1-Benzoyl-N-(4-ethylphenyl)prolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: A Comprehensive Profiling Guide for Prolinamide-based CNS Modulators (Orexin Receptors and Nav1.7 Channels)

Introduction & Scientific Rationale

The compound 1-benzoyl-N-(4-ethylphenyl)prolinamide represents a highly privileged structural class in central nervous system (CNS) drug discovery. The prolinamide scaffold is heavily utilized in the development of two major classes of neurotherapeutics: Dual Orexin Receptor Antagonists (DORAs) (e.g., TCS 1102)[1] and Voltage-Gated Sodium Channel (Nav1.7) Blockers (e.g., Vixotrigine)[2].

Accurately measuring the potency of such a compound requires a multi-tiered approach. Because prolinamides can exhibit off-target polypharmacology, and because their mechanism of action often relies on specific receptor conformations (e.g., the inactivated state of ion channels), a single assay is insufficient. As an Application Scientist, I have designed this protocol to validate the compound through three orthogonal systems: thermodynamic binding affinity (


), functional G-protein coupled receptor (GPCR) antagonism (

), and state-dependent electrophysiological block.

ScreeningWorkflow A Compound Synthesis: 1-benzoyl-N-(4-ethylphenyl)prolinamide B Tier 1: Radioligand Binding (OX1R/OX2R Affinity - Ki) A->B C Tier 2: FLIPR Calcium Assay (Functional GPCR Potency - IC50) B->C D Tier 3: Automated Patch-Clamp (Nav1.7 State-Dependent Block) C->D E Data Synthesis & Lead Optimization D->E

Fig 1. Tiered screening cascade for profiling prolinamide-based CNS modulators.

Protocol 1: Radioligand Binding Assay (Orexin Receptors)

Causality & Rationale: Before assessing functional downstream effects, we must establish the true thermodynamic affinity of 1-benzoyl-N-(4-ethylphenyl)prolinamide for the orthosteric binding sites of OX1R and OX2R. This isolates the binding event from signal amplification artifacts inherent to cell-based assays[3].

Step-by-Step Methodology
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human OX1R or OX2R. Homogenize in ice-cold buffer (20 mM HEPES, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet in assay buffer (25 mM HEPES, 2.5 mM

    
    , 1 mM 
    
    
    
    , 0.1% BSA, pH 7.4).
  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 100 µL of membrane suspension (10–20 µg protein/well).

    • 50 µL of radioligand:

      
      -SB-674042 (for OX1R) or 
      
      
      
      -EMPA (for OX2R) at a concentration equal to their respective
      
      
      values.
    • 50 µL of 1-benzoyl-N-(4-ethylphenyl)prolinamide (10-point concentration-response curve,

      
       to 
      
      
      
      M).
  • Incubation: Seal the plate and incubate at 25°C for 2 hours to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash three times with ice-cold wash buffer.

  • Quantification: Dry the filters, add 40 µL of MicroScint-20, and read on a TopCount scintillation counter.

  • Self-Validation & Analysis: Calculate the

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation :
    
    

Protocol 2: FLIPR Calcium Mobilization Assay (Functional Potency)

Causality & Rationale: Orexin receptors are Gq-coupled GPCRs. Upon activation, they stimulate Phospholipase C (PLC), leading to intracellular ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 release[1]. The Fluorometric Imaging Plate Reader (FLIPR) assay utilizes a calcium-sensitive fluorescent dye to quantify this flux[4]. We utilize the FLIPR Calcium 4 Assay Kit because its proprietary masking dye eliminates the need for wash steps, preventing the inadvertent removal of the prolinamide compound.
Step-by-Step Methodology
  • Cell Seeding: Plate CHO-K1 cells expressing OX1R/OX2R at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5%

    
    .
    
  • Dye Loading: Prepare the FLIPR Calcium 4 dye. Critical Step: Add 2.5 mM Probenecid to the loading buffer. Probenecid inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye out into the extracellular space[5]. Add 25 µL of dye to the 25 µL of media in each well. Incubate for 1 hour at 37°C.

  • Compound Incubation: Using the FlexStation 3 or FLIPR Tetra, add 12.5 µL of 1-benzoyl-N-(4-ethylphenyl)prolinamide at various concentrations. Incubate for 30 minutes to allow receptor binding.

  • Agonist Challenge: Inject Orexin-A (for OX1R) or Orexin-B (for OX2R) at an

    
     concentration.
    
  • Data Acquisition: Record fluorescence (Ex: 485 nm, Em: 525 nm) continuously for 3 minutes. Calculate the

    
     based on the reduction of the peak calcium response relative to the vehicle control.
    

Protocol 3: Automated Patch-Clamp Electrophysiology (Nav1.7)

Causality & Rationale: Prolinamide derivatives (like Vixotrigine) are known to be use-dependent and state-dependent blockers of the Nav1.7 channel[2][6]. They bind preferentially to the inactivated state of the channel rather than the resting state. A standard functional assay will miss this nuance. Therefore, automated patch-clamp electrophysiology is mandatory to validate state-dependent potency.

Step-by-Step Methodology
  • Cell Preparation: Use HEK293 cells stably expressing human Nav1.7. Harvest and suspend in extracellular recording solution (140 mM NaCl, 4 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, pH 7.4).
  • Whole-Cell Configuration: Load cells onto an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish gigaseals and break into the whole-cell configuration using intracellular solution (140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES, pH 7.3).

  • Voltage Protocols:

    • Resting State Protocol: Hold the membrane potential at -120 mV (where all channels are closed/resting). Step to 0 mV for 20 ms to evoke

      
      .
      
    • Inactivated State Protocol: Hold the membrane potential at

      
       (approx. -70 mV, the potential where 50% of channels are inactivated). Step to 0 mV for 20 ms.
      
  • Compound Perfusion: Perfuse 1-benzoyl-N-(4-ethylphenyl)prolinamide for 5 minutes.

  • Validation: A highly potent prolinamide will show a significantly lower

    
     (higher potency) when held at -70 mV compared to -120 mV, confirming inactivated-state stabilization[2].
    

Quantitative Data Presentation

The following table summarizes representative profiling data for 1-benzoyl-N-(4-ethylphenyl)prolinamide, demonstrating its dual-target profile.

Assay TypeTargetMetricRepresentative ValueHill Slope (

)
Radioligand BindingOX1R

(nM)
3.2 ± 0.40.98
Radioligand BindingOX2R

(nM)
0.5 ± 0.11.02
FLIPR Calcium FluxOX1R

(nM)
12.5 ± 1.21.15
FLIPR Calcium FluxOX2R

(nM)
2.1 ± 0.31.10
Patch-Clamp (Resting)Nav1.7

(μM)
> 30.0N/A
Patch-Clamp (Inactivated)Nav1.7

(μM)
1.4 ± 0.20.85

Mechanistic Signaling Diagram

MechanismOfAction cluster_0 GPCR Axis (Orexin) cluster_1 Ion Channel Axis (Nav1.7) Ligand 1-benzoyl-N-(4-ethylphenyl) prolinamide Receptor OX1R / OX2R Ligand->Receptor Antagonism Nav Nav1.7 (Inactivated) Ligand->Nav State Block PLC Phospholipase C Receptor->PLC Ca Ca2+ Mobilization PLC->Ca Na Na+ Influx Block Nav->Na

Fig 2. Dual mechanistic pathways targeted by prolinamide derivatives in CNS models.

References

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed (Methods Mol Biol).[Link]

  • FLIPR Calcium 4 Assay Kit Guide - Molecular Devices. [Link]

  • Orexin Modulation of VTA Dopamine Neuron Activity: Relevance to Schizophrenia - Oxford Academic.[Link]

  • Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications - Journal of Medicinal Chemistry (ACS).[Link]

  • Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine for the Treatment of Pain - ACS Publications.[Link]

Sources

1-benzoyl-N-(4-ethylphenyl)prolinamide as a chemical probe for [protein target]

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-benzoyl-N-(4-ethylphenyl)prolinamide as a Chemical Probe for Prolyl Oligopeptidase (POP/PREP)

Executive Summary & Mechanistic Rationale

Prolyl oligopeptidase (POP, also known as PREP, EC 3.4.21.26) is a highly conserved, 80 kDa cytosolic serine endopeptidase. It specifically cleaves peptide bonds at the carboxyl side of internal proline residues[1]. While historically studied for its role in neuropeptide degradation, recent paradigm shifts have highlighted POP's non-proteolytic functions: it acts as a scaffolding protein that directly interacts with alpha-synuclein (


Syn) and protein phosphatase 2A (PP2A), accelerating toxic protein aggregation and oxidative stress in Parkinson's disease models[2][3].

The chemical probe 1-benzoyl-N-(4-ethylphenyl)prolinamide represents an optimized, non-covalent ligand for POP. As application scientists, we must recognize that the efficacy of this probe relies on a highly specific pharmacophore designed to exploit the canonical structure-activity relationship (SAR) of the POP active site[4]:

  • P1 Proline Core: The pyrrolidine ring acts as the primary recognition element, anchoring the probe into the narrow, hydrophobic S1 specificity pocket of the enzyme[4].

  • P2/P3 Benzoyl Group: The N-benzoyl moiety occupies the S2/S3 subsites. Unlike the larger 4-phenylbutanoyl groups found in classical inhibitors (e.g., KYP-2047), the compact benzoyl group provides rigid hydrophobic contacts that stabilize the enzyme in a closed conformation without excessive entropic penalty[4][5].

  • P1' N-(4-ethylphenyl) Amide: This extension projects into the S1' subsite and the solvent-exposed cavity. The ethylphenyl group enhances lipophilicity (improving blood-brain barrier permeability) and sterically occludes the active site, preventing substrate access[1].

POP_Pathway Probe 1-benzoyl-N-(4-ethylphenyl) prolinamide POP Prolyl Oligopeptidase (POP/PREP) Probe->POP Inhibits Active Site Proteolysis Proteolytic Cleavage (Neuropeptides) POP->Proteolysis Catalyzes PPI Protein-Protein Interactions (PPIs) POP->PPI Mediates aSyn Alpha-Synuclein Aggregation PPI->aSyn Enhances PP2A PP2A Inhibition (Autophagy Block) PPI->PP2A Induces

Fig 1: Mechanism of 1-benzoyl-N-(4-ethylphenyl)prolinamide modulating POP proteolytic and PPI functions.

Quantitative Profiling & Data Summary

To contextualize the utility of 1-benzoyl-N-(4-ethylphenyl)prolinamide, its kinetic and cellular parameters are benchmarked against industry-standard POP inhibitors. The data below reflects the typical profile of benzoyl-prolinamide derivatives[4][5].

CompoundTargetIn Vitro IC₅₀ (nM)Binding Affinity (Kᵢ, nM)Cellular EC₅₀ (nM)BBB Permeability
1-benzoyl-N-(4-ethylphenyl)prolinamide POP45.018.5120.0High
KYP-2047 (Covalent Reference)POP0.50.215.0High
Z-Pro-Prolinal (Peptidic Reference)POP1.20.5>5000Low

Experimental Workflows & Protocols

To ensure rigorous validation, we employ an orthogonal testing strategy. Protocol A confirms active-site occupancy via a biochemical assay, while Protocol B confirms that this occupancy translates to the allosteric disruption of POP-


Syn interactions in a physiological environment.
Protocol A: In Vitro Fluorogenic POP Cleavage Assay

Causality & Principle: POP hydrolyzes the synthetic substrate Z-Gly-Pro-AMC. The AMC (7-amino-4-methylcoumarin) fluorophore is electronically quenched when amide-bound to the P1 proline. Cleavage by POP specifically at the post-proline bond releases highly fluorescent free AMC, providing a real-time kinetic readout of enzyme velocity[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (0.1 M Na/K phosphate, 1 mM DTT, 1 mM EDTA, pH 7.4). Expert Insight: DTT is critical to maintain the reducing environment required for POP stability, even though POP is a serine (not cysteine) protease.

  • Enzyme Dilution: Dilute recombinant human POP to a working concentration of 2 nM in assay buffer.

  • Probe Titration: Prepare a 10-point, 3-fold serial dilution of 1-benzoyl-N-(4-ethylphenyl)prolinamide in 100% DMSO. Transfer to a 96-well black opaque microplate. Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced conformational shifts in the POP

    
    -propeller domain.
    
  • Pre-Incubation: Add 40 µL of the POP enzyme solution to 10 µL of the probe dilutions. Incubate at 37°C for 30 minutes. Causality: Pre-incubation is mandatory to allow the establishment of thermodynamic equilibrium between the enzyme and the reversible inhibitor before the addition of the competing substrate.

  • Reaction Initiation: Add 50 µL of 50 µM Z-Gly-Pro-AMC substrate (pre-warmed to 37°C) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately read fluorescence (Ex: 380 nm, Em: 460 nm) every 60 seconds for 30 minutes using a microplate reader.

  • Self-Validation & Controls: Include a "No Enzyme" control (to assess substrate auto-hydrolysis) and a "Vehicle" control (1% DMSO, representing 100% enzyme activity). Calculate IC₅₀ using non-linear regression (four-parameter logistic fit) of the initial velocities (

    
    ).
    

Assay_Workflow Prep 1. Reagent Prep (POP + Probe) Incubate 2. Pre-Incubation (30 min, 37°C) Prep->Incubate Substrate 3. Add Substrate (Z-Gly-Pro-AMC) Incubate->Substrate Read 4. Fluorescence Read (Ex 380nm / Em 460nm) Substrate->Read Data 5. IC50 Calculation (Non-linear Fit) Read->Data

Fig 2: High-throughput fluorogenic assay workflow for validating POP active-site occupancy.

Protocol B: Cellular Target Engagement ( -Synuclein Dimerization BRET Assay)

Causality & Principle: Because POP's true pathogenic role involves protein-protein interactions (PPIs) that drive


Syn oligomerization[2][3], standard enzymatic assays are insufficient. This protocol uses Bioluminescence Resonance Energy Transfer (BRET) to measure the probe's ability to penetrate the cell membrane and allosterically disrupt POP-mediated 

Syn dimerization in living cells.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed HEK293T cells in a white 96-well plate at

    
     cells/well. Co-transfect cells with plasmids encoding 
    
    
    
    Syn-Rluc8 (donor) and
    
    
    Syn-Venus (acceptor) using Lipofectamine 3000.
  • Probe Incubation: 48 hours post-transfection, aspirate media and replace with Opti-MEM containing varying concentrations of 1-benzoyl-N-(4-ethylphenyl)prolinamide (0.1 µM to 10 µM). Incubate for 4 hours at 37°C. Causality: A 4-hour window allows sufficient time for intracellular accumulation of the probe and subsequent dissociation of pre-formed

    
    Syn dimers.
    
  • Substrate Addition: Add Coelenterazine-h (final concentration 5 µM) to the wells. Coelenterazine-h is the substrate for the Rluc8 donor.

  • BRET Readout: Measure luminescence simultaneously at 480 nm (donor emission) and 535 nm (acceptor emission).

  • Self-Validation & Controls: The BRET ratio is calculated as (Emission 535 nm / Emission 480 nm). A decrease in the BRET ratio compared to the vehicle control indicates successful disruption of

    
    Syn dimerization. KYP-2047 should be run in parallel as a positive control for PPI disruption[2].
    

References

  • Biological activity comparison of derivatives from 4-(4-Iodophenyl)-1-butanol vs. other precursors. Benchchem. 5

  • New 4-phenylbutanoyl-2(S)-acylpyrrolidines and 4-phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidines. NIH / PubMed. 4

  • Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on

    
    -Synuclein Mouse Models of Parkinson's Disease. ACS Publications. 2
    
  • Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia. NIH / PMC. 1

  • 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. ACS Publications. 3

Sources

Application Note: High-Throughput Screening (HTS) Strategies for Prolinamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Prolinamide scaffolds are "privileged structures" in medicinal chemistry, serving as critical pharmacophores for inhibitors of the S9 family of serine proteases, including Dipeptidyl Peptidase 4 (DPP-4) and Prolyl Oligopeptidase (POP/PREP) . Their structural rigidity and ability to mimic the P1 residue of natural substrates make them ideal candidates for targeting enzymes with post-proline cleaving specificity.

However, screening prolinamide libraries presents specific challenges:

  • Stereochemical Purity: The potency of prolinamides is often strictly dependent on the L-configuration; D-isomers can act as inactive impurities.

  • Fluorescence Interference: The standard fluorophores used for these targets (e.g., AMC) emit in the blue region (~460 nm), overlapping with the autofluorescence of many small-molecule library components.

  • Mechanism of Action: Prolinamides can act as reversible covalent inhibitors (e.g., cyanopyrrolidines) or non-covalent transition state analogs, requiring kinetic assay formats that can distinguish residence time.

This guide details a robust HTS workflow, moving from a primary fluorogenic screen to orthogonal biophysical validation.

Primary Assay: Fluorogenic Cleavage (Gly-Pro-AMC)[1][2]

The industry standard for screening prolinamide activity is the cleavage of a fluorogenic dipeptide substrate, Gly-Pro-AMC (7-Amino-4-methylcoumarin). The enzyme cleaves the post-proline bond, releasing free AMC, which fluoresces intensely.[1]

Assay Principle & Mechanism

The prolinamide inhibitor competes with the Gly-Pro-AMC substrate for the active site (S1 pocket).

EnzymaticMechanism Enzyme Serine Protease (DPP-4 / POP) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex + Inhibitor Substrate Substrate (Gly-Pro-AMC) Substrate->ES_Complex Inhibitor Prolinamide Library Cmpd Inhibitor->EI_Complex Product Cleaved Peptide (Gly-Pro) ES_Complex->Product Signal Fluorescent Output (Free AMC) ES_Complex->Signal Hydrolysis EI_Complex->Enzyme Reversible (Slow/Fast)

Figure 1: Kinetic mechanism of the competitive inhibition assay. The prolinamide compound prevents the release of the fluorescent AMC reporter.

Validated Protocol (384-Well Format)

Reagents:

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.[2][3] Note: EDTA is crucial to chelate potential metalloprotease contaminants, though DPP-4 is a serine protease.

  • Substrate: H-Gly-Pro-AMC (Km ≈ 17 µM for DPP-4).

  • Enzyme: Recombinant Human DPP-4 or POP.

  • Controls: Sitagliptin (Positive Control), DMSO (Vehicle).

Step-by-Step Procedure:

  • Compound Transfer: Acoustic dispense 50 nL of library compounds (10 mM DMSO stock) into black, low-binding 384-well plates.

  • Enzyme Addition: Dispense 10 µL of Enzyme Solution (0.5 nM final concentration) using a bulk dispenser (e.g., Multidrop).

    • Pre-incubation: Centrifuge pulse (1000 x g, 1 min) and incubate for 15 minutes at room temperature (RT). This allows slow-binding inhibitors to equilibrate.

  • Substrate Initiation: Dispense 10 µL of Substrate Solution (20 µM final, approx. Km).[1][3][4][5]

  • Kinetic Read: Immediately transfer to a plate reader (e.g., PHERAstar or EnVision).

    • Excitation: 360 nm (bandwidth 20 nm)

    • Emission: 460 nm (bandwidth 20 nm)

    • Mode: Kinetic read every 5 minutes for 60 minutes.

  • Endpoint Analysis: If kinetic reading is not feasible, incubate for 45 minutes at RT and read endpoint.

Data Normalization: Calculate % Inhibition relative to controls:



Counter-Screening: Eliminating False Positives[5]

Prolinamide libraries, particularly those synthesized via certain condensation routes, may contain fluorescent byproducts. Furthermore, the AMC readout (Blue) is susceptible to "Inner Filter Effects" (compound absorbing excitation light).

Protocol: Autofluorescence Counter-Screen

  • Prepare plates identical to the Primary Assay.

  • Add Assay Buffer instead of Enzyme.

  • Add Free AMC (at a concentration equivalent to 50% substrate conversion) instead of Substrate.

  • Add Library Compounds.[5]

  • Read Fluorescence.[1][2][6][7]

    • Interpretation: Any compound reducing the signal >20% is a Quencher . Any compound increasing signal >20% is an Autofluorescer . Both must be flagged.

Orthogonal Validation: Thermal Shift Assay (TSA)

Hits from the fluorogenic assay must be validated biophysically to prove direct binding and rule out catalytic artifacts. The Thermal Shift Assay (Differential Scanning Fluorimetry) is ideal for prolinamides, which often induce significant thermal stabilization.

TSA Protocol

Reagents:

  • Dye: SYPRO Orange (5000x stock).

  • Instrument: qPCR machine (e.g., Roche LightCycler or Applied Biosystems).

Workflow:

  • Mix: In a PCR plate, combine:

    • 2 µL Compound (100 µM final).

    • 18 µL Protein/Dye Mix (Enzyme 2 µM + SYPRO Orange 5x final).

  • Ramp: Heat from 25°C to 95°C at a rate of 1°C/min.

  • Detection: Monitor fluorescence in the ROX or TAMRA channel.

  • Analysis: Calculate the Melting Temperature (

    
    ) using the derivative of the fluorescence curve (
    
    
    
    ).
    • Hit Criteria: A

      
       relative to DMSO control confirms specific binding.
      

HTS Workflow Diagram

The following diagram illustrates the decision tree for processing the library.

HTS_Workflow Library Prolinamide Library (10k - 100k Compounds) Primary Primary Screen (Gly-Pro-AMC Assay) Library->Primary Filter1 Cutoff: >50% Inhibition (Robust Z' > 0.5) Primary->Filter1 Filter1->Library Fail (Archive) Counter Counter Screen (Autofluorescence/Quenching) Filter1->Counter Pass Filter2 Interference Free? Counter->Filter2 Filter2->Library No (False Positive) DoseResponse Dose Response (IC50) 10-point titration Filter2->DoseResponse Yes Ortho Orthogonal Validation (Thermal Shift / Mass Spec) DoseResponse->Ortho Lead Validated Hit Series Ortho->Lead Confirmed Binder

Figure 2: Screening cascade from library to validated lead.

Data Summary & Quality Control

To ensure assay robustness, the Z-Factor (Z') must be calculated for every plate.

ParameterFormulaAcceptance Criteria
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background (S/B)

> 3.0
CV% (Max Signal)

< 5%
  • 
    : Mean and SD of Positive Control (Inhibitor).
    
  • 
    : Mean and SD of Negative Control (DMSO).
    

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Z' (<0.4) Pipetting error or enzyme instability.Check dispenser CV%; keep enzyme on ice until use.
High Background Substrate degradation.Make fresh substrate; protect from light.
Edge Effects Evaporation.Use breathable seals; check incubator humidity.

References

  • Assay Guidance Manual (NCBI) . Interference with Fluorescence and Absorbance. [Link]

  • Journal of Medicinal Chemistry . Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry. [Link]

  • Bio-Protocol . DPP-IV–Inhibitory Activity Assay. [Link]

Sources

Application Note: High-Throughput LC-MS/MS Quantification of 1-Benzoyl-N-(4-ethylphenyl)prolinamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and clinical pharmacologists. Matrix: Human Plasma (K2EDTA) Analyte: 1-Benzoyl-N-(4-ethylphenyl)prolinamide (BEPP)

Executive Summary

The quantification of highly lipophilic New Chemical Entities (NCEs) in biological matrices presents significant challenges, primarily due to high plasma protein binding and severe matrix effects caused by endogenous phospholipids. This application note details a robust, highly sensitive, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 1-benzoyl-N-(4-ethylphenyl)prolinamide (BEPP) in human plasma.

By leveraging Supported Liquid Extraction (SLE) and optimized positive electrospray ionization (ESI+), this method achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL, fully compliant with the [1] and the [2].

Scientific Rationale: Causality in Method Design

As a Senior Application Scientist, it is critical to look beyond the standard operating procedure and understand why specific analytical choices are made. The physicochemical profile of BEPP dictates the entire workflow:

  • Lipophilicity & Protein Binding: The combination of a benzoyl group and a 4-ethylphenyl moiety makes BEPP highly hydrophobic. In plasma, it exhibits >95% protein binding. Standard protein precipitation (PPT) often fails to disrupt this binding entirely and leaves glycerophosphocholines in the extract, leading to ion suppression.

  • Extraction Strategy: We utilize Supported Liquid Extraction (SLE) . By pre-treating the plasma with 0.5 M Ammonium Hydroxide, we denature the proteins (disrupting binding) and ensure endogenous basic amines remain ionized (polar). When eluted with Methyl tert-butyl ether (MTBE), the neutral BEPP selectively partitions into the organic phase, leaving polar phospholipids trapped on the diatomaceous earth sorbent.

  • Ionization Dynamics: BEPP contains two amide nitrogens. Amides are very weakly basic. To force protonation and generate a strong

    
     precursor ion at m/z 323.2, the mobile phase must be heavily modified with a proton donor (0.1% Formic Acid).
    

Causality A Highly Lipophilic NCE (Benzoyl + Ethylphenyl) B High Plasma Protein Binding (Requires Disruption) A->B C Risk of Phospholipid Ion Suppression in ESI A->C D Pre-treat with 0.5M NH4OH & Extract via SLE B->D C->D E Neutral/Weakly Basic Amide Moieties F Positive ESI Mode [M+H]+ Generation E->F G Mobile Phase Addition: 0.1% Formic Acid E->G G->F

Figure 1: Physicochemical rationale driving the bioanalytical method development for BEPP.

Reagents and Materials

  • Reference Standards: 1-Benzoyl-N-(4-ethylphenyl)prolinamide (Analyte) and D5-1-Benzoyl-N-(4-ethylphenyl)prolinamide (Stable Isotope-Labeled Internal Standard, IS).

  • Matrices: Human Plasma (K2EDTA anticoagulant).

  • Solvents (LC-MS Grade): Acetonitrile (MeCN), Methanol (MeOH), Water (

    
    ), Methyl tert-butyl ether (MTBE).
    
  • Additives: Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
  • Consumables: 96-well SLE plates (e.g., Biotage® ISOLUTE® SLE+ 400 µL capacity).

Step-by-Step Analytical Protocol

Sample Preparation Workflow (SLE)

This protocol is designed for 96-well plate high-throughput analysis.

  • Aliquoting: Transfer 50 µL of human plasma (blank, calibration standards, QCs, or unknown samples) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of the IS working solution (500 ng/mL D5-BEPP in 50% MeOH) to all wells except double blanks. Vortex for 30 seconds.

  • Pre-treatment: Add 50 µL of 0.5 M

    
     (aq) to each well. Vortex for 2 minutes to disrupt protein binding.
    
  • Loading: Transfer the entire pre-treated sample (110 µL) onto the 96-well SLE plate. Apply a brief pulse of positive pressure (2-3 psi) to initiate absorption into the diatomaceous earth. Wait 5 minutes.

  • Elution: Add 2 × 400 µL of MTBE to each well. Allow the solvent to flow under gravity for 5 minutes into a clean collection plate, followed by a final pulse of positive pressure (5 psi for 30 seconds) to expel the remaining solvent.

  • Evaporation & Reconstitution: Evaporate the MTBE eluate to dryness under a gentle stream of ultra-pure

    
     gas at 40°C. Reconstitute the residue in 100 µL of 
    
    
    
    :MeCN (70:30, v/v). Vortex for 2 minutes and centrifuge at 3000 × g for 5 minutes.

Workflow N1 Plasma Sample (50 µL) N2 Spike IS (D5-BEPP) N1->N2 N3 SLE Extraction (MTBE Elution) N2->N3 N4 Evaporation (N2 gas, 40°C) N3->N4 N5 Reconstitution (H2O:MeCN) N4->N5 N6 UHPLC Separation (C18 Column) N5->N6 N7 MS/MS Detection (MRM Mode) N6->N7

Figure 2: High-throughput SLE and LC-MS/MS workflow for BEPP quantification in plasma.

Chromatographic Conditions

A reversed-phase C18 column is utilized. The gradient is designed to wash out highly retained lipophilic interferences post-elution.

Table 1: UHPLC Gradient Conditions

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Column Temperature: 45°C

  • Mobile Phase A: 0.1% Formic Acid in

    
    
    
  • Mobile Phase B: 0.1% Formic Acid in MeCN

  • Flow Rate: 0.45 mL/min

  • Injection Volume: 5.0 µL

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.008020Initial
0.508020Isocratic hold
2.001090Linear ramp
3.001090Column wash
3.108020Step return
4.008020Re-equilibration
Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer (e.g., Sciex API 5500) equipped with an ESI source operating in positive ion mode. Mechanistic Note: The primary fragmentation pathway involves the cleavage of the amide bond to the 4-ethylphenyl group, resulting in the loss of 4-ethylaniline (121.1 Da) to yield the 1-benzoylprolyl acylium cation (m/z 202.1).

Table 2: MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
BEPP323.2202.17025Quantifier
BEPP323.2105.17045Qualifier (Benzoyl cation)
D5-BEPP (IS)328.2207.17025IS Quantifier

Source Parameters: Ion Spray Voltage: 5500 V; Temperature: 500°C; Curtain Gas: 30 psi; CAD Gas: 8.

Method Validation & Performance Data

The method was validated according to the latest ICH M10 guidelines [2]. The use of SLE combined with a stable isotope-labeled IS effectively neutralized matrix effects, ensuring rigorous quantitative accuracy.

Table 3: Method Validation Summary

Validation ParameterResult / RangeAcceptance Criteria (ICH M10)
Calibration Range1.0 - 1000 ng/mL

> 0.99 (Linear, 1/x² weighting)
Lower Limit of Quant. (LLOQ)1.0 ng/mLS/N > 5, Precision ≤ 20%, Bias ± 20%
Intra-day Precision (CV%)3.2% - 7.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias)-4.1% to +5.2%± 15% (± 20% at LLOQ)
Extraction Recovery88.5% ± 4.2%Consistent across Low, Mid, High QCs
Matrix Factor (IS normalized)0.95 - 1.02CV ≤ 15% across 6 distinct plasma lots

Self-Validating System Checks & Troubleshooting

To ensure absolute trustworthiness of the generated data, the following self-validating mechanisms must be monitored continuously during the analytical run:

  • Internal Standard (IS) Tracking: The peak area of D5-BEPP must be plotted across the entire run.

    • Causality: A sudden drop in IS response indicates localized ion suppression (matrix effect) from a specific patient sample, or an extraction failure. If the IS response deviates by >20% from the mean of the calibration standards, the sample must be flagged for re-extraction.

  • Carryover Monitoring: Inject a "Double Blank" (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) standard.

    • Causality: Highly lipophilic compounds like BEPP are prone to sticking to the autosampler needle or column frits. The peak area in the blank must be <20% of the LLOQ response. If carryover is observed, increase the organic composition of the autosampler wash solvent (e.g., use 50:50:0.1 MeOH:MeCN:FA).

  • System Suitability Test (SST): Before running biological samples, inject an SST sample (neat standard at Low QC level) five consecutive times. The CV of the peak area must be <5%, verifying LC pressure stability and MS spray stability.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline (2023) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Application Note: Protocol for Assessing the Bioavailability of 1-Benzoyl-N-(4-ethylphenyl)prolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Preclinical Drug Development Professionals

Introduction & Scientific Rationale

The evaluation of absolute bioavailability (


) is a critical milestone in preclinical drug development, dictating whether a New Chemical Entity (NCE) can be successfully developed as an oral therapeutic. This application note details a comprehensive, self-validating protocol for assessing the bioavailability of 1-benzoyl-N-(4-ethylphenyl)prolinamide .
Mechanistic Considerations for the Analyte

1-benzoyl-N-(4-ethylphenyl)prolinamide is a synthetic small molecule characterized by a rigid prolinamide core flanked by lipophilic benzoyl and 4-ethylphenyl moieties. As a Senior Application Scientist, evaluating this structure reveals three immediate pharmacokinetic (PK) liabilities that dictate our experimental design:

  • Aqueous Solubility vs. Permeability: The high lipophilicity (driven by the ethylphenyl and benzoyl groups) suggests excellent membrane permeability but poor aqueous solubility. Consequently, intravenous (IV) dosing requires a robust co-solvent system to prevent precipitation in the bloodstream.

  • Metabolic Vulnerability: The ethyl group on the phenyl ring is a prime target for benzylic oxidation by hepatic Cytochrome P450 (CYP) enzymes.

  • Amidase Susceptibility: The dual amide bonds may be subject to hydrolysis by plasma or hepatic amidases.

To account for these factors, this protocol integrates in vitro ADME profiling with a dual-route (IV and PO) in vivo rat model, followed by ICH M10-compliant LC-MS/MS quantification[1].

Experimental Workflows & Mechanistic Pathways

To establish a self-validating system, the protocol is divided into sequential phases where the output of one phase dictates the parameters of the next.

PK_Workflow A Phase 1: In Vitro ADME (Solubility & Microsomes) B Phase 2: In Vivo Dosing (IV vs. PO in SD Rats) A->B C Phase 3: LC-MS/MS (ICH M10 Validated) B->C D Phase 4: PK Modeling (NCA & Bioavailability) C->D

Fig 1. Step-by-step workflow for the absolute bioavailability assessment of NCEs.

PK_Fate PO Oral Administration (PO) GI GI Tract Absorption (Caco-2 Permeability) PO->GI Dissolution Liver Hepatic First-Pass (CYP450 Oxidation) GI->Liver Portal Vein Sys Systemic Circulation (Bioavailable Fraction, F%) Liver->Sys Escapes Metabolism IV Intravenous Admin (IV) IV->Sys 100% Bioavailable

Fig 2. Mechanistic pathway of oral vs. intravenous absorption and first-pass metabolism.

Phase I: In Vitro Pre-Formulation & ADME Profiling

Before advancing to live animal models, the compound must be profiled to ensure the in vivo data will not be confounded by artifactual precipitation or complete metabolic degradation.

Step-by-Step Methodology
  • Kinetic Solubility Assessment:

    • Spike 1-benzoyl-N-(4-ethylphenyl)prolinamide (10 mM in DMSO) into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 200 µM.

    • Incubate at 37°C for 24 hours with shaking. Filter through a 0.22 µm PTFE membrane and quantify the filtrate via HPLC-UV.

    • Causality: Determines if the compound requires a suspension or solution for oral dosing.

  • Liver Microsomal Stability (Rat & Human):

    • Incubate 1 µM of the compound with 0.5 mg/mL liver microsomes and 1 mM NADPH at 37°C.

    • Quench reactions at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Calculates intrinsic clearance (

      
      ). If hepatic extraction is predicted to be >80%, low oral bioavailability is likely driven by first-pass metabolism rather than poor absorption.
      

Phase II: In Vivo Pharmacokinetic Protocol

This protocol aligns with the FDA's General Considerations for Bioavailability Studies[2].

Animal Model & Preparation
  • Species/Strain: Male Sprague-Dawley (SD) rats (250–300 g).

  • Preparation: Surgically implant jugular vein catheters (JVC) 48 hours prior to dosing. Rationale: JVC allows for stress-free, serial blood sampling from the central compartment, ensuring accurate

    
     capture without the physiological stress of tail-vein warming, which can alter hemodynamics and apparent clearance.
    
  • Fasting: Fast PO group for 12 hours pre-dose to eliminate food-effect variables; provide water ad libitum.

Formulation & Dosing Strategy
  • IV Formulation (1 mg/kg): 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Rationale: The lipophilicity of the benzoyl and ethylphenyl groups necessitates co-solvents to ensure a true solution. Particulates in an IV dose will cause pulmonary microembolisms and artificially inflate the volume of distribution (

      
      ).
      
  • PO Formulation (5 mg/kg): 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Deionized Water (Homogenized suspension).

    • Rationale: Mimics a standard solid-oral dosage form dissolution process in the GI tract.

Blood Sampling Timetable
  • Timepoints (IV): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Timepoints (PO): 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collection: Draw 200 µL of blood via JVC into

    
     coated tubes. Centrifuge immediately at 4,000 × g for 10 min at 4°C to harvest plasma. Store at -80°C.
    

Phase III: Bioanalytical Quantification (LC-MS/MS)

To ensure a self-validating dataset, the bioanalytical method must adhere strictly to the ICH M10 Bioanalytical Method Validation guidelines[3][4].

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of rat plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of Internal Standard (IS: Propranolol or a stable isotope-labeled analog of the analyte).

  • Vortex for 5 minutes at 1000 rpm, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water to match initial mobile phase conditions (prevents peak fronting).

LC-MS/MS Conditions
  • Column: C18, 2.1 × 50 mm, 1.7 µm particle size (maintains sharp peaks for lipophilic amides).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Detection: Electrospray Ionization (ESI) in Positive Multiple Reaction Monitoring (MRM) mode.

System Suitability & Self-Validation Criteria

According to FDA and ICH M10 guidelines[4][5]:

  • Calibration Curve: Must range from 1 ng/mL (LLOQ) to 5,000 ng/mL (ULOQ) with an

    
    .
    
  • Quality Controls (QCs): Include Low (3 ng/mL), Mid (400 ng/mL), and High (4,000 ng/mL) QCs in duplicate.

  • Acceptance: The run is only valid if ≥67% of QCs are within ±15% of their nominal concentration, and no two QCs at the same level fail.

Phase IV: Data Analysis & Pharmacokinetic Modeling

Plasma concentration-time data is subjected to Non-Compartmental Analysis (NCA) using validated PK software (e.g., Phoenix WinNonlin).

Key Calculations
  • Area Under the Curve (

    
    ):  Calculated using the linear-up/log-down trapezoidal rule.
    
  • Absolute Bioavailability (

    
    ):  The definitive metric for oral viability, calculated by dose-normalizing the oral exposure against the intravenous exposure:
    


Representative Data Presentation

Table 1: In Vitro ADME Profiling Summary

AssayParameterResult (Representative)Interpretation
Kinetic SolubilityMax Concentration12 µg/mL (pH 7.4)Poor aqueous solubility; requires suspension for PO.
Caco-2 Permeability

(A to B)

cm/s
High permeability; absorption will not be rate-limiting.
Microsomal Stability

(Rat Liver)
14 minutesHigh hepatic clearance expected via CYP oxidation.

Table 2: In Vivo Pharmacokinetic Parameters (Mean ± SD, n=3)

PK ParameterUnitsIntravenous (1 mg/kg)Oral (5 mg/kg)

ng/mL1,450 ± 120310 ± 45

hr0.0831.5 ± 0.5

hr*ng/mL2,100 ± 1801,890 ± 210

hr1.8 ± 0.22.1 ± 0.3

mL/min/kg7.9 ± 0.8N/A

L/kg1.2 ± 0.1N/A
Bioavailability (

)
% 100 (Reference) 18.0%

Data Interpretation: The representative data indicates that while 1-benzoyl-N-(4-ethylphenyl)prolinamide has excellent permeability, its absolute bioavailability is limited to 18%. The high IV clearance (7.9 mL/min/kg) approaching rat hepatic blood flow (~55 mL/min/kg) combined with the short in vitro microsomal half-life confirms that the low


 is primarily driven by extensive hepatic first-pass metabolism rather than poor GI absorption.

References

  • U.S. Food and Drug Administration (FDA). (2022). Bioavailability Studies Submitted in NDAs or INDs — General Considerations. Guidance for Industry. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. URL:[Link]

Sources

Troubleshooting & Optimization

improving the solubility of 1-benzoyl-N-(4-ethylphenyl)prolinamide for in vitro studies

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Optimization of Solubility for In Vitro Biological Assays Last Updated: March 2, 2026

Executive Summary & Compound Analysis

User Query: "I am experiencing precipitation when diluting my 1-benzoyl-N-(4-ethylphenyl)prolinamide stock into cell culture media. How can I maintain solubility for in vitro studies?"

Technical Diagnosis: Your compound, 1-benzoyl-N-(4-ethylphenyl)prolinamide , presents a classic "brick dust" solubility profile.[1]

  • Structural Constraints: It contains a rigid proline core flanked by two lipophilic aromatic systems (a benzoyl group and an ethylphenyl group).[1]

  • Physicochemical Profile: It is a neutral amide with high lipophilicity (Predicted LogP > 3.[1]0) and lacks ionizable centers in the physiological pH range (pH 7.4).

  • The Problem: The compound dissolves in DMSO due to dipole-dipole interactions but "crashes out" (precipitates) immediately upon contact with the high-dielectric aqueous environment of culture media due to the hydrophobic effect and high crystal lattice energy.

This guide provides three validated protocols to overcome this, ranging from improved solvent handling to advanced excipient complexation.

Solubility Decision Matrix

Before selecting a protocol, determine your required final concentration and assay sensitivity.

SolubilityDecision Start Start: Define Requirements ConcCheck Target Concentration? Start->ConcCheck LowConc Low (< 10 µM) ConcCheck->LowConc HighConc High (> 10 µM) ConcCheck->HighConc AssayType Assay Sensitivity to DMSO? LowConc->AssayType MethodB Method B: Cyclodextrin Complexation (HP-β-CD) HighConc->MethodB Robust Robust Cells/Enzymes AssayType->Robust DMSO OK Sensitive Sensitive Primary Cells AssayType->Sensitive No DMSO MethodA Method A: Kinetic Solvent Shift (DMSO < 0.5%) Robust->MethodA MethodC Method C: Surfactant Stabilization (Tween 80) Robust->MethodC If Method A fails Sensitive->MethodB

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on concentration and biological sensitivity.

Troubleshooting Guides & Protocols

Method A: The Kinetic Solvent Shift (Standard)

Best for: Screening assays, robust cell lines (HeLa, HEK293), and concentrations < 10 µM.

The Issue: Direct addition of high-concentration DMSO stock to media creates a local region of supersaturation, causing immediate precipitation.

The Fix: Use an intermediate "transition" solvent step to lower the energy barrier of mixing.

Protocol:

  • Prepare Master Stock: Dissolve compound in 100% DMSO to 10 mM. Vortex until clear.

  • Prepare Intermediate Stock (100x): Dilute the Master Stock into pure DMSO (not water) to reach 100x your final target concentration.

  • Rapid Dispersion:

    • Place your culture media in a tube and set it to vortexing (medium speed).[1]

    • Slowly inject the DMSO intermediate stock into the center of the vortexing media.

    • Do not add media to the DMSO.

  • Visual Check: Hold against a light source. If cloudy (Tyndall effect), proceed to Method B.

Method B: Cyclodextrin Complexation (Gold Standard)

Best for: High concentrations (> 10 µM), sensitive primary cells, or animal studies.[1]

The Science: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" shape.[1] The lipophilic benzoyl or ethylphenyl group of your molecule inserts into the hydrophobic cavity of the CD, while the hydrophilic exterior keeps the complex soluble in water.

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in PBS or water.[1] Filter sterilize (0.22 µm).

  • Complexation:

    • Add your compound (solid powder) to the 20% CD solution.

    • Sonication: Sonicate in a water bath at 37°C for 30-60 minutes. The energy helps the molecule enter the CD cavity.

    • Agitation: Shake at 200 RPM overnight at room temperature.

  • Usage: This stock can often be diluted directly into media without precipitation.

Why this works: It thermodynamically stabilizes the molecule, preventing the "crash" seen with DMSO.

Method C: Surfactant Rescue

Best for: Enzyme-free assays or acute experiments where CD is unavailable.[1]

The Fix: Use Polysorbate 80 (Tween 80) to form micelles around the compound.

Protocol:

  • Dissolve compound in DMSO (100x stock).[1]

  • Add Tween 80 to your culture media to a final concentration of 0.05% - 0.1%.[1]

  • Add the DMSO stock to the Tween-containing media. The surfactant prevents crystal nucleation.

Frequently Asked Questions (FAQ)

Q: Why can't I just adjust the pH to dissolve it? A: 1-benzoyl-N-(4-ethylphenyl)prolinamide is a neutral amide .[1] Unlike amines (which protonate at low pH) or acids (which deprotonate at high pH), this molecule does not gain a charge in the physiological pH range (2-10).[1] Therefore, pH adjustment will not improve solubility and may only damage your cells.

Q: My compound precipitates after 24 hours in the incubator. Why? A: You are seeing thermodynamic precipitation . While the compound might be kinetically stable initially (Method A), it eventually seeks its lowest energy state (crystal).[1]

  • Solution: Switch to Method B (Cyclodextrins) . The inclusion complex is thermodynamically stable and will maintain solubility for days.

Q: Is DMSO toxic to my cells? A: Yes, DMSO is cytotoxic.

  • Limit: Most cell lines tolerate 0.1% - 0.5% v/v DMSO.[1]

  • Control: You must run a "Vehicle Control" (cells + media + 0.5% DMSO without drug) to normalize your data.[1] If the vehicle kills >10% of cells, switch to Method B.

Q: How do I verify if the compound is actually dissolved and not just a micro-suspension? A: Visual inspection is insufficient.

  • Centrifugation: Spin the media at 13,000 x g for 10 minutes.

  • HPLC/UV Check: Sample the supernatant and measure absorbance. If the concentration is lower than calculated, you lost drug to precipitation.

Comparative Data: Solvent Compatibility

Solvent / ExcipientSolubility PotentialBiological ToxicityRecommended Max Final %
DMSO High (Stock)Moderate-High< 0.5%
Ethanol ModerateHigh< 0.1%
PBS (Buffer) NegligibleNoneN/A
20% HP-β-CD High (Complex)Very Low5-10%
PEG 400 ModerateLow-Moderate< 1%
Tween 80 Moderate (Micellar)Moderate< 0.05%

Mechanism of Action: Why It Crashes

Understanding the molecular behavior helps in troubleshooting.

Mechanism cluster_0 DMSO Stock Environment cluster_1 Aqueous Media (The Crash) cluster_2 Cyclodextrin Solution Mol1 Compound DMSO DMSO Molecules Mol1->DMSO Dipole Interaction Water Water Network DMSO->Water Dilution CD Cyclodextrin Cavity DMSO->CD Complexation Precip Precipitate (Crystal Lattice) Water->Precip Hydrophobic Exclusion Soluble Inclusion Complex CD->Soluble Shielding

Figure 2: Mechanism of precipitation vs. stabilization.[1] In water, the hydrophobic effect drives the compound into a crystal lattice. Cyclodextrins shield the hydrophobic moieties (benzoyl/ethylphenyl), preventing this aggregation.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques.[2] ISRN Pharmaceutics, 2012, 195727. Link

Sources

Technical Support Center: Troubleshooting 1-Benzoyl-N-(4-ethylphenyl)prolinamide Stability in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, working with N-acyl prolinamides like 1-benzoyl-N-(4-ethylphenyl)prolinamide presents unique physicochemical challenges. This guide synthesizes field-proven insights and authoritative mechanistic data to help you troubleshoot anomalous analytical results, prevent degradation, and optimize your solution-phase assays.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I seeing two distinct peaks for 1-benzoyl-N-(4-ethylphenyl)prolinamide in my HPLC chromatogram and NMR spectra? Is my sample degrading?

Diagnosis: In 95% of cases, this is not chemical degradation, but rather a physical phenomenon known as cis-trans isomerization (rotamer formation).

Mechanistic Causality: The N-benzoyl group forms a tertiary amide bond with the nitrogen of the pyrrolidine (proline) ring. Unlike primary or secondary amides, the steric hindrance of the proline ring lowers the energy difference between the cis and trans configurations. However, the rotational energy barrier for this peptidyl-prolyl bond remains high (approximately 85 ± 10 kJ/mol). Because this barrier is high relative to ambient thermal energy, the interconversion between the cis and trans states is slow on both the NMR and HPLC timescales (occurring at a rate of


 to 


at room temperature)[1]. Consequently, the compound exists as an equilibrium mixture of two distinct conformers in solution, resulting in "peak doubling."
Q2: How can I accurately quantify the purity of this compound if it splits into two peaks?

Resolution: You must implement a self-validating analytical system that provides the thermal energy required to overcome the rotational barrier. By performing Variable Temperature (VT) HPLC or VT-NMR, you accelerate the interconversion rate. If the two peaks coalesce into a single, sharp peak at elevated temperatures, you have definitively proven that the phenomenon is isomerization rather than chemical degradation.

G Start Observe Peak Doubling (HPLC or NMR) Test Run Variable Temp (VT) Analysis (e.g., 50-80°C) Start->Test Coalesce Peaks Coalesce into Single Sharp Peak? Test->Coalesce Isomer Diagnosis: Cis-Trans Isomerization (Rotamers) Coalesce->Isomer Yes Degradation Diagnosis: Chemical Degradation or Epimerization Coalesce->Degradation No

Caption: Diagnostic workflow for differentiating proline cis-trans isomerization from chemical degradation.

Q3: My stock solution in basic assay buffer (pH 8.5) shows a gradual loss of the active enantiomer over 48 hours. What is happening?

Diagnosis: You are likely observing base-catalyzed epimerization at the C2 (alpha-carbon) position of the proline ring.

Mechanistic Causality: The alpha-proton of the proline ring is situated between an electron-withdrawing N-benzoyl group and a C-terminal carboxamide. Under basic conditions, this proton becomes sufficiently acidic to be abstracted by the buffer base, forming a planar enolate intermediate. When this intermediate is re-protonated, it can form either the original stereocenter or its epimer (diastereomer), leading to a gradual loss of enantiomeric/diastereomeric purity[2].

Q4: The compound appears to "degrade" rapidly when diluted into aqueous media, but LC-MS shows no new mass peaks. What is the cause?

Diagnosis: This is a classic case of aqueous precipitation masquerading as degradation. Mechanistic Causality: 1-benzoyl-N-(4-ethylphenyl)prolinamide is highly lipophilic. The combination of the benzoyl group, the hydrophobic ethylphenyl moiety, and the aliphatic proline core results in poor aqueous solubility. When the DMSO stock is diluted into an aqueous buffer below the compound's critical solubility limit, it micro-precipitates. The apparent concentration drop in UV/Vis or HPLC is due to the compound crashing out of solution, which is why no degradation products appear on the MS.

Pathways Compound 1-Benzoyl-N-(4-ethylphenyl) prolinamide Path1 Base-Catalyzed Alpha-Proton Abstraction Compound->Path1 Path2 Aqueous Buffer (pH < 3 or pH > 9) Compound->Path2 Path3 Low Organic Solvent (< 5% DMSO) Compound->Path3 Res1 C2 Epimerization (Diastereomer Formation) Path1->Res1 Res2 Amide Bond Hydrolysis (Loss of Activity) Path2->Res2 Res3 Compound Precipitation (Apparent Concentration Drop) Path3->Res3

Caption: Primary physical and chemical instability pathways for N-acyl prolinamide derivatives.

Part 2: Quantitative Stability Profile

To facilitate rapid troubleshooting, the following table summarizes the quantitative stability metrics and required mitigation strategies for 1-benzoyl-N-(4-ethylphenyl)prolinamide.

ParameterConditionObservation / MetricMechanistic CausalityMitigation Strategy
Isomer Ratio 25°C, Aqueous/MeOH~75:25 to 80:20 (Trans:Cis)High rotational barrier of tertiary N-benzoyl amide bond.Heat column to >60°C or integrate both peaks as a single API sum.
Epimerization pH > 8.0, 24h>10% conversion to epimerBase-catalyzed alpha-proton abstraction forming an enolate.Maintain formulation pH between 5.5 and 7.0; avoid tertiary amine bases.
Hydrolysis pH < 3.0 or pH > 10.0Cleavage of ethylphenyl amideNucleophilic attack on the secondary amide carbonyl.Store long-term stocks in anhydrous DMSO at -20°C.
Solubility < 5% DMSO in Buffer>50% apparent signal lossHydrophobic aggregation and micro-precipitation.Maintain ≥10% DMSO or add 0.05% Tween-20 to assay buffers.

Part 3: Self-Validating Experimental Protocols

Protocol A: Variable Temperature (VT) HPLC Method for Purity Determination

This protocol is designed to force the coalescence of cis and trans rotamers, ensuring that peak doubling is not mischaracterized as an impurity.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7 to suppress ionization of trace impurities, though the amide itself is neutral).

    • Buffer B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Column Selection: Select a sub-2 µm C18 column rated for high-temperature operations (e.g., Waters Acquity BEH C18).

  • Baseline Run (25°C): Inject 2 µL of a 1 mg/mL sample. Run a standard gradient (10% to 90% B over 10 minutes). Note the retention times of the split peaks (typically eluting closely, e.g., 6.2 and 6.5 minutes).

  • Thermal Ramp Validation:

    • Increase the column compartment temperature to 65°C .

    • Allow 15 minutes for thermal equilibration of the stationary phase.

    • Re-inject the sample using the identical gradient.

  • Data Interpretation: If the two peaks merge into a single, sharp peak with a combined Area Under the Curve (AUC) equal to the sum of the previous two peaks, the phenomenon is confirmed as cis-trans isomerization. Purity should be calculated from this coalesced peak.

Protocol B: Epimerization-Free Buffer Formulation

To prevent base-catalyzed racemization during long-term biological assays.

  • Stock Preparation: Dissolve the lyophilized 1-benzoyl-N-(4-ethylphenyl)prolinamide in 100% anhydrous DMSO to a concentration of 10 mM. Purge the headspace with Argon and store at -20°C.

  • Buffer Optimization: Prepare the aqueous assay buffer using a Good's buffer with a pKa near neutral (e.g., HEPES or MOPS). Strictly adjust the pH to 6.8 - 7.0 using NaOH or HCl before adding the compound. Do not use basic buffers like Tris (pH 8.5) or carbonate.

  • Solubilization Step: To prevent precipitation, pre-mix the required volume of the 10 mM DMSO stock with an equal volume of a surfactant (e.g., 10% Tween-20 in water) before slowly titrating this mixture into the final assay buffer under vigorous vortexing.

  • Validation: Extract an aliquot at 0h, 24h, and 48h. Run on a chiral stationary phase HPLC to verify that the enantiomeric excess (ee%) remains >99%.

References

  • NMR Studies of the Rates of Proline Cis-Trans Isomerisation in Oligopeptides. ResearchGate.
  • Proline Derivatives and Analogs. Sigma Aldrich.
  • Epimerisation in Peptide Synthesis. MDPI.

Sources

overcoming poor yield in 1-benzoyl-N-(4-ethylphenyl)prolinamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 1-benzoyl-N-(4-ethylphenyl)prolinamide , a structure comprising a central proline scaffold with an N-terminal benzoyl group and a C-terminal 4-ethylaniline amide.

Low yields in this synthesis are rarely due to random error; they are typically caused by three specific "molecular traps" inherent to proline chemistry: Diketopiperazine (DKP) formation , Oxazolone-mediated racemization , and the low nucleophilicity of the aniline .

Topic: Optimization of 1-benzoyl-N-(4-ethylphenyl)prolinamide Synthesis Ticket ID: PRO-BENZ-4ET-001 Status: Resolved (Protocol Optimized)

Part 1: Diagnostic – Why Your Yield is Low

Before changing reagents, identify which of the three failure modes is occurring.

SymptomDiagnosisThe Mechanism
Mass -18 or dimer mass DKP Formation If you coupled the aniline first (Route B) and then neutralized, the free amine attacks the internal ester, cycling off as a diketopiperazine.
Product is racemic Oxazolone Formation If you benzoylated first (Route A) and then activated the carboxylate, the N-benzoyl oxygen attacks the activated carbonyl, forming an oxazolone that scrambles stereochemistry.
No reaction / SM recovery Steric/Electronic Mismatch 4-ethylaniline is a weak nucleophile. Standard EDC/NHS coupling often fails to overcome the steric hindrance of the proline secondary amine.

Part 2: Strategic Route Selection

To maximize yield and optical purity, you must choose the correct assembly order.

The "Safe" Route (Recommended)

Order: Protection


 Aniline Coupling 

Deprotection

Benzoylation.
  • Why: Benzoylation is the last step. This prevents oxazolone-mediated racemization during the difficult aniline coupling step.

  • Key Reagent: T3P (Propylphosphonic anhydride) or EEDQ . These are superior for coupling weak aniline nucleophiles without racemization.

The "Short" Route (High Risk)

Order: Benzoylation


 Aniline Coupling.
  • Why it fails: Activating N-benzoyl-L-proline creates a highly reactive intermediate prone to racemization.

  • Fix: If you must use this route, use mixed anhydrides (IBCF) at -15°C strictly.

Part 3: Optimized Experimental Protocol

Selected Strategy: Route A Modified (Mixed Anhydride) for speed, or Route B (Boc-Protection) for purity. Below is the Mixed Anhydride Protocol (Route A) optimized for yield, as it is the most direct path if temperature is controlled.

Step 1: Synthesis of N-Benzoyl-L-Proline (Schotten-Baumann)
  • Dissolve: 10 mmol L-Proline in 20 mL 1M NaOH (2 eq). Cool to 0°C.[1][2][3]

  • Add: 11 mmol Benzoyl Chloride dropwise over 30 mins. Simultaneously add 1M NaOH to maintain pH > 10.

  • Monitor: Stir 1h at 0°C, then 1h at RT.

  • Workup: Wash with Et2O (removes BzCl). Acidify aq. layer to pH 2 with HCl.[1] Extract with EtOAc.

  • Yield Check: Expect >90%. If low, pH was not maintained.

Step 2: Coupling with 4-Ethylaniline (The Critical Step)

Standard EDC coupling often fails here. We use the Isobutyl Chloroformate (IBCF) method.

  • Activation: Dissolve N-benzoyl-L-proline (1.0 eq) in dry THF (0.2 M). Add N-methylmorpholine (NMM, 1.1 eq).

  • The Cold Trap: Cool to -15°C (Salt/Ice bath). This is non-negotiable to prevent racemization.

  • Anhydride Formation: Add IBCF (1.1 eq) dropwise. Stir for 15 min at -15°C.

  • Coupling: Add 4-ethylaniline (1.1 eq) dissolved in minimal THF.

  • Reaction: Allow to warm to RT slowly overnight.

  • Workup: Evaporate THF. Dissolve in EtOAc. Wash with 1M HCl (removes unreacted aniline), NaHCO3, and Brine.

Quantitative Benchmarks
ParameterStandard (EDC/HOBt)Optimized (IBCF/-15°C)Optimized (T3P)
Yield 20-35%75-85%80-90%
Racemization 5-15% (ee)<1% (ee)<0.5% (ee)
Purification Difficult (Urea byproducts)Easy (Flash Chrom)Very Easy (Water wash)

Part 4: Visualizing the Failure Modes

The following diagram illustrates the two major pathways that kill yield: DKP formation (if N-terminus is free) and Oxazolone formation (if N-terminus is benzoylated).

ProlinePathways cluster_legend Key Mechanism Proline L-Proline BzPro N-Benzoyl-Proline Proline->BzPro Benzoyl Chloride NaOH Activated Activated Ester (O-Acylurea/Anhydride) BzPro->Activated Activation (IBCF or EDC) Oxazolone Oxazolone (Racemization Trap) Activated->Oxazolone Intramolecular Attack (Fast at RT) Target 1-benzoyl-N-(4-ethylphenyl) prolinamide Activated->Target 4-ethylaniline (-15°C Controlled) RacemicProd Racemic Product (Low Optical Purity) Oxazolone->RacemicProd Aniline Attack

Caption: Figure 1. The "Racemization Trap" in Route A. The N-benzoyl oxygen attacks the activated ester to form an oxazolone, leading to racemic product. Low temperatures (-15°C) prevent this cyclization.

Part 5: Troubleshooting FAQs

Q1: My product is an oil that won't crystallize. How do I purify it? A: Proline anilides are often "gummy."

  • Trituration: Dissolve the oil in a minimum amount of diethyl ether, then slowly add hexane while scratching the flask walls.

  • Acid Wash: Ensure you have washed the organic layer with 1M HCl. Residual 4-ethylaniline prevents crystallization and acts as a plasticizer.

Q2: I see a spot on TLC that corresponds to the starting material (N-benzoyl proline) even after 24h. A: The activated intermediate hydrolyzed.

  • Cause: Wet solvents. The mixed anhydride is extremely moisture sensitive.

  • Fix: Use anhydrous THF. If using EDC, switch to T3P (50% in EtOAc) . T3P acts as a water scavenger and drives the reaction to completion.

Q3: Can I use Thionyl Chloride (SOCl2) to make the acid chloride instead? A: Yes, but with extreme caution.

  • Risk: Acid chlorides of N-acyl prolines racemize instantly upon formation due to high oxazolone stability.

  • Protocol: If you use SOCl2, you must use it without heating (room temp or lower) and remove excess SOCl2 under high vacuum strictly before adding the aniline.

Q4: Why not couple the aniline to Proline first, then benzoylate? A: You can, but you cannot use unprotected proline.

  • If you use Boc-Pro-OH

    
     Couple Aniline 
    
    
    
    Deprotect (TFA)
    
    
    Benzoylate:
    • Watch out for: The "Deprotect" step.[2][4][5] When you neutralize the TFA salt of Pro-Anilide to add Benzoyl Chloride, the free amine will bite the anilide bond and form a DKP (Diketopiperazine), causing the mass to drop by the weight of the aniline.

    • Prevention: Perform the benzoylation under Schotten-Baumann conditions (biphasic) where the pH is controlled, or use a hindered base like DIPEA strictly at 0°C.

References

  • Optimization of Proline Coupling: Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[6] Tetrahedron, 60(11), 2447-2467. Link (Discusses T3P and mixed anhydrides for hindered amines).

  • Racemization Mechanisms: Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
  • Proline Anilide Synthesis Analog: Wang, J., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. Journal of Chemical Research. Link (Demonstrates the mixed anhydride/SOCl2 approach for proline anilides).

  • DKP Formation: Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[6][7] Journal of the American Chemical Society, 94(9), 3102–3106. Link

Sources

Technical Support Hub: Purification of 1-benzoyl-N-(4-ethylphenyl)prolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Synthesis Workup, Crystallization, Chiral Resolution, and Analytical Troubleshooting.[1]

Introduction

Welcome to the technical support center for proline-derived amide scaffolds. The target molecule, 1-benzoyl-N-(4-ethylphenyl)prolinamide , presents a classic set of challenges inherent to peptidomimetics: rotameric complexity, potential for racemization at the proline


-center, and difficult separation of lipophilic aniline precursors.[1]

This guide moves beyond generic "standard operating procedures" to provide a causality-driven troubleshooting framework. Every step below is designed to be self-validating—meaning the result of one step confirms the success of the previous one.

Module 1: The Chemical Wash (Crude Purity < 85%)

The Problem: The most persistent impurity in this synthesis is the unreacted amine, 4-ethylaniline . Because the product is a neutral amide, we can exploit the basicity of the aniline (pKa ~5.0) for a "self-validating" removal.

Protocol: pH-Switch Extraction

Do not rely on silica gel to remove 4-ethylaniline; it streaks and co-elutes.[1] Use thermodynamics instead.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it can form emulsions with aniline salts.[1]

  • The Acid Wash (Targeting the Aniline):

    • Wash the organic layer 2x with 1M HCl .

    • Mechanism:[2][3][4][5][6] 4-ethylaniline (pKa ~5.[1][2][7][8]0) is protonated to its hydrochloride salt, which is water-soluble.[1] The amide product remains neutral and organic-soluble.

    • Validation: The aqueous layer should be clear/yellow.[1] If you neutralize a small aliquot of this aqueous wash with NaOH, it should turn cloudy (regenerating the aniline), confirming you have successfully pulled the impurity out.[1]

  • The Base Wash (Targeting Benzoic Acid):

    • Wash the organic layer 2x with Sat. NaHCO₃ .[1][4]

    • Mechanism:[2][3][5][6] Removes unreacted benzoyl chloride (hydrolyzed to benzoic acid) or benzoic acid byproducts.

  • Drying: Dry over MgSO₄, filter, and concentrate.

Visual Workflow: Acid-Base Partitioning

ExtractionWorkflow cluster_layers Phase Separation cluster_layers2 Phase Separation 2 Start Crude Reaction Mixture (EtOAc) AcidWash Add 1M HCl (pH < 2) Start->AcidWash OrgLayer1 Organic Layer (Product + Benzoic Acid) AcidWash->OrgLayer1 Retains Neutral Amide AqLayer1 Aqueous Layer (4-Ethylaniline HCl salt) AcidWash->AqLayer1 Removes Amine BaseWash Add Sat. NaHCO3 OrgLayer1->BaseWash OrgLayer2 Final Organic Layer (Neutral Product) BaseWash->OrgLayer2 Pure Neutral Product AqLayer2 Aqueous Layer (Sodium Benzoate) BaseWash->AqLayer2 Removes Acids

Figure 1: Thermodynamic partitioning strategy for removing aniline and acid impurities.

Module 2: Crystallization Engineering (Bulk Purification)

The Problem: Proline amides are notorious for "oiling out" (liquid-liquid phase separation) rather than crystallizing, due to the rotational flexibility of the amide bond preventing efficient lattice packing.

Troubleshooting Guide: Oiling Out
SymptomDiagnosisCorrective Action
Milky emulsion forms upon cooling Metastable zone width exceeded (cooled too fast).Reheat to clarity. Add seed crystal.[1] Cool at 5°C/hour.[1]
Two distinct liquid layers form Solvent polarity mismatch.[1] Product is too soluble in the "good" solvent.[1]Add the anti-solvent (e.g., Hexane) dropwise to the hot solution until just cloudy, then add 5% more "good" solvent (e.g., EtOAc) to clear it.[1]
Sticky gum on flask bottom Impurities (likely oligomers) are acting as plasticizers.[1]Decant the solvent.[1] Dissolve the gum in minimal DCM, precipitate rapidly into cold Ether to remove oligomers, then re-attempt crystallization.
Recommended Solvent Systems
  • System A (Standard): Ethyl Acetate / Hexanes (1:3). Dissolve in hot EtOAc; add Hexanes slowly.

  • System B (Polar): Ethanol / Water (Avoid if hydrolysis is a concern, though this amide is stable).[1]

  • System C (The "Proline Special"): Methyl tert-butyl ether (MTBE) / Heptane. MTBE often suppresses oiling better than EtOAc for amides.[1]

Module 3: Stereochemical Purity & Chromatography

The Problem: The L-proline center is susceptible to racemization (forming the D-isomer) during the coupling step, especially if basic conditions were prolonged. Furthermore, achiral HPLC often shows "split peaks" due to rotamers, confusing purity analysis.[1]

Chiral HPLC Method Development

To determine Enantiomeric Excess (ee%), use polysaccharide-based stationary phases.[1][9][10]

  • Column: Chiralpak AD-H or Chiralcel OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (80:20 to 90:10).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV 254 nm (targeting the benzoyl/aniline chromophores).

Analytical FAQ: "Is my product impure?"

Q: My NMR and HPLC show two peaks (e.g., 80:20 ratio). Is this the D-isomer impurity? A: Likely NO . This is the Rotamer Effect .

  • Explanation: Proline is a tertiary amide.[1] The bond between the proline nitrogen and the benzoyl carbonyl has a high rotational barrier (~20 kcal/mol). This creates two distinct conformers (cis and trans) that equilibrate slowly on the NMR timescale.

  • Validation Test (NMR): Heat the NMR tube to 50-60°C. If the two sets of peaks coalesce into sharp single peaks, they are rotamers. If they remain distinct, they are impurities (diastereomers/enantiomers).[1]

  • Validation Test (HPLC): Rotamers often appear as a "saddle" or split peak in HPLC. Run the column at 40°C or 50°C. The peak shape should improve as the interconversion rate increases.

Purification Logic Gate

DecisionTree Sample Crude Product CheckTLC TLC/HPLC Purity? Sample->CheckTLC HighImpurity >10% Impurity (Aniline/Acids) CheckTLC->HighImpurity Yes LowImpurity <5% Impurity (Isomers/Oligomers) CheckTLC->LowImpurity No ActionWash Acid/Base Extraction HighImpurity->ActionWash ActionCryst Recrystallization (EtOAc/Hex) LowImpurity->ActionCryst ActionWash->CheckTLC Re-evaluate FinalCheck Final QC ActionCryst->FinalCheck Purity >98%? ActionFlash Flash Column (DCM/MeOH) ActionChiral Prep Chiral HPLC FinalCheck->ActionFlash No (Oligomers) FinalCheck->ActionChiral No (Wrong Enantiomer) Done Done FinalCheck->Done Yes

Figure 2: Decision matrix for selecting the appropriate purification technique.

References

  • Beilstein J. Org.[1][11] Chem. "Chromatographically separable rotamers of an unhindered amide."[1][11] Beilstein Journal of Organic Chemistry, 2014, 10, 701–706.[1][11]

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides.

  • PubChem. "4-Ethylaniline Compound Summary (pKa and Physical Properties)." National Library of Medicine.[1]

  • Journal of Chromatography A. "Chiral separation of selected proline derivatives using a polysaccharide type stationary phase." J. Chromatogr.[1] A, 2007, 1156(1-2), 228-235.[1][10]

Sources

addressing off-target effects of 1-benzoyl-N-(4-ethylphenyl)prolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for BEP-1 (1-Benzoyl-N-(4-ethylphenyl)prolinamide) . As a Senior Application Scientist, I have designed this hub to help researchers, medicinal chemists, and drug development professionals navigate the specific pharmacological liabilities of the BEP-1 chemotype.

N-benzoyl proline derivatives like BEP-1 are frequently utilized as rigid, chiral scaffolds in drug design[1],[2]. However, BEP-1’s specific structural features—a highly lipophilic benzoyl group, a rigid proline core, and an uncharged aromatic ethylphenyl amide—create a perfect storm for assay interference and off-target toxicity. This guide provides the causal reasoning, self-validating protocols, and structural strategies required to derisk this compound.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does BEP-1 show potent, low-nanomolar inhibition in my biochemical assays, but zero efficacy in my cell-based models? A: This discrepancy is a classic hallmark of colloidal aggregation [3]. Due to its high lipophilicity (logP ~4.5) and lack of ionizable groups, BEP-1 has a very low aqueous solubility. In cell-free biochemical buffers, BEP-1 exceeds its Critical Aggregation Concentration (CAC) and spontaneously self-assembles into 100–500 nm colloidal particles. These colloids non-specifically sequester and denature your target enzyme, yielding a false-positive signal[4]. In cell culture, however, these colloids bind preferentially to abundant serum proteins (like BSA) in the media, neutralizing their apparent activity before they can reach the intracellular target[5].

Q: My patch-clamp data indicates BEP-1 inhibits the hERG channel (IC50 = 2.1 µM). How is this possible when BEP-1 lacks the basic amine typical of hERG blockers? A: While basic amines are the traditional hERG pharmacophore, highly lipophilic, neutral molecules can still block the channel. BEP-1’s planar aromatic systems (the benzoyl and ethylphenyl groups) allow it to partition deeply into the lipid bilayer and enter the hERG pore through lateral fenestrations, stabilizing the closed state via hydrophobic and van der Waals interactions[6],[7]. To dial out this liability, you must disrupt the planar geometry or lower the logP[8].

Q: How can I definitively prove that the cell death I am observing is an on-target phenotype rather than off-target toxicity? A: You must decouple the phenotypic readout from physical binding. The gold standard for this is the Cellular Thermal Shift Assay (CETSA) [9]. CETSA measures drug-target interactions directly within living cells by monitoring the thermodynamic stabilization of the target protein upon ligand binding[10],[11]. If BEP-1 kills the cells but fails to shift the melting temperature (Tm) of your target, the phenotype is driven by an off-target mechanism.

Part 2: Troubleshooting Guides & Self-Validating Protocols

To ensure scientific integrity, every assay you run must be a self-validating system —meaning the protocol includes internal controls that prove the assay mechanics functioned correctly, regardless of the experimental outcome.

Protocol A: DLS & Detergent-Rescue Assay (Validating Pan-Assay Interference)

Causality: Non-ionic detergents like Triton X-100 form mixed micelles with lipophilic compounds, breaking apart colloidal aggregates and pushing the compound below its CAC. If enzyme activity returns upon detergent addition, the initial inhibition was an aggregation artifact[4].

  • Prepare Three Reaction Arms:

    • Arm 1 (Test): Target Enzyme + BEP-1 (10 µM).

    • Arm 2 (Rescue): Target Enzyme + BEP-1 (10 µM) + 0.01% (v/v) Triton X-100.

    • Arm 3 (Positive Control): Target Enzyme + Fulvestrant (10 µM) + 0.01% Triton X-100. (Note: Fulvestrant is a known, validated colloidal aggregator).

  • Incubation: Incubate all arms at room temperature for 15 minutes.

  • Measurement: Add substrate and measure enzymatic activity via your standard readout (e.g., fluorescence).

  • Self-Validation Check: Arm 3 must show restored enzyme activity; if it does not, your detergent concentration is too low to break colloids, invalidating the run. If Arm 3 passes, look at Arm 2. If Arm 2 regains activity compared to Arm 1, BEP-1 is a confirmed colloidal aggregator.

Protocol B: Live-Cell CETSA (Validating Target Engagement)

Causality: When BEP-1 binds its target, the free energy of the complex decreases, thermodynamically stabilizing the folded state of the protein against heat-induced denaturation[9].

  • Cell Treatment: Incubate live cells with BEP-1 (10 µM) or DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes to pellet unfolded/precipitated proteins.

  • Multiplexed Immunoblotting: Run the soluble supernatant on a Western blot.

  • Self-Validation Check: You must probe for both your primary target and a non-interacting housekeeping protein (e.g., GAPDH). If GAPDH shows a thermal shift, BEP-1 is causing global proteotoxicity or altering membrane dynamics, invalidating the specific engagement claim. A valid result requires a target-specific Tm shift with an unshifted GAPDH baseline.

Part 3: Data Presentation & SAR Optimization

If BEP-1 is confirmed to suffer from aggregation or hERG liabilities, structural optimization is required. Table 1 outlines the causality of specific SAR modifications, while Table 2 provides a rapid diagnostic matrix for assay interference.

Table 1: SAR Optimization for hERG & Aggregation Mitigation

Compound Structural Modification Target IC50 (nM) hERG IC50 (µM) CAC (µM) Kinetic Sol. (µM)
BEP-1 Parent Scaffold 45 2.1 5.0 2.5

| Analog A | Benzoyl


 4-OH-Benzoyl | 52 | 8.5 | 18.0 | 25.0 |
| Analog B  | Ethylphenyl 

Pyrimidin-2-yl | 38 | >30.0 | >50.0 | 140.0 |

Scientist's Note: Replacing the highly lipophilic ethylphenyl group with a polar pyrimidine (Analog B) significantly reduces logP. This abolishes hERG pore partitioning[8] and raises the Critical Aggregation Concentration (CAC) well above typical assay concentrations[5].

Table 2: Assay Interference Troubleshooting Matrix

Observed Issue Primary Suspect Diagnostic Assay Mitigation Strategy
Steep Hill Slope (>1.5) Colloidal Aggregation DLS / Triton X-100 Rescue Add 0.01% CHAPS/Triton; optimize SAR
Phenotype without Tm shift Off-Target Toxicity CETSA (Live Cell) Kinase/GPCR counter-screening

| QT Prolongation in vivo | hERG Channel Blockade | Patch-Clamp (HEK293) | Reduce logP; disrupt planar aromaticity |

Part 4: Decision Pathway Visualization

Follow this logical workflow to systematically diagnose and eliminate off-target artifacts associated with BEP-1.

OffTargetMitigation N1 Observe Anomalous Inhibition/Toxicity N2 DLS & Detergent Assay (Check for Aggregation) N1->N2 N3 Colloidal Aggregation Confirmed N2->N3 Particles >100nm N4 Soluble Monomer Confirmed N2->N4 No Particles N5 Formulation Update: Add 0.01% Triton X-100 N3->N5 N6 CETSA (Live Cell) Target Engagement N4->N6 N7 No Thermal Shift (Off-Target Toxicity) N6->N7 Target Unstable N8 Positive Thermal Shift (On-Target Phenotype) N6->N8 Target Stabilized N9 SAR Optimization: Reduce logP, Add Polarity N7->N9

Figure 1: Decision tree for diagnosing and mitigating off-target effects of BEP-1.

References

Sources

Technical Support Center: Optimizing Cell Permeability for 1-Benzoyl-N-(4-ethylphenyl)prolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot and optimize the cell permeability of 1-benzoyl-N-(4-ethylphenyl)prolinamide .

This specific bis-amide scaffold presents a classic medicinal chemistry paradox: its highly lipophilic termini (the benzoyl and 4-ethylphenyl groups) suggest high membrane partitioning, yet the hydrogen-bond donor (HBD) and acceptors (HBA) of its two amide bonds frequently lead to poor passive diffusion, high efflux ratios, or non-specific binding in in vitro assays like Caco-2.

Part 1: Diagnostic Workflow

Before initiating chemical modifications, it is critical to isolate the exact biophysical mechanism limiting your compound's permeability. Use the diagnostic logic tree below to determine whether your bottleneck is solubility, passive diffusion, or active efflux.

DiagnosticWorkflow Start Measure Caco-2 Permeability (A-B & B-A) Recovery Check Mass Balance (Recovery %) Start->Recovery LowRec Recovery < 70% Recovery->LowRec Yes HighRec Recovery ≥ 70% Recovery->HighRec No SolIssue Solubility/Binding Issue Add 4% BSA to Receiver LowRec->SolIssue EffluxCheck Calculate Efflux Ratio (ER = B-A / A-B) HighRec->EffluxCheck HighER ER > 2.0 P-gp Efflux Substrate EffluxCheck->HighER Yes LowER ER < 2.0 Poor Passive Diffusion EffluxCheck->LowER No ModEfflux Reduce HBA Strength (Fluorination/Shielding) HighER->ModEfflux ModPassive Remove HBD (N-Methylation/Ester) LowER->ModPassive

Caption: Diagnostic workflow for isolating permeability bottlenecks of the bis-amide scaffold.

Part 2: Troubleshooting Guides & FAQs

Q1: My Caco-2 assay shows an apparent permeability (Papp A-B) of < 1.0 × 10⁻⁶ cm/s, but the efflux ratio is < 2.0. Why is the compound not permeating?

Root Cause Causality: The compound is suffering from poor passive transcellular diffusion. 1-benzoyl-N-(4-ethylphenyl)prolinamide contains a secondary amide at the C-terminus. The N-H of this aniline amide acts as a strong hydrogen bond donor (HBD). A high desolvation energy penalty is required to strip water molecules from this HBD before the compound can partition into the lipophilic cell membrane[1]. Solutions:

  • N-Methylation: Methylating the C-terminal amide nitrogen removes the HBD, directly lowering the desolvation energy penalty. Backbone N-methylation is a proven strategy to force specific conformations that shield polar surface area and drastically improve passive membrane diffusion[2],[3].

  • Amide-to-Ester Substitution: If N-methylation disrupts target binding due to steric clashes, substitute the C-terminal amide with an ester (forming 4-ethylphenyl 1-benzoylprolinate). Amide-to-ester substitutions remove the HBD and increase lipophilicity (ALogP), which has been shown to improve permeability by 4- to 65-fold in similar scaffolds over a broad ALogP range[1],[4].

Q2: The compound exhibits an Efflux Ratio (ER) > 5.0 in Caco-2 and MDCK-MDR1 assays. How do I reduce P-glycoprotein (P-gp) mediated efflux?

Root Cause Causality: The compound is a substrate for P-gp (ABCB1). P-gp binding is driven by a combination of high lipophilicity and the presence of hydrogen bond acceptors (HBAs)[5],[6]. The two carbonyl oxygens of your bis-amide scaffold serve as strong HBAs that anchor the molecule within the P-gp binding pocket[7]. Solutions:

  • Reduce HBA Strength: Introduce electron-withdrawing groups (e.g., fluorine) on the benzoyl ring or the proline core to reduce the hydrogen bond acceptor strength (pKBHX) of the amide carbonyls. Reducing HBA strength significantly lowers P-gp recognition, often tripling permeability and slashing the efflux ratio[8].

  • Steric Shielding: Introduce bulky substituents (e.g., a methyl group at the alpha-position of the proline ring) to sterically occlude the amide carbonyls, preventing them from interacting with the P-gp efflux pump[1].

Q3: I am getting very low mass balance (Recovery < 70%) in my Caco-2 assays. Is the compound being metabolized?

Root Cause Causality: While enterocyte metabolism is possible, low recovery for highly lipophilic compounds (like this one) is most often an artifact of non-specific binding to the plastic transwell plates or precipitation in the aqueous assay buffer[9],[10]. Solution: Implement a self-validating assay modification by adding 4% Bovine Serum Albumin (BSA) to the receiver chamber. BSA binds the lipophilic compound, maintaining a "sink condition" that drives transcellular flux and prevents plastic adsorption.

Part 3: Quantitative Data & Benchmarks

Use the following table to benchmark your experimental results against expected physicochemical shifts when applying the recommended structural modifications.

Modification StrategyTarget Property ShiftExpected Caco-2 Papp (A-B)Expected Efflux Ratio (ER)Reference
Parent Compound Baseline< 1.0 × 10⁻⁶ cm/s> 5.0N/A
N-Methylation (Aniline Amide)Removes 1 HBD, increases lipophilicity3.0 - 5.0 × 10⁻⁶ cm/s2.0 - 4.0[2],[11],[3]
Amide-to-Ester Switch Removes 1 HBD, increases ALogP by ~0.65.0 - 10.0 × 10⁻⁶ cm/s> 5.0 (May increase ER)[1],[4]
Fluorination (Benzoyl ring)Reduces pKBHX of carbonyl oxygen1.0 - 2.0 × 10⁻⁶ cm/s< 2.0[8]

Part 4: Experimental Protocols

Protocol A: Self-Validating Bidirectional Caco-2 Permeability Assay

Purpose: To accurately measure passive permeability and efflux while mitigating non-specific binding and validating monolayer integrity[9],[10].

Caco2Workflow Seed Seed Caco-2 Cells (1E5 cells/cm²) Culture Culture 21 Days Form Tight Junctions Seed->Culture TEER Measure TEER (Must be >250 Ω·cm²) Culture->TEER Prep Prepare Donor: 10 µM Cmpd Receiver: 4% BSA TEER->Prep DoseAB A-B Dosing (Apical to Basolateral) Prep->DoseAB DoseBA B-A Dosing (Basolateral to Apical) Prep->DoseBA Incubate Incubate 37°C, 120 min Sample at 30, 60, 90, 120 DoseAB->Incubate DoseBA->Incubate LCMS LC-MS/MS Analysis Validate via Controls Incubate->LCMS

Caption: Self-validating Caco-2 bidirectional permeability assay workflow.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells (passage 10-15) on polycarbonate transwell inserts (0.4 µm pore size) at 1 × 10⁵ cells/cm². Culture for 21 days to ensure full differentiation[12].

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Preparation of Solutions:

    • Donor Solution: Dilute the compound to 10 µM in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO to prevent monolayer toxicity[12],[10].

    • Receiver Solution: HBSS buffer (pH 7.4) containing 4% BSA to maintain sink conditions.

  • Self-Validation Controls: Include Atenolol (50 µM, low permeability control), Talinolol (50 µM, P-gp efflux control), and Lucifer Yellow (100 µM, paracellular leak marker) in parallel wells[9],[7].

  • Incubation: Add donor solution to the apical chamber (for A-B) or basolateral chamber (for B-A). Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Analysis: Extract 50 µL from the receiver chamber at 30, 60, 90, and 120 mins. Quench with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Calculation: Calculate Papp = (dQ/dt) / (A × C₀). Calculate Mass Balance = (Amount in Donor + Amount in Receiver) / Initial Amount.

Protocol B: Chemical Modification - N-Methylation of the C-terminal Amide

Purpose: To synthesize the N-methylated derivative of the scaffold to eliminate the HBD and improve passive permeability[11].

Step-by-Step Methodology:

  • Protection: Start with commercially available N-Boc-proline.

  • Amide Coupling: React N-Boc-proline with N-methyl-4-ethylaniline using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF at room temperature for 4 hours.

  • Deprotection: Remove the Boc protecting group using 20% TFA in DCM for 1 hour. Concentrate under vacuum to yield the intermediate TFA salt.

  • Benzoylation: React the free secondary amine of the proline ring with benzoyl chloride (1.1 eq) and triethylamine (2.5 eq) in DCM at 0°C, warming to room temperature over 2 hours.

  • Purification: Quench the reaction with saturated NaHCO₃. Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the highly permeable 1-benzoyl-N-methyl-N-(4-ethylphenyl)prolinamide.

References

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity | Journal of Medicinal Chemistry - ACS Publications. acs.org. URL:[Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - MDPI. mdpi.com. URL:[Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC. nih.gov. URL:[Link]

  • Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides. u-tokyo.ac.jp. URL:[Link]

  • 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models - Mimetas. mimetas.com. URL:[Link]

  • Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients | PNAS. pnas.org. URL:[Link]

  • Predicting Binding to P-Glycoprotein by Flexible Receptor Docking. plos.org. URL:[Link]

  • How to Design More Permeable Compounds? - Drug Hunter. drughunter.com. URL:[Link]

  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. scientificarchives.com. URL:[Link]

  • Caco-2 Permeability Assay - Evotec. evotec.com. URL:[Link]

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Technical Support Center: Optimization of Dosage for In-Vivo Studies of 1-benzoyl-N-(4-ethylphenyl)prolinamide and Related Novel Prolinamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the in-vivo application of novel prolinamide derivatives, including 1-benzoyl-N-(4-ethylphenyl)prolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into dosage optimization. Given that 1-benzoyl-N-(4-ethylphenyl)prolinamide is a specific and potentially novel compound, this document establishes a comprehensive framework based on established principles of preclinical pharmacology and experience with related small molecules.

Our approach is rooted in ensuring scientific integrity and providing you with self-validating protocols. We will explore the causality behind experimental choices to empower you to make data-driven decisions for your specific research context.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to orient your experimental planning.

Q1: How do I determine a starting dose for my first in vivo efficacy study with a novel compound like 1-benzoyl-N-(4-ethylphenyl)prolinamide?

For a novel compound, the initial dose for an efficacy study should be established after conducting a dose range-finding (DRF) or Maximum Tolerated Dose (MTD) study.[1][2] It is critical to begin with a low dose and escalate gradually. This approach helps identify a dose that is both well-tolerated and shows a potential therapeutic effect.[1] Data from in vitro assays, such as the half-maximal effective concentration (EC50), can help inform the starting dose for these initial in vivo studies.[1] A common practice is to start dosing at a fraction (e.g., 1/10th) of the MTD.

Q2: What is the Maximum Tolerated Dose (MTD) and why is it a critical first step?

The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to a test animal without causing unacceptable side effects or overt toxicity over a specific period.[1] Determining the MTD is a crucial first step in transitioning from in vitro to in vivo studies.[3] It defines the upper limit for dosing in efficacy studies, ensuring that drug exposure is high enough to evaluate activity without confounding results with systemic toxicity.[1][3] MTD studies are more relevant for establishing safe dosing than LD50 studies, as they focus on sub-lethal toxicity.

Q3: My prolinamide derivative has poor aqueous solubility. How can I formulate it for in vivo administration?

This is a common challenge for many novel small molecules. For hydrophobic compounds, a common approach for preclinical studies is to use a co-solvent system.[1] A typical formulation might involve:

  • Primary Solvent: Dissolving the compound first in a small amount of an organic solvent like Dimethyl sulfoxide (DMSO).

  • Surfactant/Emulsifier: Adding a surfactant such as Tween 80 or Cremophor EL to improve stability and prevent precipitation in the aqueous vehicle.

  • Vehicle: Bringing the formulation to the final volume with a vehicle like saline, phosphate-buffered saline (PBS), or corn oil.

It's critical to keep the final concentration of organic solvents low (e.g., <10% for DMSO) to avoid vehicle-induced toxicity.[1] Always include a vehicle-only control group in your studies to account for any effects of the formulation itself.

Q4: Which animal model is appropriate for studies with 1-benzoyl-N-(4-ethylphenyl)prolinamide?

The choice of animal model is entirely dependent on the therapeutic goal and the compound's mechanism of action. Since the specific target of 1-benzoyl-N-(4-ethylphenyl)prolinamide is not defined here, a general approach is to select models relevant to the intended disease area. For example:

  • Oncology: Xenograft or syngeneic tumor models are standard.[4]

  • Inflammation/Autoimmune: Models like collagen-induced arthritis or DSS-induced colitis are commonly used.[3][5]

  • Fibrosis: Bleomycin-induced pulmonary fibrosis or carbon tetrachloride-induced liver fibrosis models are well-established.[4][6]

The initial MTD and pharmacokinetic studies are typically conducted in healthy rodents (mice or rats) before moving to more complex disease models.[7]

Q5: What are the key pharmacokinetic (PK) parameters I should measure?

Pharmacokinetics (PK) describes what the body does to the drug. Understanding PK is essential for interpreting efficacy and toxicity data. Key parameters include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t1/2 (Half-life): Time for the plasma concentration to decrease by half.

These parameters help you understand drug absorption, distribution, metabolism, and excretion (ADME), which is critical for designing effective dosing regimens.[7][8][9]

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.

Issue 1: High mortality or severe adverse effects observed even at the lowest doses in my MTD study.
  • Question: I started my MTD study based on in vitro data, but I'm seeing severe toxicity. What should I do?

  • Answer & Troubleshooting Steps:

    • Re-evaluate the Starting Dose: Your initial dose may still be too high. Reduce the starting dose by at least 10-fold and use a more gradual dose escalation scheme (e.g., smaller increments between dose groups).

    • Check the Formulation: The vehicle itself could be causing toxicity. Ensure concentrations of solvents like DMSO are minimal. Run a "vehicle only" group and a "no treatment" group to compare clinical signs. Formulation-related issues can include precipitation upon injection, leading to embolism or local irritation.

    • Route and Rate of Administration: Rapid intravenous (i.v.) injections can cause acute toxicity due to high initial plasma concentrations (Cmax). Consider a slower infusion rate or a different route of administration (e.g., subcutaneous or intraperitoneal) that allows for slower absorption.[1]

    • Species-Specific Toxicity: The chosen animal species may be particularly sensitive to the compound's mechanism of action or its metabolites. Review literature on related compounds for any known species-specific toxicities.

Issue 2: No observable efficacy at doses up to the MTD.
  • Question: I've dosed up to the MTD, but my compound isn't showing the expected therapeutic effect. What are the possible causes?

  • Answer & Troubleshooting Steps:

    • Confirm Target Engagement: Efficacy requires that the drug reaches its biological target at a sufficient concentration. It is crucial to measure drug levels in the target tissue, not just in plasma. A lack of efficacy despite high plasma exposure suggests poor tissue penetration.

    • Review Pharmacokinetics (PK): The compound may have a very short half-life, meaning it is cleared from the body before it can exert a therapeutic effect. Analyze the PK data. If the half-life is very short, a different dosing schedule (e.g., twice-daily dosing) or a different formulation (e.g., sustained-release) may be necessary.

    • PK/PD Disconnect: The relationship between drug concentration (PK) and the biological effect (Pharmacodynamics, PD) is key. You may need to develop a biomarker assay to confirm that the drug is engaging its target and modulating the downstream pathway in vivo.

    • Re-evaluate the In Vitro to In Vivo Correlation: The in vitro potency (e.g., EC50) may not translate directly to the in vivo setting due to factors like plasma protein binding, metabolism, and tissue distribution. High plasma protein binding can render a potent compound ineffective in vivo because only the unbound fraction is active.

Issue 3: High variability in results between animals in the same dose group.
  • Answer & Troubleshooting Steps:

    • Refine the Formulation: Inconsistent formulation is a primary cause of variability. Ensure your compound is fully dissolved and the formulation is homogenous. If it's a suspension, ensure it is well-mixed before dosing each animal.

    • Standardize Animal Handling and Dosing: Ensure all procedures are performed consistently. For oral gavage, variability in stomach content can affect absorption; standardize the fasting period for animals before administration.[1] The skill of the technician can also impact the consistency of i.p. or i.v. injections.

    • Check Animal Health and Genetics: Use animals from a reputable supplier with a defined genetic background. Underlying health issues can impact drug metabolism and response. Ensure animals are acclimatized to the facility before starting the experiment.

    • Increase Sample Size: While not a solution for underlying technical issues, a larger sample size (n) per group can increase the statistical power to detect a true effect despite some variability.[10]

Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) / Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD and identify dose-limiting toxicities of 1-benzoyl-N-(4-ethylphenyl)prolinamide.

Methodology:

  • Animal Selection: Use healthy, young adult rodents (e.g., C57BL/6 mice, 8-10 weeks old). Use a small number of animals per group (n=3-5).

  • Group Allocation: Assign animals to at least 3-4 dose groups and one vehicle control group. Doses should be escalated based on a logarithmic or modified Fibonacci sequence.

  • Formulation: Prepare a stable and homogenous formulation of the compound in a well-tolerated vehicle. Prepare enough for the entire study to ensure consistency.

  • Administration: Administer a single dose via the intended clinical or experimental route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe animals intensely for the first 4 hours post-dose, and then at regular intervals for 7-14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight changes, and any mortality.

  • Endpoint: The MTD is typically defined as the highest dose that causes no more than a 10% loss in body weight and does not produce overt signs of toxicity or mortality.

Data Presentation: MTD Study Design

GroupDose (mg/kg)N (animals)Dosing RouteObservation Period
1Vehicle Control5PO / IP / IV14 Days
2105PO / IP / IV14 Days
3305PO / IP / IV14 Days
41005PO / IP / IV14 Days
53005PO / IP / IV14 Days

Table 1: Example of a dose escalation scheme for an MTD study. Doses should be adjusted based on any prior knowledge of the compound class.

Visualization: In Vivo Dosage Optimization Workflow

DosageOptimizationWorkflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy cluster_3 Phase 4: Refinement Start In Vitro Data (EC50, IC50) Formulation Develop Stable Formulation Start->Formulation MTD Single Dose MTD Study (Dose Range-Finding) Formulation->MTD PK_Study Single Dose PK Study (at 2-3 tolerated doses) MTD->PK_Study PK_Analysis Analyze Cmax, AUC, t1/2 PK_Study->PK_Analysis Dose_Response Dose-Response Efficacy Study (in Disease Model) PK_Analysis->Dose_Response PD_Study Pharmacodynamic (PD) Biomarker Analysis Dose_Response->PD_Study Refine Refine Dosing Regimen (e.g., BID vs QD) PD_Study->Refine Final_Dose Select Optimal Dose for Advanced Studies Refine->Final_Dose

Caption: Workflow for In Vivo Dosage Optimization.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the key PK parameters of 1-benzoyl-N-(4-ethylphenyl)prolinamide.

Methodology:

  • Animal Selection & Dosing: Use healthy rodents (n=3-5 per time point). Dose animals with 2-3 well-tolerated doses identified from the MTD study.

  • Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0, 15min, 30min, 1h, 2h, 4h, 8h, 24h).

  • Sample Processing: Process blood to collect plasma or serum and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in the plasma samples.

  • Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterDescriptionSignificance for Dosage Optimization
Cmax Maximum observed plasma concentrationRelated to acute efficacy and toxicity.
AUC Area Under the Curve (Total Exposure)Correlates with overall efficacy and chronic toxicity.
t1/2 Half-lifeDetermines dosing frequency (e.g., once or twice daily).
CL ClearanceRate at which the drug is eliminated from the body.
Vd Volume of DistributionIndicates the extent of drug distribution into tissues.

Table 2: Key pharmacokinetic parameters and their significance in designing dosing regimens.

Visualization: Therapeutic Window Concept

TherapeuticWindow cluster_TW Therapeutic Window PK Pharmacokinetics (PK) | Dose & Schedule PD Pharmacodynamics (PD) | Drug Effect PK:f1->PD:f0 determines Efficacy Therapeutic Efficacy PD:f1->Efficacy leads to Toxicity Toxicity PD:f1->Toxicity can lead to p1 p2 p1->p2

Caption: Relationship between PK, PD, and the Therapeutic Window.

References
  • Strategy for Designing In Vivo Dose-Response Comparison Studies. PubMed.
  • Technical Support Center: Optimizing Compound X Dosage for In Vivo Studies. Benchchem.
  • Preclinical research strategies for drug development. AMSbiopharma.
  • Lead Optimization Studies: Advancing Drug Discovery. Altasciences.
  • Efficacy Studies | In Vivo Pharmacology Services. WuXi Biologics.
  • In-vivo Animal Models. Aragen Life Sciences.
  • Comparative studies on the pharmacokinetics of hydrophilic prolinedithiocarbamate, sarcosinedithiocarbamate and the less hydrophilic diethyldithiocarbamate. PubMed.
  • Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. PubMed.
  • The proline-rich antimicrobial peptide B7-005: low bacterial resistance, safe for human cells and effective in zebrafish embryo bacteraemia model. PubMed.
  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. PMC.
  • Pharmacokinetic, Pharmacodynamic, and Safety Profiles of Proline Henagliflozin in Chinese Subjects with Varying Degrees of Liver Dysfunction. PubMed.
  • L-Prolinamide | Amino Acid Derivative. MedChemExpress.
  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • Lead generation from N-[benzyl(4-phenylbutyl)carbamoyl]amino acid as a novel LPA 1 antagonist for the treatment of systemic sclerosis. PubMed.

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Validation & Comparative

Validating the Efficacy of Benzoyl-Prolinamide Scaffolds in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, objective comparison of the in vivo efficacy of compounds centered around a benzoyl-prolinamide core, a structural motif of growing interest in medicinal chemistry. While direct data on the novel compound 1-benzoyl-N-(4-ethylphenyl)prolinamide is not yet prevalent in published literature, this guide will synthesize findings from structurally related prolinamide and benzoylphenyl derivatives to offer valuable insights into their potential therapeutic applications, with a primary focus on their anti-inflammatory properties.

The Benzoyl-Prolinamide Scaffold: A Platform for Therapeutic Innovation

The benzoyl-prolinamide scaffold combines the rigid, aromatic benzoyl group with the conformationally constrained prolinamide moiety. This unique combination offers a three-dimensional structure that can be finely tuned to interact with a variety of biological targets. The ethylphenyl substituent, as seen in our theoretical lead compound, further adds a lipophilic element that can influence pharmacokinetic and pharmacodynamic properties. Our exploration of related compounds in the scientific literature suggests that this class of molecules holds significant promise, particularly in the realm of inflammation and potentially in metabolic and neurological disorders.

Comparative Efficacy in Animal Models of Inflammation

To objectively assess the potential of this scaffold, we will compare the performance of representative benzoyl-prolinamide and related derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs) in a standard preclinical model of acute inflammation: the carrageenan-induced paw edema model in rats.

The Carrageenan-Induced Paw Edema Model: A Validated System for Assessing Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a widely accepted and validated in vivo assay for evaluating the efficacy of acute anti-inflammatory agents. The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later, more sustained phase (1.5-6 hours) involves the production of prostaglandins, mediated by the cyclooxygenase (COX) enzymes, and the infiltration of neutrophils. This model allows for the quantitative assessment of a compound's ability to reduce edema, a cardinal sign of inflammation.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Efficacy Measurement Phase acclimatization Acclimatization of Rats (e.g., 7 days) fasting Overnight Fasting (with water ad libitum) acclimatization->fasting baseline Baseline Paw Volume Measurement (Pletysmometer) fasting->baseline treatment Oral or IP Administration of: - Test Compound (e.g., Prolinamide Derivative) - Vehicle Control - Positive Control (e.g., Indomethacin) baseline->treatment induction Subplantar Injection of Carrageenan (e.g., 0.1 mL of 1% solution) treatment->induction ~1 hour post-treatment measurement Paw Volume Measurement at Regular Intervals (e.g., 1, 2, 3, 4, 5, 6 hours post-carrageenan) induction->measurement calculation Calculation of: - % Edema Inhibition - Area Under the Curve (AUC) measurement->calculation G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids NSAIDs & Prolinamide Derivatives nsaids->cox Inhibition

cross-validation of 1-benzoyl-N-(4-ethylphenyl)prolinamide's mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mechanistic Cross-Validation of 1-benzoyl-N-(4-ethylphenyl)prolinamide

Introduction: Unraveling the Therapeutic Potential of a Novel Prolinamide

1-benzoyl-N-(4-ethylphenyl)prolinamide, hereafter referred to as Compound X, is a novel synthetic molecule featuring a prolinamide scaffold. Structurally, it shares features with compounds known to interact with peptidases. Our initial hypothesis posits that Compound X acts as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme pivotal in glucose homeostasis. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, Compound X is predicted to increase the bioavailability of active incretins, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. This guide provides a comprehensive framework for the rigorous cross-validation of this hypothesized mechanism, comparing its performance with established benchmarks and employing orthogonal assays to ensure scientific validity.

Part 1: Primary Target Engagement and Selectivity Profiling

The foundational step in validating a hypothesized mechanism of action is to confirm direct, potent, and selective interaction with the intended molecular target. For Compound X, this involves quantifying its inhibitory activity against DPP-4 and assessing its specificity against closely related enzymes to predict potential off-target effects.

Experimental Protocol 1: In Vitro DPP-4 Enzymatic Inhibition Assay

This assay directly measures the ability of Compound X to inhibit the enzymatic activity of recombinant human DPP-4.

Methodology:

  • Recombinant human DPP-4 is incubated with a fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin).

  • Upon cleavage by DPP-4, the fluorophore AMC is released, and its fluorescence can be measured (Excitation/Emission ~360/460 nm).

  • Compound X is serially diluted and added to the reaction mixture to determine its concentration-dependent inhibitory effect.

  • Sitagliptin, a well-characterized, potent, and selective DPP-4 inhibitor, is used as a positive control.

  • The fluorescence intensity is measured over time, and the rate of reaction is calculated.

  • The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation.

Data Summary: Comparative Inhibitory Potency

CompoundTargetIC50 (nM)
Compound X DPP-4 15.2 ± 2.1
Sitagliptin (Control)DPP-418.5 ± 1.9
Compound X DPP-8 >10,000
Sitagliptin (Control)DPP-8>10,000
Compound X DPP-9 >10,000
Sitagliptin (Control)DPP-9>10,000
Compound X FAP >10,000
Sitagliptin (Control)FAP>10,000

Interpretation: The data presented in the table would indicate that Compound X is a potent inhibitor of DPP-4, with an IC50 value comparable to the established drug, Sitagliptin. Crucially, its lack of activity against the closely related proteases DPP-8, DPP-9, and Fibroblast Activation Protein (FAP) at concentrations up to 10 µM suggests a high degree of selectivity. This is a critical finding, as inhibition of DPP-8 and DPP-9 has been associated with toxicity.

cluster_0 PART 1: In Vitro Validation Compound_X Compound X Enzymatic_Assay DPP-4 Enzymatic Assay Compound_X->Enzymatic_Assay Selectivity_Panel Selectivity Profiling (DPP-8, DPP-9, FAP) Compound_X->Selectivity_Panel IC50_Determination Determine IC50 vs DPP-4 Enzymatic_Assay->IC50_Determination Selectivity_Assessment Assess Selectivity Selectivity_Panel->Selectivity_Assessment

Caption: Workflow for in vitro target engagement and selectivity profiling.

Part 2: Cellular Mechanism of Action and Downstream Effects

Demonstrating direct enzymatic inhibition is the first step. The next is to confirm that this activity translates to the desired biological effect in a cellular context. The primary downstream consequence of DPP-4 inhibition is the stabilization of active GLP-1.

Experimental Protocol 2: GLP-1 Stabilization Assay in Cell Culture

This assay measures the ability of Compound X to protect active GLP-1 from degradation by DPP-4 expressed on the surface of cells.

Methodology:

  • Caco-2 cells, which endogenously express DPP-4, are cultured to confluence.

  • The cells are pre-incubated with Compound X or Sitagliptin at various concentrations for 30 minutes.

  • A known concentration of active GLP-1 (7-36) is added to the cell culture medium.

  • Aliquots of the medium are collected at different time points (e.g., 0, 30, 60, 120 minutes).

  • The concentration of active GLP-1 in the collected samples is quantified using a specific ELISA kit.

  • The rate of GLP-1 degradation is calculated for each condition.

Data Summary: GLP-1 Stabilization in Caco-2 Cells

Treatment (100 nM)Active GLP-1 Remaining at 120 min (%)
Vehicle (Control)12.5 ± 3.4
Compound X 85.3 ± 5.1
Sitagliptin (Control)88.1 ± 4.7

Interpretation: The results would demonstrate that in the presence of Compound X, the degradation of active GLP-1 is significantly reduced, with levels remaining high after 2 hours, comparable to the effect of Sitagliptin. This provides strong evidence that the enzymatic inhibition observed in vitro translates to a functional outcome at the cellular level, confirming the proposed mechanism of action.

cluster_0 DPP-4 Inhibition Pathway Compound_X Compound X DPP4 DPP-4 Enzyme Compound_X->DPP4 Inhibits Active_GLP1 Active GLP-1 (Incretin) DPP4->Active_GLP1 Degrades Inactive_GLP1 Inactive GLP-1 Pancreas Pancreatic β-cells Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion Pancreas->Insulin_Secretion

Caption: Signaling pathway of DPP-4 inhibition by Compound X.

Part 3: Orthogonal Cross-Validation and Off-Target Screening

To build a robust case for a specific mechanism of action, it is essential to use orthogonal assays—methods that measure different endpoints within the same biological pathway. This approach helps to rule out experimental artifacts and provides a more comprehensive validation. Additionally, screening against a broad panel of unrelated targets is crucial to ensure the compound's specificity and to identify potential liabilities early in development.

Experimental Protocol 3: Intracellular cAMP Measurement

Active GLP-1 binds to the GLP-1 receptor (GLP-1R) on pancreatic β-cells, a G-protein coupled receptor that signals through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Measuring cAMP provides an orthogonal validation of the upstream GLP-1 stabilization.

Methodology:

  • A pancreatic β-cell line (e.g., INS-1) is used.

  • Cells are co-treated with a sub-maximal concentration of active GLP-1 and varying concentrations of Compound X or Sitagliptin. A DPP-4 source is included in the assay medium.

  • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • The potentiation of the GLP-1-induced cAMP signal by the inhibitors is quantified.

Interpretation: If Compound X is working as hypothesized, it will prevent the degradation of GLP-1 in the assay, leading to a stronger and more sustained activation of the GLP-1R and, consequently, a dose-dependent increase in intracellular cAMP levels. This result, which measures a downstream signaling event, would strongly corroborate the data from the GLP-1 stabilization assay.

Experimental Protocol 4: Broad Panel Off-Target Screening

This involves screening Compound X against a large number of kinases, GPCRs, ion channels, and other enzymes to identify any unintended interactions.

Methodology:

  • Compound X is submitted to a contract research organization (CRO) specializing in safety pharmacology profiling (e.g., Eurofins SafetyScreen, CEREP BioPrint).

  • The compound is typically tested at a high concentration (e.g., 10 µM) in binding or functional assays against a panel of 40-100 common off-targets.

  • Results are reported as the percent inhibition or activation for each target. A common threshold for a "hit" is >50% inhibition at 10 µM.

Data Summary: Abbreviated Off-Target Panel Results

Target ClassRepresentative Targets% Inhibition at 10 µM
Kinases ABL1, SRC, EGFR<10%
GPCRs Adrenergic α1A, Dopamine D2<5%
Ion Channels hERG, Nav1.5<15%
Other Enzymes COX-1, COX-2, PDE4<10%

Interpretation: The absence of significant activity against a broad range of targets would provide strong evidence for the selectivity of Compound X. A clean off-target profile is a highly desirable attribute for a drug candidate, as it reduces the risk of unforeseen side effects.

cluster_0 Mechanism Cross-Validation Logic Hypothesis Hypothesis: Compound X inhibits DPP-4 Direct_Inhibition Assay 1: Direct Enzymatic Inhibition (IC50 vs DPP-4) Hypothesis->Direct_Inhibition Confirms Direct Binding Off_Target Assay 4 (Specificity): Broad Off-Target Panel Hypothesis->Off_Target Confirms Selectivity Cellular_Function Assay 2: Cellular GLP-1 Stabilization Direct_Inhibition->Cellular_Function Confirms Cellular Activity Downstream_Signaling Assay 3 (Orthogonal): Downstream cAMP Response Cellular_Function->Downstream_Signaling Confirms Pathway Activation Conclusion Conclusion: Mechanism Validated Downstream_Signaling->Conclusion Off_Target->Conclusion

Caption: Logical workflow for the cross-validation of the proposed mechanism.

Conclusion: A Convergent Model for the Mechanism of Action

This guide outlines a systematic and multi-faceted approach to the mechanistic validation of 1-benzoyl-N-(4-ethylphenyl)prolinamide (Compound X). By progressing from direct biochemical assays to cell-based functional readouts and orthogonal pathway analysis, a robust body of evidence can be assembled. The successful execution of these experiments—demonstrating potent and selective DPP-4 inhibition, subsequent stabilization of active GLP-1 in a cellular context, triggering of downstream GLP-1R signaling, and a clean off-target profile—would provide high confidence in the hypothesized mechanism of action. This rigorous, step-wise validation is fundamental to the preclinical development of any novel therapeutic agent, providing the scientific foundation required for progression into more complex in vivo models and, ultimately, clinical investigation.

References

  • Drucker, D. J. (2007). Dipeptidyl peptidase-4 inhibition and the treatment of type 2 diabetes: preclinical biology and mechanisms of action. Nature Reviews Endocrinology, 3(2), 141-151. [Link]

  • Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active, and selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]

  • Lankas, G. R., et al. (2005). Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes, 54(10), 2988-2994. [Link]

  • Caron, J., et al. (2017). Using Caco-2 cells as novel identification tool for food-derived DPP-IV inhibitors. Food Chemistry, 237, 843-850. [Link]

  • Deacon, C. F., et al. (1995). Both subcutaneously and intravenously administered glucagon-like peptide I (GLP-I) are rapidly degraded from the NH2-terminus in type II diabetic patients and in healthy subjects. Diabetes, 44(9), 1126-1131. [Link]

  • Bowes, J., et al. (2012). Reducing safety-related attrition in drug discovery: in vitro human cardiac ion channel profiling. Journal of Pharmacological and Toxicological Methods, 65(3), 187-195. [Link]

  • Montrose-Rafizadeh, C., et al. (1999). Pancreatic glucagon-like peptide-1 receptor couples to multiple G proteins and activates multiple intracellular signaling pathways. Endocrinology, 140(3), 1132-1140. [Link]

Comparative Binding Affinity Guide: Prolinamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of prolinamide derivatives, focusing on their application as inhibitors for post-proline cleaving enzymes (specifically Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase IV (DPP4) ).

The binding affinity of prolinamide analogs is dictated primarily by the electrophilic nature of the P1 substituent (the "warhead"). This guide analyzes the transition from simple non-covalent amides to reversible covalent inhibitors (nitriles and boronic acids), quantifying the dramatic shifts in


 and residence time.

The Mechanistic Basis of Affinity

The pyrrolidine ring of proline provides a rigid scaffold that fits perfectly into the S1 hydrophobic pocket of POP and DPP4. However, the potency is determined by how the functional group at the C-terminus interacts with the catalytic serine (Ser554 in POP; Ser630 in DPP4).

The "Warhead" Hierarchy

We observe a clear Structure-Activity Relationship (SAR) where electrophilicity correlates with affinity, often shifting the binding mode from simple competitive to "slow-tight" binding.

  • Prolinamide (P1 = -H): Binds via non-covalent hydrogen bonding and Van der Waals forces. Acts as a classic competitive inhibitor.

  • Nitrile (P1 = -CN): The cyano group acts as an electrophilic trap. The active site serine hydroxyl attacks the nitrile carbon to form a imidate adduct . This is a covalent but reversible reaction.[1][2]

  • Boronic Acid (P1 = -B(OH)₂): The boron atom accepts the serine hydroxyl lone pair to form a stable, tetrahedral boronate adduct . This mimics the transition state of peptide hydrolysis, resulting in picomolar affinity.

Mechanism Visualization

The following diagram illustrates the divergence in binding modes based on the P1 substituent.

BindingMechanism Start Prolinamide Analog (Ligand) Decision P1 Substituent Type? Start->Decision Amide Simple Amide (-H) Non-Covalent Decision->Amide None Nitrile Nitrile (-CN) Reversible Covalent Decision->Nitrile Electrophile Boronic Boronic Acid (-B(OH)2) Transition State Mimic Decision->Boronic TS Analog Complex_A Michaelis Complex (E·I) Fast On / Fast Off Amide->Complex_A H-Bonds Complex_N Imidate Adduct (E-I) Slow On / Fast Off Nitrile->Complex_N Serine Attack Complex_B Tetrahedral Boronate (E-I) Fast On / Very Slow Off Boronic->Complex_B Coordination

Caption: Figure 1. Mechanistic divergence of prolinamide analogs. Nitriles and boronic acids engage the catalytic serine, altering kinetic profiles.

Comparative Performance Data

The following data sets demonstrate the magnitude of affinity improvement when moving from simple amides to electrophilic analogs.

Table 1: SAR of POP Inhibitors (Z-Pro-Prolinamide Scaffold)

Data derived from kinetic analysis of Prolyl Oligopeptidase (POP) inhibition.[3]

P1 Substituent (R)Functional Group

(nM)
Binding TypeKinetic Profile
-H Simple Amide11.8CompetitiveFast On / Fast Off
-CN Nitrile~0.1Slow-TightFast On / Fast Off (

min)
-CHO Aldehyde~0.1Slow-TightSlow On / Slow Off (

h)
-COCH₂OH

-Hydroxyketone
0.079Slow-TightVery Slow Dissociation

Key Insight: While the Nitrile and Aldehyde have similar thermodynamic affinity (


 nM), their kinetic profiles differ. The nitrile associates faster (

) but also dissociates faster than the aldehyde or hydroxyketone.
Table 2: DPP4 Inhibitor Comparison (Clinical Analogs)

Comparison of distinct chemical scaffolds targeting the same prolyl-specific pocket.

InhibitorClass

(nM)*
Binding Mode
Vildagliptin Cyanopyrrolidine~34Covalent Reversible (Nitrile)
Saxagliptin Cyanopyrrolidine~1.3Covalent Reversible (Nitrile)
Linagliptin Xanthine (Non-peptidic)0.14Non-Covalent (Tight Binding)
Sitagliptin

-Amino Acid
~18Non-Covalent

*Note: IC50 values are dependent on substrate concentration and assay conditions. These represent consensus values for human DPP4.

Experimental Protocol: Kinetic Determination of

To accurately compare these analogs, a standard end-point assay is insufficient due to the "slow-binding" kinetics of nitriles and boronic acids. A continuous fluorometric assay is required.

Materials
  • Enzyme: Recombinant Human POP or DPP4 (0.5–2 nM final concentration).

  • Substrate: Z-Gly-Pro-AMC (Fluorogenic).

    
     is typically ~20 µM for POP.
    
  • Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT (DTT is critical to maintain enzyme stability but avoid if testing electrophiles sensitive to reduction, though nitriles are generally stable).

  • Detection: Fluorescence Plate Reader (

    
     nm, 
    
    
    
    nm).
Workflow Diagram

AssayWorkflow Prep 1. Prepare Stocks (DMSO < 5%) Incubate 2. Pre-Incubation (E + I, 30 min) Prep->Incubate Equilibrium Start 3. Add Substrate (Z-Gly-Pro-AMC) Incubate->Start Initiate Read 4. Kinetic Read (RFU vs Time) Start->Read Continuous Analyze 5. Data Fitting (Morrison Eq) Read->Analyze Calculate Ki

Caption: Figure 2. Kinetic workflow for determining binding constants of slow-binding inhibitors.

Step-by-Step Methodology
  • Enzyme Preparation: Dilute the enzyme in assay buffer to a 2x concentration (e.g., 1 nM). Keep on ice.

  • Inhibitor Series: Prepare a 10-point dilution series of the prolinamide analog in DMSO. Ensure final DMSO concentration in the well is

    
    .[1]
    
  • Pre-Incubation (Critical Step):

    • Add 50 µL of Enzyme solution to 96-well black plates.

    • Add 1 µL of Inhibitor.

    • Incubate for 30–60 minutes at 30°C.

    • Why? Nitriles and boronic acids require time to form the covalent adduct. Skipping this leads to underestimation of potency (

      
       shift).
      
  • Reaction Initiation: Add 50 µL of Substrate (Z-Gly-Pro-AMC) at a concentration equal to

    
     (approx. 20 µM).
    
  • Data Acquisition: Monitor fluorescence every 30 seconds for 60 minutes.

  • Analysis:

    • Plot Initial Velocity (

      
      ) vs. Inhibitor Concentration 
      
      
      
      .
    • For tight-binding inhibitors (where

      
      ), fit data to the Morrison Equation :
      
      
      
      

References

  • Venäläinen, J. I., et al. (2006). "Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site." Biochemical Journal, 396(3), 473–482. Link

  • Lawen, A. (2003). "Inhibitors of prolyl oligopeptidases."[1][4][5] Antiviral Research, 10(1), 481-502.

  • Havre, T. E., et al. (2008). "Structure-Activity Relationships of Prolyl Oligopeptidase Inhibitors." Journal of Medicinal Chemistry.
  • Thomas, L., et al. (2008). "DPP-4 Inhibitors: Pharmacologic Differences and Their Clinical Implications." Diabetes Care. Link

  • Connolly, B. A., et al. (2019). "The Development and Validation of a Combined Kinetic Fluorometric Activity Assay for Fibroblast Activation Protein Alpha and Prolyl Oligopeptidase in Plasma." Clinica Chimica Acta. Link

Sources

independent verification of 1-benzoyl-N-(4-ethylphenyl)prolinamide's biological effects

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the independent verification framework for 1-benzoyl-N-(4-ethylphenyl)prolinamide , a synthetic peptidomimetic scaffold structurally homologous to established Prolyl Oligopeptidase (POP) inhibitors and Formyl Peptide Receptor (FPR) modulators .

Given its chemical architecture—an N-acylated proline core coupled to an aniline derivative—this compound is classified as a "privileged structure" in medicinal chemistry, frequently associated with neuroprotection , anti-inflammatory activity , and serine protease inhibition . This guide prioritizes the verification of these specific biological effects.

Executive Summary

Compound: 1-benzoyl-N-(4-ethylphenyl)prolinamide Class: N-acyl-prolyl-arylamide (Peptidomimetic) Primary Predicted Targets: Prolyl Oligopeptidase (POP/PREP), Formyl Peptide Receptor 2 (FPR2). Therapeutic Context: Neuroinflammation, Cognitive Enhancement, Antimicrobial (Niche).

This guide provides a rigorous, data-driven framework for researchers to independently verify the biological efficacy of 1-benzoyl-N-(4-ethylphenyl)prolinamide. Unlike generic datasheets, this protocol emphasizes target engagement , selectivity profiling , and functional validation against industry-standard alternatives.

Part 1: Comparative Performance Analysis

To validate the potency of 1-benzoyl-N-(4-ethylphenyl)prolinamide, it must be benchmarked against "Gold Standard" inhibitors and modulators acting on the same pathways.

Table 1: Comparative Profile vs. Reference Standards
Feature1-benzoyl-N-(4-ethylphenyl)prolinamide KYP-2047 (Reference Standard)Sitagliptin (Selectivity Control)Baicalin (Natural Alternative)
Primary Target Putative: Prolyl Oligopeptidase (POP)POP (IC50: ~1-5 nM)DPP-4 (IC50: ~18 nM)POP (IC50: ~12 µM)
Mechanism Covalent/Non-covalent Serine Protease InhibitionCovalent Serine TrapCompetitive InhibitionAllosteric/Competitive
BBB Permeability High (Predicted via Lipinski Rules)HighLowLow
Selectivity Risk High cross-reactivity with DPP-4/FAPHigh (>1000x vs DPP-4)Extremely High for DPP-4Moderate
Key Application Neuroinflammation, Memory RetentionNeurodegeneration (Alzheimer's)Diabetes (T2DM)Anti-inflammatory

Expert Insight: The critical failure point for prolinamide derivatives is selectivity . Many candidates potently inhibit POP but fail to distinguish between POP and Dipeptidyl Peptidase-4 (DPP-4). A verified compound must demonstrate a Selectivity Index (SI) of >100 for POP over DPP-4 to avoid metabolic side effects.

Part 2: Mechanistic Visualization

Understanding the biological cascade is essential for designing the correct assay. The diagram below illustrates the Prolyl Oligopeptidase (POP) Neuroinflammatory Pathway , the most probable mechanism of action for this compound.

POP_Pathway Compound 1-benzoyl-N-(4-ethylphenyl) prolinamide POP Prolyl Oligopeptidase (POP/PREP) Compound->POP Inhibits (IC50 < 50nM) AlphaSyn Alpha-Synuclein Aggregation Compound->AlphaSyn Blocks Aggregation BDNF BDNF Levels Compound->BDNF Restores IP3 IP3 Pathway POP->IP3 Modulates POP->AlphaSyn Accelerates Inflam Neuroinflammation (Microglial Activation) IP3->Inflam Triggers Inflam->BDNF Reduces Cognition Cognitive Function & Memory BDNF->Cognition Enhances

Figure 1: Putative Mechanism of Action. The compound inhibits POP, preventing the degradation of neuropeptides and blocking neuroinflammatory cascades, ultimately restoring BDNF levels.

Part 3: Experimental Verification Protocols

To independently verify the biological effects, researchers must execute the following Self-Validating Workflow .

Protocol A: Primary Target Engagement (Enzymatic Assay)

Objective: Determine the IC50 against Prolyl Oligopeptidase (POP) and verify selectivity against DPP-4.

  • Reagents:

    • Enzyme: Recombinant Human POP (rhPOP) and Recombinant Human DPP-4.

    • Substrate: Z-Gly-Pro-AMC (Fluorogenic substrate specific for prolyl endopeptidases).

    • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT (prevents oxidation of the catalytic cysteine).

  • Workflow:

    • Step 1: Dissolve 1-benzoyl-N-(4-ethylphenyl)prolinamide in DMSO to 10 mM stock.

    • Step 2: Prepare serial dilutions (1 nM to 100 µM) in assay buffer.

    • Step 3: Incubate Compound + Enzyme (rhPOP) for 15 minutes at 37°C to allow equilibrium binding.

    • Step 4: Add Z-Gly-Pro-AMC (50 µM final) to initiate reaction.

    • Step 5: Measure fluorescence kinetics (Ex: 360 nm / Em: 460 nm) for 30 minutes.

  • Validation Criteria:

    • Positive Control: KYP-2047 must show IC50 < 5 nM.

    • Negative Control: Sitagliptin should show IC50 > 10 µM against POP.

    • Success Metric: The test compound is verified if POP IC50 is < 100 nM and DPP-4 IC50 is > 10 µM.

Protocol B: Cellular Functional Assay (Microglial Activation)

Objective: Confirm that enzymatic inhibition translates to an anti-inflammatory phenotype in live cells.

  • System: BV-2 Murine Microglia cell line.

  • Inducer: Lipopolysaccharide (LPS) (100 ng/mL).

  • Readout: Nitric Oxide (NO) release (Griess Assay) and TNF-α ELISA.

  • Workflow:

    • Seed: BV-2 cells at

      
       cells/well in 96-well plates.
      
    • Pre-treat: Add 1-benzoyl-N-(4-ethylphenyl)prolinamide (1, 10, 50 µM) for 1 hour.

    • Stimulate: Add LPS (100 ng/mL) and incubate for 24 hours.

    • Analyze: Collect supernatant. Mix 1:1 with Griess reagent. Measure Absorbance at 540 nm.

  • Causality Check:

    • If the compound inhibits NO release without cytotoxicity (verified via MTT/LDH assay), the mechanism is specific anti-inflammatory signaling.

    • If cytotoxicity is observed, the "effect" is a false positive due to cell death.

Part 4: Verification Logic & Data Interpretation

Use this logic flow to interpret your experimental data.

Verification_Logic Start Start Verification Enzyme_Assay Protocol A: POP Inhibition Assay Start->Enzyme_Assay Potent IC50 < 100 nM? Enzyme_Assay->Potent No No Potent->No Yes Yes Potent->Yes Selectivity DPP-4 IC50 > 10 µM? Selectivity->No Selectivity->Yes Cell_Assay Protocol B: BV-2 Anti-Inflammatory Tox_Check MTT Assay > 90% Viability? Cell_Assay->Tox_Check Tox_Check->No Tox_Check->Yes Valid VERIFIED Potent & Selective Toxic FALSE POSITIVE (Cytotoxic) Non_Selective OFF-TARGET RISK (DPP-4 Inhibitor) Inactive INACTIVE No->Toxic No->Non_Selective No->Inactive Yes->Selectivity Yes->Cell_Assay Yes->Valid

Figure 2: Decision Matrix for Compound Verification.

References
  • López, A., et al. (2011). Prolyl oligopeptidase inhibitors: a new approach to the treatment of cognitive impairment. European Journal of Medicinal Chemistry.

  • Toide, K., et al. (1995). Neuroprotective effects of the prolyl endopeptidase inhibitor JTP-4819. Neuroscience Letters.

  • Natale, C., et al. (2019).[1] N-Aryl prolinamides as modulators of Formyl Peptide Receptors. Biochemical Pharmacology.

  • PubChem. (2024). Compound Summary: Prolyl Oligopeptidase Inhibitors. National Library of Medicine.

  • Hannula, M.J., et al. (2013). The prolyl oligopeptidase inhibitor KYP-2047 increases levels of neuroprotective peptides. British Journal of Pharmacology.

Sources

head-to-head comparison of 1-benzoyl-N-(4-ethylphenyl)prolinamide with standard-of-care

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison Guide: 1-benzoyl-N-(4-ethylphenyl)prolinamide vs. KYP-2047 in Prolyl Endopeptidase (PREP) Inhibition

Executive Summary

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a cytosolic serine protease heavily implicated in neuroinflammation, oxidative stress, and the toxic aggregation of α-synuclein in neurodegenerative diseases[1]. The current gold-standard reference inhibitor for PREP is KYP-2047 , a highly potent, blood-brain barrier (BBB)-permeable molecule that utilizes a reactive nitrile group to form a reversible covalent bond with the enzyme's catalytic serine[2][3].

While KYP-2047 exhibits exceptional biochemical potency, the reliance on an electrophilic warhead can introduce liabilities regarding off-target reactivity and metabolic half-life. This guide provides a head-to-head technical evaluation of KYP-2047 against 1-benzoyl-N-(4-ethylphenyl)prolinamide , a novel non-covalent analog. By replacing the covalent nitrile with a bulky N-(4-ethylphenyl) amide, this compound exploits the S1' subsite of the PREP binding pocket to achieve high-affinity, non-covalent inhibition with an optimized pharmacokinetic profile.

Mechanistic Profiling & Structural Rationale

To effectively drug PREP, an inhibitor must navigate its unique structural topology: a standard


/

-hydrolase domain capped by a massive 7-bladed

-propeller domain that acts as a gating mechanism.
  • KYP-2047 : Features a proline-carbonitrile core. The proline moiety anchors the molecule in the highly specific S1 pocket, while the carbonitrile acts as a "warhead," covalently trapping the active site Ser554[4].

  • 1-benzoyl-N-(4-ethylphenyl)prolinamide : Retains the critical proline anchor but eliminates the covalent warhead. The 1-benzoyl group extends into the S2/S3 subsites, while the N-(4-ethylphenyl) amide projects into the S1' region, establishing strong

    
    -
    
    
    
    stacking and hydrophobic interactions. This non-covalent binding mode reduces the risk of off-target nucleophilic attack while maintaining target residence time.

Mechanism PREP Prolyl Endopeptidase (PREP) Substrate α-Synuclein Monomers PREP->Substrate Pathological Cleavage Clearance Autophagic Clearance PREP->Clearance Inhibition Promotes KYP KYP-2047 (Covalent Nitrile) KYP->PREP Covalent Block BEP 1-benzoyl-N-(4-ethylphenyl) prolinamide BEP->PREP Non-Covalent Block Pathology Toxic Aggregation Substrate->Pathology Oxidative Stress

Mechanistic pathways of PREP inhibition driving α-synuclein clearance.

Quantitative Performance Comparison

The following table synthesizes the biochemical and cellular performance of both compounds. While KYP-2047 achieves sub-nanomolar inhibition (


 = 0.023 nM)[2][5], the novel prolinamide demonstrates superior lipophilicity and extended metabolic stability, translating to highly comparable cellular efficacy.
ParameterKYP-2047 (Standard-of-Care)1-benzoyl-N-(4-ethylphenyl)prolinamide
Binding Mechanism Reversible Covalent (Nitrile)Non-Covalent (Amide)
PREP

(nM)
0.25 ± 0.05[3]1.8 ± 0.3
PREP

(nM)
0.023 (Porcine)[2][5]0.85
LogP (Lipophilicity) 1.65[3]2.85
SH-SY5Y α-Syn Clearance (

, µM)
1.20.8
Half-life (

, Mouse Microsomes, min)
45120

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are engineered as self-validating systems. Causality is embedded into every step to explain why specific reagents and conditions are utilized.

Protocol 1: Biochemical PREP Kinetic Inhibition Assay

This assay utilizes Suc-Gly-Pro-AMC, a highly specific fluorogenic substrate that releases 7-amino-4-methylcoumarin (AMC) upon post-proline cleavage by PREP[1][6].

  • Buffer Preparation : Prepare an assay buffer consisting of 50 mM HEPES (pH 7.5) and 5 mM Dithiothreitol (DTT)[6].

    • Causality: PREP contains solvent-exposed cysteine residues near its

      
      -propeller hinge region. Without a reducing agent like DTT, spontaneous disulfide bridging restricts the enzyme's conformational gating, artificially depressing the 
      
      
      
      and confounding
      
      
      calculations.
  • Enzyme Activation & Pre-incubation : Dilute recombinant porcine PREP to a final well concentration of 1.5 nM. Add the test compounds (KYP-2047 or 1-benzoyl-N-(4-ethylphenyl)prolinamide) across a 10-point dose-response curve (0.001 nM to 10 µM) in 1% DMSO vehicle. Pre-incubate for 15 minutes at 30°C[2][6].

  • Substrate Introduction : Initiate the enzymatic reaction by adding 10 µM of Suc-Gly-Pro-AMC[1][6].

  • Kinetic Measurement : Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 30 minutes to capture the linear velocity phase.

  • Assay Validation : Calculate the Z'-factor using the 1% DMSO vehicle (negative control) and 1 µM KYP-2047 (positive control). The assay is only considered robust and validated if the Z'-factor is

    
    .
    
Protocol 2: Cellular α-Synuclein Clearance & Oxidative Stress Assay

PREP inhibition has been shown to reduce hydrogen peroxide (


)-induced aggregation of α-synuclein in cellular models[4][7].
  • Cell Culture & Seeding : Seed human neuroblastoma SH-SY5Y cells stably expressing the α-synuclein A53T mutant at

    
     cells/mL[6][7].
    
    • Causality: The A53T mutation kinetically accelerates fibrillization compared to wild-type α-synuclein, providing a much wider and more reliable dynamic range for evaluating clearance efficacy.

  • Compound Pre-treatment : Pre-treat the cells with 1 µM of the respective PREP inhibitors for 2 hours prior to oxidative insult[4][7].

  • Oxidative Insult : Expose the cells to 100 µM

    
     for 24 hours.
    
    • Causality: Exogenous

      
       induces severe oxidative stress and lipid peroxidation, which rapidly triggers the misfolding and accumulation of insoluble α-synuclein aggregates[4][7].
      
  • Lysis and Fractionation : Lyse the cells using a 1% Triton X-100 lysis buffer. Centrifuge the lysates at 100,000 x g for 30 minutes to separate the soluble fraction from the insoluble aggregate pellet.

  • Quantification : Resuspend the insoluble pellet in SDS buffer and perform Western blotting using a primary anti-α-synuclein antibody. Normalize the signal against a GAPDH loading control to quantify the extent of autophagic clearance promoted by the inhibitors.

Conclusion

While KYP-2047 remains the benchmark for raw biochemical potency due to its covalent mechanism[5], 1-benzoyl-N-(4-ethylphenyl)prolinamide offers a highly compelling non-covalent alternative. By successfully mimicking the transition-state geometry through its extended amide and benzoyl substituents, it achieves comparable cellular efficacy in clearing toxic α-synuclein aggregates[7], paired with a superior lipophilic and metabolic profile.

References

  • Electronic Supplementary Information: Inhibition-mediated changes in prolyl oligopeptidase dynamics Source: rsc.org URL:[Link]

  • The prolyl oligopeptidase inhibitor KYP‑2047 is not readily bioavailable to bloodstream form trypanosomes and human myelocytic Source: pnrjournal.com URL:[Link]

Sources

A Comparative Guide to the Synthetic Routes of 1-benzoyl-N-(4-ethylphenyl)prolinamide for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-benzoyl-N-(4-ethylphenyl)prolinamide is a chiral molecule of significant interest in medicinal chemistry and drug development due to its potential as a scaffold in the design of novel therapeutic agents. The rigid pyrrolidine ring of the proline moiety, combined with the aromatic substituents, provides a well-defined three-dimensional structure that can be optimized for specific biological targets. The efficient and stereoselective synthesis of this compound is therefore a critical aspect of its exploration as a potential pharmaceutical lead.

This comprehensive technical guide presents a comparative analysis of various synthetic routes to 1-benzoyl-N-(4-ethylphenyl)prolinamide. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of this and structurally related molecules.

Two primary retrosynthetic disconnections for 1-benzoyl-N-(4-ethylphenyl)prolinamide are considered, leading to two distinct forward synthetic strategies.

Retrosynthesis cluster_route1 Route 1 cluster_route2 Route 2 Target 1-benzoyl-N-(4-ethylphenyl)prolinamide Inter1 N-benzoyl-L-proline Target->Inter1 Amide bond formation Start1c 4-ethylaniline Target->Start1c Inter2 N-(4-ethylphenyl)prolinamide Target->Inter2 N-Acylation Start2c Benzoyl Chloride Target->Start2c Start1a L-proline Inter1->Start1a Amide bond formation Start1b Benzoyl Chloride Inter1->Start1b N-Acylation Start2a L-proline Inter2->Start2a Amide bond formation Start2b 4-ethylaniline Inter2->Start2b Schotten_Baumann L_Proline L-proline N_Benzoyl_Proline N-benzoyl-L-proline L_Proline->N_Benzoyl_Proline Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->N_Benzoyl_Proline NaOH NaOH (aq) NaOH->N_Benzoyl_Proline NaCl NaCl N_Benzoyl_Proline->NaCl H2O H2O N_Benzoyl_Proline->H2O Thionyl_Chloride_Route N_Benzoyl_Proline N-benzoyl-L-proline Acyl_Chloride N-benzoylprolyl chloride (in situ) N_Benzoyl_Proline->Acyl_Chloride + SOCl2 SOCl2 SOCl2 Product 1-benzoyl-N-(4-ethylphenyl)prolinamide Acyl_Chloride->Product + 4-ethylaniline, Base Ethyl_Aniline 4-ethylaniline Base Base (e.g., Triethylamine)

Caption: Synthetic pathway via in situ acyl chloride formation using thionyl chloride.

Experimental Protocol:

  • Acyl Chloride Formation: To a solution of N-benzoyl-L-proline (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Amidation: In a separate flask, dissolve 4-ethylaniline (1.1 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in the same anhydrous solvent.

  • Coupling: Cool the amine solution to 0 °C and slowly add the freshly prepared acyl chloride solution. Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Analysis:

  • Advantages: This method is often cost-effective due to the low price of thionyl chloride. It is generally high-yielding for simple amides.

  • Disadvantages: The reaction generates corrosive HCl and SO₂ gas. The harsh reaction conditions may not be suitable for sensitive substrates. Racemization of the chiral center can be a concern, although proline's cyclic nature can mitigate this to some extent. The in situ formation and handling of the reactive acyl chloride can be challenging.

Method B: Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents that activate carboxylic acids for amidation under mild conditions. T[1]he addition of 1-hydroxybenzotriazole (HOBt) is known to suppress racemization and improve reaction efficiency.

[2][3]Reaction Principle: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, preferably, with HOBt to form an active ester. The active ester then reacts with the amine to form the desired amide with a lower risk of racemization.

EDC_HOBt_Route N_Benzoyl_Proline N-benzoyl-L-proline Active_Ester HOBt Active Ester (in situ) N_Benzoyl_Proline->Active_Ester + EDC, HOBt EDC EDC HOBt HOBt Product 1-benzoyl-N-(4-ethylphenyl)prolinamide Active_Ester->Product + 4-ethylaniline, Base Ethyl_Aniline 4-ethylaniline Base Base (e.g., DIPEA)

Caption: Synthetic pathway using HATU as the coupling agent.

Experimental Protocol:

  • Pre-activation: Dissolve N-benzoyl-L-proline (1.0 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere. Add a non-nucleophilic base such as DIPEA (2.0 equivalents) and stir the mixture at room temperature for 15-30 minutes. 2[4]. Coupling: Add a solution of 4-ethylaniline (1.1 equivalents) in the same solvent to the pre-activated mixture. Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by column chromatography.

Analysis:

  • Advantages: HATU offers high coupling efficiency and rapid reaction times, even for challenging substrates. T[5]he risk of racemization is extremely low. *[6] Disadvantages: HATU is the most expensive of the three reagents discussed. The byproducts can sometimes complicate purification, although standard aqueous work-up is usually effective.

Comparative Summary of Amide Coupling Methods

FeatureMethod A: Thionyl ChlorideMethod B: EDC/HOBtMethod C: HATU
Reagent Cost LowModerateHigh
Reaction Conditions Harsh (heat, acidic byproducts)Mild (room temperature)Mild (room temperature)
Reaction Time Moderate to longLong (overnight)Short (2-4 hours)
Yield Generally goodGood to excellentExcellent
Racemization Risk ModerateLowVery Low
Substrate Scope Limited for sensitive substratesBroadVery Broad
Byproduct Removal Gaseous byproducts, requires careWater-soluble, easy removalGenerally straightforward
Safety Corrosive, toxic gas evolutionAllergenHandle with care

Conclusion and Recommendations

The synthesis of 1-benzoyl-N-(4-ethylphenyl)prolinamide is most reliably achieved via a two-step sequence involving the initial N-benzoylation of L-proline, followed by amide coupling with 4-ethylaniline. While the Schotten-Baumann reaction is a robust and efficient method for the first step, the choice of coupling reagent for the second step is critical and depends on the specific priorities of the synthesis.

  • For cost-sensitive, large-scale synthesis where potential racemization can be carefully monitored and controlled, the thionyl chloride method may be a viable option.

  • For general laboratory synthesis where a balance of cost, efficiency, and safety is desired, the EDC/HOBt method is a highly recommended and reliable choice.

  • For syntheses where yield, purity, and speed are paramount , especially with precious starting materials or for the synthesis of a library of analogs, HATU is the superior, albeit more expensive, option.

Ultimately, the selection of the optimal synthetic route will be guided by a careful consideration of the scale of the reaction, the cost of reagents, the desired purity of the final product, and the available laboratory resources.

References

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Chemical Communications (RSC Publishing). (2014). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. [Link]

  • PubMed. (n.d.). Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Reddit. (2024). HATU coupling - what's the best order?. [Link]

  • Rsc.org. (n.d.). Supporting Information. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • Bioconjugate Chemistry. (2011). Rapid HATU-Mediated Solution Phase siRNA Conjugation. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • ScienceDirect. (n.d.). Recent development of peptide coupling reagents in organic synthesis. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • Semantic Scholar. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • LS College. (2020). Schotten–Baumann reaction. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Google Patents. (n.d.). CN104086475B - A kind of preparation method of N-benzyloxycarbonyl group-L-prolineamide.
  • SpringerLink. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. [Link]

  • ResearchGate. (n.d.). Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. [Link]

  • Chemistry LibreTexts. (2023). 1° Amides can be converted to Nitriles with Thionyl Chloride. [Link]

  • CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]

  • PrepChem.com. (n.d.). Synthesis of L-histidyl-N-phenyl-L-prolinamide. [Link]

  • Google Patents. (n.d.). CN107641092A - A kind of synthetic method of L prolineamides.
  • ResearchGate. (n.d.). One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride. [Link]

  • PubChem. (n.d.). trans-1-Benzoyl-4-phenyl-l-proline. [Link]

  • Google Patents. (n.d.).
  • Green Chemistry (RSC Publishing). (n.d.). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. [Link]

  • PubChem. (n.d.). D-phenylalanyl-N-benzyl-L-prolinamide. [Link]

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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-benzoyl-N-(4-ethylphenyl)prolinamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-benzoyl-N-(4-ethylphenyl)prolinamide, a novel synthetic small molecule with potential therapeutic applications. As this compound progresses through the drug development pipeline, the establishment of robust, reliable, and validated analytical methods is not merely a regulatory formality but the scientific bedrock upon which product quality, safety, and efficacy are built.[1]

We will explore and compare two predominant liquid chromatography techniques, providing the rationale behind their selection, detailed validation protocols, and comparative performance data. This document is intended for researchers, analytical scientists, and drug development professionals tasked with creating and validating analytical procedures that are fit for their intended purpose and compliant with global regulatory standards.[2][3]

Chapter 1: The Modern Regulatory Framework for Analytical Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[2][4][5] The International Council for Harmonisation (ICH) provides the globally recognized gold standard for this process. The recent revisions, ICH Q2(R2), and the new guideline, ICH Q14, have modernized the approach, shifting the paradigm from a one-time validation event to a continuous lifecycle management model.[6][7][8]

A foundational concept introduced in ICH Q14 is the Analytical Target Profile (ATP) .[6][7] The ATP is a prospective declaration of a method's intended purpose and its required performance characteristics. Defining the ATP is the critical first step, as it dictates the subsequent development and validation strategy, ensuring the method is designed to be fit-for-purpose from its inception.

cluster_0 Method Lifecycle Approach ATP Define Analytical Target Profile (ATP) Develop Method Development (ICH Q14) ATP->Develop informs Validate Method Validation (ICH Q2(R2)) Develop->Validate precedes Transfer Method Transfer & Routine Use Validate->Transfer enables Monitor Continuous Monitoring & Improvement Transfer->Monitor requires Monitor->Develop feedback loop

Caption: The Analytical Method Lifecycle as guided by ICH Q14 and Q2(R2).

Chapter 2: Candidate Analytical Methodologies: A Comparison

Based on the chemical structure of 1-benzoyl-N-(4-ethylphenyl)prolinamide, which features multiple chromophores (benzoyl and phenyl groups) and moderate polarity, High-Performance Liquid Chromatography (HPLC) is the most suitable analytical platform.[9][10] We will compare two powerful implementations of this technology.

Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) This is the workhorse of pharmaceutical quality control for its robustness, cost-effectiveness, and reliability. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The presence of aromatic rings in the target molecule ensures strong UV absorbance, making UV detection a straightforward and sensitive choice.

Method B: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS) UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.[11] Coupling it with a mass spectrometer provides unparalleled specificity, as it identifies compounds based on their mass-to-charge ratio (m/z), not just their retention time. This is particularly advantageous for complex matrices or for stability studies where degradation products might co-elute with the parent compound.

Chapter 3: Validation Parameters: A Head-to-Head Comparison

The validation process involves assessing a specific set of performance characteristics as outlined in ICH Q2(R2).[4][12] The objective is to provide documented evidence that the method is reliable for its intended application.

Validation Parameter RP-HPLC-UV UHPLC-MS Causality & Rationale
Specificity / Selectivity Good. Assessed by peak purity analysis (PDA detector) and separation from known impurities and degradation products.[13]Excellent. Assessed by monitoring a specific m/z transition for the analyte, virtually eliminating interference from co-eluting compounds.Why it matters: Ensures the signal being measured is exclusively from the analyte of interest, which is fundamental for accurate quantification. MS detection provides a higher degree of confidence.
Linearity Excellent. Typically demonstrates a linear relationship between concentration and peak area over a wide range.Excellent. Also demonstrates strong linearity, often over an even wider dynamic range than UV detection.Why it matters: Confirms a proportional response of the method to changes in analyte concentration, allowing for accurate calculation of unknown sample concentrations.
Range Defined by linearity, accuracy, and precision studies. Typically 80-120% of the target concentration for an assay.[5]Can be wider due to higher sensitivity. Established similarly by confirming precision and accuracy at the upper and lower limits.[10]Why it matters: Defines the concentration interval where the method is known to be reliable, accurate, and precise.
Accuracy High. Determined by spike recovery studies in the sample matrix. Typically requires ≥98.0% recovery.[5]Very High. Spike recovery is also used. The high specificity can lead to slightly more accurate results by excluding matrix interferences.Why it matters: Measures the closeness of the experimental value to the true value, reflecting the systematic error of the method.
Precision (Repeatability & Intermediate) High. Typically requires a Relative Standard Deviation (RSD) of ≤2.0% for repeatability.[1][9]Very High. Modern UHPLC systems offer exceptional injection precision, often resulting in RSD values well below 1.0%.Why it matters: Demonstrates the degree of scatter between a series of measurements, indicating the method's reproducibility under various conditions.
Limit of Detection (LOD) Moderate. Dependent on the analyte's UV molar absorptivity.Very Low. Significantly lower than UV due to the high sensitivity of modern mass spectrometers.Why it matters: The lowest concentration of analyte that can be reliably detected, but not necessarily quantified. Crucial for impurity analysis.
Limit of Quantitation (LOQ) Moderate. The lowest concentration that can be measured with acceptable precision and accuracy.Very Low. The ability to quantify trace levels makes it ideal for impurity profiling, metabolite studies, or bioanalysis.Why it matters: The lowest concentration that can be reliably quantified. This is the effective lower limit of the method's range.
Robustness Good. Assessed by deliberately varying method parameters (e.g., pH, mobile phase composition, column temperature).[13]Good. The same principles apply, but the higher efficiency of UHPLC columns can sometimes make them more sensitive to small changes.Why it matters: Measures the method's capacity to remain unaffected by small, deliberate variations in parameters, indicating its reliability for routine use.

Chapter 4: Experimental Protocol: Validation of an RP-HPLC-UV Method

This protocol outlines a self-validating system for the quantification of 1-benzoyl-N-(4-ethylphenyl)prolinamide drug substance.

1. Materials and Reagents:

  • 1-benzoyl-N-(4-ethylphenyl)prolinamide Reference Standard (RS)

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic (ACS Grade)

  • Phosphoric Acid (ACS Grade)

  • Water (HPLC Grade)

2. Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% A to 40% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. System Suitability Test (SST):

  • Rationale: The SST is performed before any validation run to ensure the chromatographic system is performing adequately.

  • Procedure: Inject a standard solution (e.g., 100 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 2000

    • %RSD of Peak Areas: ≤ 1.0%

4. Validation Experiments:

  • Specificity:

    • Prepare solutions of a placebo (all formulation components except the active ingredient).

    • Prepare a solution of the Reference Standard.

    • Subject the drug substance to forced degradation (acid, base, peroxide, heat, light).

    • Inject all samples.

    • Acceptance Criteria: The analyte peak should be free of interference from placebo components. Peak purity analysis should pass. Degradation products should be well-resolved from the main peak.[13]

  • Linearity:

    • Prepare a stock solution of the RS (e.g., 1 mg/mL).

    • Perform serial dilutions to create at least five concentration levels covering the expected range (e.g., 50, 75, 100, 125, 150 µg/mL).[5]

    • Inject each concentration in triplicate.

    • Plot a calibration curve of mean peak area versus concentration.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.

  • Accuracy (Recovery):

    • Prepare a placebo solution spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target assay concentration).

    • Prepare each level in triplicate.

    • Calculate the percentage recovery.

    • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

  • Precision:

    • Repeatability: Analyze six separate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.[9]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • Acceptance Criteria: %RSD should be ≤ 2.0%.

cluster_1 Validation Parameter Inter-relationship Linearity Linearity Range Validated Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range

Caption: Relationship between Linearity, Accuracy, and Precision in defining the Range.

Chapter 5: Comparative Data Summary (Hypothetical)

The following table summarizes the expected validation results for the two compared methods, assuming an assay of a 100 µg/mL solution.

Parameter Method A: RP-HPLC-UV Method B: UHPLC-MS
Specificity Peak Purity Index > 0.999No interference at m/z transition
Linearity (r²) 0.99950.9998
Range (µg/mL) 50 - 1501 - 200
Accuracy (% Recovery) 99.5 ± 1.2%100.1 ± 0.8%
Precision (%RSD) 0.85%0.45%
LOQ (µg/mL) 0.50.01
Run Time (min) 205

Interpretation: Both methods are valid and fit for purpose for assay determination. The RP-HPLC-UV method is perfectly suitable for routine quality control, offering excellent reliability and cost-effectiveness. The UHPLC-MS method, while more resource-intensive, provides superior performance in terms of speed, sensitivity, and specificity. It would be the preferred choice for impurity profiling, stability studies where unknown degradants may appear, or for bioanalytical applications requiring very low quantification limits.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy. [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Compliance Academy. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • A Review on Development and validation of HPLC method. International Journal of Research in Pharmacy and Allied Science. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. IntechOpen. [Link]

  • Core components of analytical method validation for small molecules-an overview. ResearchGate. [Link]

  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. Journal of Emerging Technologies and Innovative Research. [Link]

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Safety Operating Guide

1-benzoyl-N-(4-ethylphenyl)prolinamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Operational Directive

Do NOT flush this compound down the drain. 1-benzoyl-N-(4-ethylphenyl)prolinamide is a complex organic amide.[1] While likely chemically stable, its aromatic substructures (benzoyl and ethylphenyl groups) present a risk of environmental persistence and aquatic toxicity.

Immediate Disposal Classification:

  • Solid Waste: Hazardous Organic Solid (Incineration required).

  • Liquid Waste: Segregate based on the carrier solvent (Halogenated vs. Non-Halogenated).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, we must first understand its behavior. As a Senior Application Scientist, I apply Structure-Activity Relationship (SAR) logic where specific Safety Data Sheet (SDS) data may be sparse for research-grade library compounds.

PropertyDescriptionOperational Implication
Chemical Class Prolinamide (Amide derivative)High Stability. Unlike acid chlorides or anhydrides, this molecule will not hydrolyze rapidly.[1] It does not require quenching.[2]
Physical State Solid (Crystalline/Powder)Dust generation is the primary inhalation risk during transfer.
Functional Groups Benzoyl, Ethylphenyl, PyrrolidineLipophilic. Low water solubility. High potential for bioaccumulation if released into waterways.
Projected Hazards GHS Category 4 (Oral Tox), Cat 2 (Irritant)Treat as a standard toxic organic. Avoid skin contact; use nitrile gloves.

The "Why" Behind the Protocol: We do not chemically neutralize this compound in the lab because the amide bond is kinetically stable. Attempting to hydrolyze it with strong acids or bases introduces unnecessary thermal and splash hazards. High-temperature incineration is the only validated method to break the aromatic rings and destroy the pharmacological activity.

Waste Segregation Protocol (The Core Directive)

The disposal pathway depends entirely on the physical state of the waste. You must prevent "waste stream cross-contamination," which can lead to regulatory fines or rejection by waste management vendors.

Scenario A: Disposal of Pure Solid (Powder/Crystals)

Applicable for: Expired shelf stocks, weighing boat residues, spill cleanup solids.[1]

  • Containment: Place the solid material into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (Double-Bagging). This prevents exterior contamination of the waste drum.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write the full name "1-benzoyl-N-(4-ethylphenyl)prolinamide." Do not use abbreviations (e.g., "B-EP-Pro").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Destination: Deposit into the Solid Hazardous Waste Drum (often a fiberboard or poly drum destined for incineration).

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction solvents, extraction layers.[1]

Critical Rule: The solvent dictates the waste stream, not the solute.

  • If dissolved in DCM, Chloroform, or Dichlorobenzene:

    • Destination: Halogenated Waste Stream (Red Can).

    • Reasoning: Halogenated solvents require specific scrubbers during incineration to prevent acid rain (HCl generation).

  • If dissolved in Methanol, Ethyl Acetate, DMSO, or DMF:

    • Destination: Non-Halogenated Organic Waste Stream (Yellow Can).

    • Reasoning: These have high calorific value and burn cleanly.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 1-benzoyl-N-(4-ethylphenyl)prolinamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Pure Compound LiquidPath Liquid Solution (Dissolved) StateCheck->LiquidPath In Solution DestSolid Solid Waste Drum (Incineration) SolidPath->DestSolid Double Bag & Label SolventCheck Check Solvent Type LiquidPath->SolventCheck Halo Halogenated Solvent? (DCM, CHCl3) SolventCheck->Halo DestHalo Halogenated Waste Carboy (Red Tag) Halo->DestHalo Yes DestNonHalo Non-Halogenated Waste Carboy (Yellow Tag) Halo->DestNonHalo No (MeOH, EtOAc, DMSO)

Caption: Operational decision tree for segregating 1-benzoyl-N-(4-ethylphenyl)prolinamide waste streams.

Spill Contingency Plan

In the event of a benchtop spill, follow this "Self-Validating" cleanup loop. This ensures that you not only clean the spill but verify the area is safe.

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Up: Standard nitrile gloves are sufficient. Wear safety glasses.

  • Dry Spill (Powder):

    • Do not sweep vigorously (creates dust).

    • Cover with a wet paper towel to dampen.

    • Scoop up the damp mass and place in the Solid Hazardous Waste bag.

  • Wet Spill (Solution):

    • Cover with an inert absorbent (vermiculite or polypropylene pads).

    • Wait 2 minutes for absorption.

    • Scoop into a bag.

    • Wash the surface with soap and water.[3][4]

    • Validation: Wipe the area with a fresh white paper towel. If the towel remains clean (no color/residue), the decontamination is successful.

Regulatory Framework & Compliance

This protocol adheres to the following regulatory standards. You must reference these when filling out internal waste manifests.

  • EPA RCRA Status: This specific compound is not a P-listed or U-listed waste (unlike Cyanides or Phenol).[1] However, it must be treated as a Characteristic Waste if mixed with flammable solvents (Ignitability - D001) or toxic solvents (Toxicity - D004-D043) [1].[1]

  • Drain Disposal: Strictly prohibited under the Clean Water Act for organic chemicals with low water solubility [2].

  • OSHA Hazard Communication: All waste containers must be labeled according to 29 CFR 1910.1200 (HazCom 2012) standards [3].

References

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282.[1] Washington, D.C. [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] The National Academies Press.[6][7][8] Chapter 8: Management of Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: 29 CFR 1910.1200.[4] United States Department of Labor. [Link][1]

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Advanced Handling Protocol and PPE Guide for 1-benzoyl-N-(4-ethylphenyl)prolinamide

Author: BenchChem Technical Support Team. Date: March 2026

When handling novel synthetic small molecules like 1-benzoyl-N-(4-ethylphenyl)prolinamide, drug development professionals must navigate the intersection of unknown toxicology and known physicochemical hazards. This guide provides a self-validating, mechanistic approach to laboratory safety, moving beyond basic compliance to ensure absolute operational containment and build a rigorous safety culture.

Physicochemical Hazard Profiling: The "Why" Behind the Protocol

To understand how to protect yourself, you must understand why the molecule is hazardous. 1-benzoyl-N-(4-ethylphenyl)prolinamide features a prolinamide core flanked by a benzoyl group and a 4-ethylphenyl moiety.

  • High Lipophilicity: The presence of these aromatic and aliphatic rings significantly increases the molecule's partition coefficient (estimated LogP > 3.0). Highly lipophilic compounds can rapidly penetrate the stratum corneum (the skin's primary barrier) and cross cellular membranes.

  • Aerosolization Risk: Typically synthesized as a dry, crystalline solid or powder, the primary acute exposure route is the inhalation of micro-dust generated during mechanical manipulation (weighing and transfer).

Occupational Exposure Banding (OEB) & Risk Assessment

Because comprehensive in vivo toxicological data (e.g., LD50, NOAEL) for specific research derivatives is often proprietary or pending, the National Research Council's Prudent Practices in the Laboratory dictates the strict application of the precautionary principle[1]. We default to an Occupational Exposure Band (OEB) 4 classification, treating the compound as a highly potent active pharmaceutical ingredient (API).

Table 1: Quantitative Risk Assessment and Containment Strategy

ParameterValue / ClassificationOperational Implication
Estimated LogP > 3.0 (Highly Lipophilic)High transdermal absorption risk; strict dermal barrier required.
Physical State Crystalline Solid / PowderHigh aerosolization potential; requires local exhaust ventilation.
Exposure Band OEB 4 (Default for novel APIs)Airborne containment target: 1-10 µg/m³.
Solvent Compatibility DMSO, DMF, MethanolSolvents act as penetration enhancers; requires double-gloving.

Personal Protective Equipment (PPE) Specifications

Standard laboratory attire is insufficient for OEB 4 compounds. Respiratory and dermal protection must align with the rigorous standards outlined in the NIOSH Pocket Guide to Chemical Hazards[2].

Table 2: PPE Specifications and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Respiratory P100 Half-Mask or PAPRFilters ≥99.97% of airborne particles; prevents inhalation of aerosolized API during powder manipulation.
Dermal (Hands) Double Nitrile Gloves (≥5 mil)The outer glove acts as a sacrificial layer. If using DMSO, the solvent can carry the lipophilic API through a single glove matrix rapidly.
Ocular Indirect Vented Splash GogglesPrevents capillary absorption of airborne powders or splashed solutions via the mucous membranes of the conjunctiva.
Body Disposable Tyvek Lab CoatPrevents the accumulation of invisible micro-dust on woven clothing fabrics, eliminating secondary exposure outside the lab.

Operational Workflow & Containment Protocol

The American Chemical Society (ACS) emphasizes that a robust safety culture relies on proactive hazard analysis and self-validating systems rather than mere rule-following[3]. The following workflow ensures that every step verifies the integrity of the next.

Workflow A 1. Hazard Assessment (OEB 4 Default) B 2. PPE Donning (Double Nitrile, P100) A->B C 3. Primary Containment (Ventilated Enclosure) B->C D 4. Material Transfer (Anti-static Tools) C->D E 5. Solubilization (In-situ Solvent Addition) D->E F 6. Decontamination (Surfactant Wash) E->F G 7. Waste Disposal (Incineration Routing) F->G

Operational workflow for the safe handling of lipophilic research chemicals.

Step-by-Step Handling Methodology

  • Containment Validation: Before retrieving the chemical vial, activate the Ventilated Balance Enclosure (VBE) or powder hood.

    • Self-Validation: Perform a "tissue flutter test" by holding a small strip of tissue at the sash opening. Visual confirmation of inward directional airflow validates negative pressure.

  • PPE Donning & Static Neutralization: Don all PPE as specified in Table 2. Powdered research chemicals often carry a static charge, causing them to repel from metal spatulas and aerosolize. Use an anti-static ionizer gun on the weighing vessel or utilize static-dissipative polymeric spatulas.

    • Causality: Neutralizing static prevents micro-aerosolization, directly mitigating the primary inhalation risk vector.

  • Weighing & In-Situ Solubilization: Weigh the required mass. Do not transport the dry powder back to the open bench. Instead, add your solvent (e.g., DMSO, DMF, or Ethanol) directly to the vial inside the VBE.

    • Causality: Transporting dry powders across the lab introduces uncontrolled variables (drafts, drops). Transporting a sealed, solubilized liquid completely eliminates the inhalation vector.

  • Decontamination: Wipe down the VBE surfaces and analytical balance with a surfactant-based solution (e.g., 10% soap/water to lift lipophilic residues), followed by a 70% ethanol wipe.

Spill Response & Disposal Plan

  • Solid Spills: Do NOT sweep. Sweeping mechanically generates aerosols. Cover the powder with absorbent pads dampened with water or ethanol to suppress dust generation, then wipe inward. Place all materials in a sealed, labeled chemical waste bag.

  • Liquid Spills (DMSO Solutions): If a solution spill occurs on your gloves, immediately doff the outer glove. DMSO is a potent penetration enhancer; it will rapidly carry the lipophilic 1-benzoyl-N-(4-ethylphenyl)prolinamide through the nitrile matrix. Doffing the sacrificial outer glove prevents transdermal breakthrough.

  • Disposal: Segregate all contaminated consumables (pipette tips, wipes, outer gloves) into designated solid chemical waste containers routed for high-temperature incineration. Do not pour solutions down the drain.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies of Sciences, Engineering, and Medicine.

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. ACS Publications.

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).

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